Product packaging for Jingsongling(Cat. No.:CAS No. 25332-05-2)

Jingsongling

Cat. No.: B1672958
CAS No.: 25332-05-2
M. Wt: 206.31 g/mol
InChI Key: VLUXBNSRYHXDBV-UHFFFAOYSA-N
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Description

Jingsongling is a key component of Sumianxin II injection, a compound anesthetic preparation widely used in veterinary medicine for animal research. Sumianxin II is a mixture that includes this compound, edetic acid, Dihydroetorphine hydrochloride (DHE), and haloperidol . This combination is utilized in scientific studies to achieve sedation and anesthesia in laboratory animals, such as dogs, to facilitate various surgical and experimental procedures . Its primary research application is in providing a stable anesthetic state, allowing for the conduct of complex interventions like pulsed field ablation (PFA) procedures in cardiology research . Researchers value this compound for its role in maintaining animal welfare and physiological stability during invasive experiments. As with all anesthetic agents, careful attention to dosage and monitoring of vital signs is imperative. This compound, as part of this preparation, is offered for investigative purposes to advance scientific understanding in pharmacology and veterinary medicine. This product is intended for research use only (RUO) and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2S B1672958 Jingsongling CAS No. 25332-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,6-dimethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-8-4-3-5-9(2)10(8)13-11-12-6-7-14-11/h3-5H,6-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUXBNSRYHXDBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179973
Record name Jingsongling
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25332-05-2
Record name N-(2,6-Dimethylphenyl)-4,5-dihydro-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25332-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Jingsongling
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025332052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Jingsongling
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Jingsongling: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jingsongling, a xylazine analog, is a potent sedative and analgesic agent primarily utilized in veterinary medicine. Its mechanism of action is centered on its activity as an agonist at alpha-2 adrenergic receptors, which are integral components of the G-protein coupled receptor (GPCR) superfamily. This technical guide delineates the molecular pathways through which this compound exerts its physiological effects, provides quantitative data from preclinical studies, and outlines detailed experimental protocols for the investigation of its pharmacodynamics. The primary signaling cascades, including the inhibition of adenylyl cyclase and modulation of the PKA/ERK/CREB pathway, are discussed. Furthermore, this guide explores the potential involvement of the AMP-activated protein kinase (AMPK) pathway. The information presented herein is intended to provide a comprehensive resource for researchers and professionals engaged in the study and development of alpha-2 adrenergic agonists.

Core Mechanism of Action: Alpha-2 Adrenergic Receptor Agonism

This compound's primary mechanism of action is the stimulation of alpha-2 adrenergic receptors. These receptors are predominantly located on the presynaptic terminals of noradrenergic neurons. As a G-protein coupled receptor, the alpha-2 adrenoceptor, upon agonist binding, initiates a cascade of intracellular events.

Signaling Pathway

Activation of the alpha-2 adrenergic receptor by this compound leads to the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. The Gαi subunit subsequently inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP leads to decreased activation of Protein Kinase A (PKA). The diminished PKA activity ultimately influences downstream signaling, including the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathway, which is implicated in the sedative and analgesic effects of xylazine.

This compound This compound Alpha2_AR Alpha-2 Adrenergic Receptor (GPCR) This compound->Alpha2_AR Binds to G_Protein Gi Protein Alpha2_AR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases production of PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK ERK PKA->ERK Inhibits CREB CREB ERK->CREB Phosphorylates Physiological_Effects Sedation & Analgesia CREB->Physiological_Effects Leads to

Figure 1. Alpha-2 Adrenergic Receptor Signaling Pathway of this compound.

Potential Involvement of the AMPK Signaling Pathway

Recent studies on xylazine, the parent compound of this compound, suggest the involvement of the AMP-activated protein kinase (AMPK) signaling pathway in its central analgesic mechanism. AMPK is a crucial cellular energy sensor. While direct evidence for this compound is pending, it is hypothesized that it may modulate the LKB1/AMPK pathway, contributing to its overall pharmacological profile.

This compound This compound (Hypothesized) Cellular_Stress Cellular Stress (e.g., neuronal activity changes) This compound->Cellular_Stress LKB1 LKB1 Cellular_Stress->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates Downstream_Targets Downstream Targets AMPK->Downstream_Targets Phosphorylates Analgesia Analgesia Downstream_Targets->Analgesia Contributes to

Figure 2. Hypothesized Involvement of the AMPK Signaling Pathway.

Quantitative Data

The following tables summarize the quantitative data from a key preclinical study investigating the cardiovascular effects of this compound in conscious male dogs.

Table 1: Cardiovascular Effects of Intravenous this compound in Dogs

ParameterDose (mg/kg)ObservationDuration
Mean Arterial Pressure (MAP) 1Initial Hypertension20 minutes
Heart Rate (HR) 1Bradycardia-

Table 2: Effect of Antagonists on this compound-Induced Cardiovascular Changes

AntagonistDose (mg/kg)Effect on this compound-Induced HypertensionEffect on this compound-Induced Bradycardia
Yohimbine (α2 antagonist) 0.1Dose-dependent reversalDose-dependent reversal
Tolazoline (non-selective α antagonist) 5ReversedReversed
Prazosin (α1 antagonist) 1ReversedNo effect
Atropine (muscarinic antagonist) 0.045PotentiatedAntagonized (for at least 60 min)

Experimental Protocols

In Vivo Cardiovascular Assessment in a Canine Model

This protocol is based on the methodology used to assess the cardiovascular effects of this compound.

Animal_Prep Animal Preparation (Conscious Male Dogs, n=5) Instrumentation Instrumentation (Arterial Cannulation for MAP, ECG for HR) Animal_Prep->Instrumentation Baseline Baseline Measurement (Record stable MAP and HR) Instrumentation->Baseline Drug_Admin Drug Administration (i.v. injection of this compound (1 mg/kg)) Baseline->Drug_Admin Data_Collection Continuous Data Collection (Record MAP and HR changes over time) Drug_Admin->Data_Collection Antagonist_Study Antagonist Administration (Administer specific antagonists and observe effects on this compound response) Data_Collection->Antagonist_Study Data_Analysis Data Analysis (Compare post-drug values to baseline) Data_Collection->Data_Analysis Antagonist_Study->Data_Analysis

Figure 3. Experimental Workflow for In Vivo Cardiovascular Assessment.

Methodology:

  • Animal Model: Conscious, healthy male dogs.

  • Instrumentation:

    • Surgically implant a catheter into a major artery (e.g., femoral artery) for direct measurement of mean arterial pressure (MAP).

    • Attach electrocardiogram (ECG) leads for continuous heart rate (HR) monitoring.

  • Baseline Recordings: Allow the animal to acclimate and record stable baseline MAP and HR for a defined period.

  • Drug Administration: Administer this compound intravenously (i.v.) at a dose of 1 mg/kg.

  • Data Acquisition: Continuously record MAP and HR for a predetermined duration post-injection.

  • Antagonist Challenge (optional): In separate experiments, administer a specific antagonist (e.g., yohimbine) prior to or after this compound administration to characterize receptor involvement.

  • Data Analysis: Analyze the changes in MAP and HR from baseline following this compound and antagonist administration.

Radioligand Binding Assay for Alpha-2 Adrenergic Receptor Affinity

This is a generalized protocol to determine the binding affinity of a ligand like this compound to alpha-2 adrenergic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing a specific alpha-2 adrenergic receptor subtype (e.g., α2A, α2B, α2C).

  • Radioligand: Utilize a radiolabeled antagonist with known high affinity for the receptor (e.g., [³H]-Rauwolscine).

  • Competition Binding:

    • Incubate the cell membranes with a fixed concentration of the radioligand.

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • Incubate to allow binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand via rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor (this compound).

    • Determine the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Western Blot Analysis for AMPK Pathway Activation

This protocol outlines the steps to investigate the effect of this compound on the phosphorylation of AMPK in neuronal cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y).

    • Treat the cells with varying concentrations of this compound for different time points.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of AMPK (p-AMPK).

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensity for p-AMPK.

    • Normalize the p-AMPK levels to a loading control (e.g., total AMPK or β-actin) to determine the relative change in phosphorylation.

Active Ingredients

"this compound" is consistently identified in the scientific literature as an analog of xylazine. Xylazine itself is the active pharmaceutical ingredient. The exact chemical modification that distinguishes this compound from xylazine is not consistently detailed in publicly available scientific literature. For the purposes of understanding its core mechanism of action, it is treated as a compound with pharmacological properties highly similar to xylazine.

Conclusion

The mechanism of action of this compound is primarily mediated through its agonistic activity at alpha-2 adrenergic receptors, leading to a reduction in intracellular cAMP and subsequent modulation of downstream signaling pathways, resulting in sedation and analgesia. While the involvement of the AMPK pathway is a plausible secondary mechanism contributing to its analgesic effects, further direct experimental evidence is required for confirmation. The provided quantitative data and experimental protocols offer a framework for the continued investigation and development of this compound and other related alpha-2 adrenergic agonists. Researchers are encouraged to utilize these methodologies to further elucidate the nuanced pharmacological profile of this compound.

The Pharmacokinetics and Pharmacodynamics of Jingsongling (Xylazine): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jingsongling, known scientifically as xylazine, is a potent α2-adrenergic agonist widely utilized in veterinary medicine for its sedative, analgesic, and muscle relaxant properties.[1] A structural analog of clonidine, it was initially investigated as an antihypertensive agent in humans but was repurposed for veterinary use due to its significant central nervous system depressant effects.[1] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to support further research and development in this area.

Pharmacokinetics

The disposition of this compound within the body is characterized by rapid absorption and elimination across various species. Its lipophilic nature facilitates extensive tissue distribution.[1][2]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound (xylazine) following intravenous (IV) and intramuscular (IM) administration in several animal species. These values highlight the interspecies variability in drug handling.

Table 1: Pharmacokinetic Parameters of this compound (Xylazine) Following Intravenous Administration

SpeciesDose (mg/kg)Half-life (t½β) (min)Volume of Distribution (Vd) (L/kg)Clearance (Cl) (mL/min/kg)Reference
Horse0.6501.9 - 2.515.8 ± 4.88[1][2]
Cattle0.2-1.9 - 2.5-[1]
Sheep1.0221.9 - 2.5-[1][2]
Dog1.4-1.9 - 2.5-[1]
Rat (Old)10 (IP)Significantly greater than young rats-Greatly decreased compared to young rats[3]

Data presented as mean ± standard deviation where available. Some values were not reported in the cited literature.

Table 2: Pharmacokinetic Parameters of this compound (Xylazine) Following Intramuscular Administration

SpeciesTime to Peak Plasma Concentration (Tmax) (min)Bioavailability (F) (%)Reference
Horse12 - 1440 - 48[2]
Sheep12 - 1417 - 73[2]
Dog12 - 1452 - 90[2]
Metabolism

This compound undergoes extensive metabolism primarily in the liver via cytochrome P450 enzymes.[4] Less than 1% of the parent drug is excreted unchanged in the urine of cattle. The main metabolic pathways include hydroxylation and N-dealkylation, as well as the opening of the thiazine ring.

Identified metabolites in horse urine include:

  • 2-(4'-hydroxy-2',6'-dimethylphenylamino)-5,6-dihydro-4H-1,3-thiazine

  • 2-(3'-hydroxy-2',6'-dimethylphenylamino)-5,6-dihydro-4H-1,3-thiazine

  • N-(2,6-dimethylphenyl)thiourea

  • 2-(2',6'-dimethylphenylamino)-4-oxo-5,6-dihydro-1,3-thiazine

Experimental Protocols

Pharmacokinetic Analysis via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the quantification of xylazine in equine plasma, synthesized from established methodologies.[5][6]

1. Sample Preparation: Liquid-Liquid Extraction

  • To 1 mL of equine plasma in a screw-cap tube, add a known concentration of an appropriate internal standard (e.g., pindolol).

  • Alkalinize the plasma sample by adding a suitable buffer.

  • Add 5 mL of ethyl acetate as the extraction solvent.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 2000 x g for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds to dissolve the residue.

  • Inject a 50 µL aliquot into the HPLC system.

2. Chromatographic Conditions

  • Column: Cyanopropyl-modified silica column (5 µm, 250 x 4.6 mm i.d.).[5][6]
  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., sodium heptanesulfonate) to achieve optimal separation.[7] The exact ratio should be optimized for the specific column and system.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at 210 nm.[7][8]
  • Run Time: Approximately 11 minutes.[5]

3. Animal Dosing and Blood Sampling (Rat Model)

  • Administer xylazine via the desired route (e.g., intraperitoneal injection at 10 mg/kg).[3]
  • Collect blood samples (approximately 0.3 mL) from the jugular vein at predetermined time points (e.g., 15 and 30 minutes, and 1, 2, and 4 hours post-administration).[3]
  • During blood collection, brief isoflurane anesthesia may be used if necessary to minimize distress.[3]
  • Place the collected blood into tubes containing an appropriate anticoagulant (e.g., heparin).
  • Centrifuge the blood samples to separate the plasma.
  • Store the plasma samples at -20°C or lower until analysis.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is mediated through its agonistic activity at α2-adrenergic receptors in the central and peripheral nervous systems. This interaction leads to a decrease in the release of norepinephrine and dopamine, resulting in sedation, analgesia, and muscle relaxation.[1]

Signaling Pathways

Beyond its primary target, this compound has been shown to modulate other intracellular signaling pathways, which may contribute to its overall pharmacological profile.

LKB1-AMPK Signaling Pathway

This compound administration has been demonstrated to activate the LKB1-AMPK pathway in the central nervous system of rats, which may be involved in its analgesic effects.[9][10][11]

LKB1_AMPK_Pathway xylazine This compound (Xylazine) alpha2_receptor α2-Adrenergic Receptor xylazine->alpha2_receptor Agonist lkb1 LKB1 alpha2_receptor->lkb1 Activates ampk AMPK lkb1->ampk Phosphorylates & Activates analgesia Analgesia ampk->analgesia Contributes to

This compound activation of the LKB1-AMPK pathway.

PKA/ERK/CREB Signaling Pathway

Studies have also indicated that this compound may exert its sedative and analgesic effects by regulating the PKA/ERK/CREB signaling pathway.[6]

PKA_ERK_CREB_Pathway xylazine This compound (Xylazine) alpha2_receptor α2-Adrenergic Receptor xylazine->alpha2_receptor Agonist pka PKA alpha2_receptor->pka Inhibits erk ERK alpha2_receptor->erk Inhibits creb CREB pka->creb Regulates erk->creb Regulates sedation_analgesia Sedation & Analgesia creb->sedation_analgesia Mediates

This compound's influence on the PKA/ERK/CREB pathway.

Conclusion

This technical guide provides a comprehensive summary of the current understanding of the pharmacokinetics and pharmacodynamics of this compound (xylazine). The provided data and experimental outlines serve as a valuable resource for researchers and professionals in drug development. Further investigation into the detailed mechanisms of its downstream signaling pathways and the development of standardized analytical protocols will continue to enhance the safe and effective use of this compound in its intended applications.

References

Jingsongling: A Technical Overview of Biotransformation and Metabolites in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the biotransformation and metabolic fate of Jingsongling in rats. This compound, a veterinary anesthetic, has been the subject of limited but specific metabolic studies. This document synthesizes the available data, outlines experimental approaches, and presents metabolic pathways to support further research and development.

Executive Summary

This compound, chemically identified as 2,4-xylidinothiazoline (XT), undergoes biotransformation in rats, leading to the formation of at least three distinct metabolites. These metabolic products have been isolated from rat urine, indicating renal excretion as a pathway for the elimination of this compound and its derivatives. Preliminary findings suggest that the metabolites exhibit significantly lower toxicity and pharmacological activity compared to the parent compound. Species-specific differences in the biotransformation of this compound have been observed between rats and mice.

Biotransformation and Metabolite Profile

The primary study on this compound's metabolism in rats identified the parent compound and three metabolites in urine.[1] While detailed quantitative data from the full study is not publicly available, the identified compounds are summarized in the table below.

Table 1: Metabolites of this compound Identified in Rat Urine

Compound IDName/TypeBiological Matrix
MB1This compound (Parent Compound)Urine
MA1Metabolite 1Urine
MA2Metabolite 2Urine
MB3Metabolite 3Urine

Detailed structural information and quantitative analysis of these metabolites are pending access to the full research article.

Experimental Protocols

While the complete experimental details are not available in the accessible literature, a standard protocol for a study of this nature would likely involve the following steps. This reconstructed methodology is based on common practices in drug metabolism research.

3.1. Animal Model

  • Species: Rat (specific strain, e.g., Sprague-Dawley or Wistar, would be specified)

  • Sex and Age: Both male and female rats would typically be used to assess for sex-specific differences in metabolism.

  • Acclimatization: Animals would be acclimatized to laboratory conditions before the study.

3.2. Dosing and Administration

  • Compound: this compound (2,4-xylidinothiazoline, XT)

  • Dosage: A specific dose, likely administered based on body weight (e.g., mg/kg).

  • Route of Administration: The route would be one relevant to its intended use, such as intravenous (IV) or intramuscular (IM).

3.3. Sample Collection

  • Biological Matrix: Urine was the specified matrix for metabolite isolation.[1]

  • Collection Method: Rats would be housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 24, 48, 72 hours).

  • Sample Processing: Collected urine samples would be pooled, and potentially treated with enzymes like β-glucuronidase or sulfatase to hydrolyze any conjugated metabolites.

3.4. Metabolite Isolation and Identification

  • Extraction: Metabolites would be extracted from the urine using techniques such as liquid-liquid extraction or solid-phase extraction.

  • Chromatography: The extracts would be separated using high-performance liquid chromatography (HPLC).

  • Structural Elucidation: The chemical structures of the isolated metabolites would be determined using a combination of spectroscopic techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Below is a generalized workflow for such an experiment.

experimental_workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase animal_model Rat Model Selection dosing This compound Administration animal_model->dosing sample_collection Urine Collection (Metabolic Cages) dosing->sample_collection extraction Metabolite Extraction from Urine sample_collection->extraction separation HPLC Separation extraction->separation identification Structural Elucidation (MS, NMR) separation->identification data_analysis Data Analysis and Metabolite Profiling identification->data_analysis

Caption: Generalized workflow for a rat metabolism study.

Metabolic Pathway

The biotransformation of this compound in rats involves the conversion of the parent drug into three primary metabolites that are subsequently excreted. The exact chemical transformations (e.g., oxidation, hydrolysis, conjugation) are not detailed in the available abstract. However, the metabolic relationship can be visualized as a pathway from the parent compound to its metabolites.

metabolic_pathway cluster_metabolites Urinary Metabolites parent This compound (MB1) (2,4-xylidinothiazoline) M1 Metabolite MA1 parent->M1 M2 Metabolite MA2 parent->M2 M3 Metabolite MB3 parent->M3

Caption: Proposed metabolic pathway of this compound in rats.

Future Directions

The foundational study on this compound's biotransformation provides a crucial starting point for more in-depth research. To build upon this knowledge, the following areas warrant further investigation:

  • Quantitative Pharmacokinetics: A comprehensive pharmacokinetic study is needed to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites.

  • Structural Elucidation: The precise chemical structures of metabolites MA1, MA2, and MB3 need to be confirmed and made publicly available.

  • Enzyme Identification: Research to identify the specific cytochrome P450 (CYP) isozymes and other enzymes responsible for this compound's metabolism would be valuable for predicting drug-drug interactions.

  • In Vitro Studies: Using rat liver microsomes or hepatocytes would help to further characterize the metabolic pathways and enzyme kinetics in a controlled environment.

  • Toxicity of Metabolites: While preliminary data suggests lower toxicity of the metabolites, a more thorough toxicological assessment of the individual metabolites is recommended.

This technical guide serves as a summary of the currently accessible information on the biotransformation of this compound in rats. Further research, particularly the full publication of the foundational study, is necessary to provide a more complete and detailed understanding.

References

In Vitro Effects of Jingsongling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the cellular and molecular mechanisms of Jingsongling (xylazole), an analog of xylazine, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its in vitro effects. This document details experimental protocols, summarizes quantitative data, and visualizes key signaling pathways to facilitate further investigation into its therapeutic potential.

This compound, also known as xylazole, has been the subject of various in vitro studies to elucidate its mechanisms of action at the cellular level. Research has primarily focused on its effects on nerve and endothelial cells, investigating its role in signaling pathways, apoptosis, and oxidative stress. This guide synthesizes the available data to present a clear and detailed technical resource.

Data Summary: Quantitative Effects of this compound (Xylazole) and Xylazine In Vitro

The following tables summarize the key quantitative findings from in vitro studies on this compound (xylazole) and its analog, xylazine. These data provide a comparative overview of their effects on various cellular parameters.

Table 1: Effects of this compound (Xylazole) on Fetal Rat Nerve Cells

ConcentrationIncubation TimeAnalytePercent Change from Control
10 µg/mL5-120 minNitric Oxide (NO)Decrease
20 µg/mL5-120 minNitric Oxide (NO)Decrease
30 µg/mL5-120 minNitric Oxide (NO)Decrease
40 µg/mL5-120 minNitric Oxide (NO)Decrease
10 µg/mL5-120 mincGMPDecrease
20 µg/mL5-120 mincGMPDecrease
30 µg/mL5-120 mincGMPDecrease
40 µg/mL5-120 mincGMPDecrease
10 µg/mLNot SpecifiedNa+-K+-ATPase ActivityInhibition
20 µg/mLNot SpecifiedNa+-K+-ATPase ActivityInhibition
30 µg/mLNot SpecifiedNa+-K+-ATPase ActivityInhibition
40 µg/mLNot SpecifiedNa+-K+-ATPase ActivityInhibition
10 µg/mLNot SpecifiedCa2+-Mg2+-ATPase ActivityInhibition
20 µg/mLNot SpecifiedCa2+-Mg2+-ATPase ActivityInhibition
30 µg/mLNot SpecifiedCa2+-Mg2+-ATPase ActivityInhibition
40 µg/mLNot SpecifiedCa2+-Mg2+-ATPase ActivityInhibition

Table 2: Effects of Xylazine on Human Umbilical Vein Endothelial Cells (HUVECs)

ConcentrationIncubation TimeAssayObservation
60 µM24 hoursApoptosis (Annexin V)Induction of apoptosis
60 µM24 hoursReactive Oxygen Species (ROS)Increased ROS production
62 µM24 hoursCell Viability (IC50)50% inhibitory concentration

Key Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in the study of this compound and its analogs.

Fetal Rat Nerve Cell Culture
  • Cell Source: Primary nerve cells from fetal rats.

  • Culture Conditions: Cells are cultured for seven days before treatment.

  • Treatment: this compound (xylazole) is added to the culture medium at final concentrations of 10, 20, 30, and 40 µg/mL.

  • Incubation: Cells are incubated with this compound for various time points, ranging from 5 to 120 minutes, depending on the specific assay.

Human Umbilical Vein Endothelial Cell (HUVEC) Culture
  • Cell Line: Human umbilical vein endothelial cell line.

  • Culture Medium: Standard endothelial cell growth medium.

  • Treatment: Xylazine is added to the culture medium at a concentration of 60 µM.

  • Incubation: Cells are typically incubated with xylazine for 24 hours before analysis.

Nitric Oxide (NO) and cGMP Assays
  • Principle: The Griess reaction is a common method for detecting nitrite, a stable and quantifiable breakdown product of NO. cGMP levels are typically measured using an enzyme immunoassay (EIA).

  • Protocol Outline:

    • Prepare cell lysates or collect culture supernatants from this compound-treated and control nerve cells.

    • For NO detection, mix the sample with Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at approximately 540 nm. The intensity of the color is proportional to the nitrite concentration.

    • For cGMP detection, use a commercial EIA kit according to the manufacturer's instructions. This typically involves a competitive immunoassay format.

    • Quantify the results by comparing them to a standard curve.

ATPase Activity Assays
  • Principle: The activity of Na+-K+-ATPase and Ca2+-Mg2+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from ATP.

  • Protocol Outline:

    • Prepare membrane fractions from this compound-treated and control nerve cells.

    • Incubate the membrane preparations with a reaction buffer containing ATP and the appropriate cations (Na+, K+, Mg2+, Ca2+).

    • Stop the reaction and measure the amount of released Pi using a colorimetric method, such as the malachite green assay.

    • The specific ATPase activity is calculated as the difference in Pi released in the presence and absence of specific inhibitors (e.g., ouabain for Na+-K+-ATPase).

Apoptosis Assay (Annexin V/Propidium Iodide)
  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol Outline:

    • Harvest HUVECs after treatment with xylazine.

    • Wash the cells with a binding buffer.

    • Resuspend the cells in the binding buffer containing FITC-conjugated Annexin V and PI.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

Intracellular Reactive Oxygen Species (ROS) Assay
  • Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

  • Protocol Outline:

    • Load HUVECs with DCFH-DA by incubating them in a medium containing the dye.

    • Wash the cells to remove excess dye.

    • Treat the cells with xylazine.

    • Measure the increase in fluorescence intensity over time using a fluorescence microplate reader or fluorescence microscope.

Western Blot for PKA, ERK, and CREB Signaling
  • Principle: Western blotting is used to detect specific proteins in a sample. Phospho-specific antibodies are used to determine the activation state of signaling proteins.

  • Protocol Outline:

    • Lyse this compound-treated and control cells to extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PKA, ERK, and CREB.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a general workflow for its in vitro investigation.

Jingsongling_NO_cGMP_Pathway This compound This compound NO_Synthase Nitric Oxide Synthase (NOS) This compound->NO_Synthase Inhibits NO Nitric Oxide (NO) NO_Synthase->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Produces Cellular_Effects Cellular Effects (e.g., Anesthesia, Analgesia) cGMP->Cellular_Effects Mediates Jingsongling_PKA_ERK_CREB_Pathway This compound This compound Receptor α2-Adrenergic Receptor This compound->Receptor Activates PKA Protein Kinase A (PKA) Receptor->PKA Regulates ERK ERK PKA->ERK Regulates CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response Leads to In_Vitro_Workflow cluster_assays Downstream Assays Cell_Culture Cell Culture (Nerve Cells or HUVECs) Treatment Treatment with this compound (Varying Concentrations and Times) Cell_Culture->Treatment Cell_Harvesting Cell Harvesting / Supernatant Collection Treatment->Cell_Harvesting Signaling_Assay Signaling Pathway Analysis (NO/cGMP, Western Blot) Cell_Harvesting->Signaling_Assay Apoptosis_Assay Apoptosis Assay (Annexin V / PI) Cell_Harvesting->Apoptosis_Assay ROS_Assay ROS Assay (DCFH-DA) Cell_Harvesting->ROS_Assay Enzyme_Assay Enzyme Activity Assays (ATPase) Cell_Harvesting->Enzyme_Assay Data_Analysis Data Analysis and Interpretation Signaling_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis ROS_Assay->Data_Analysis Enzyme_Assay->Data_Analysis

Jingsongling (Xylazole): A Technical Guide for Veterinary Anesthetic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jingsongling, also known as Xylazole, is a potent sedative and analgesic agent used in veterinary medicine. As a structural analog of xylazine, it belongs to the alpha-2 adrenergic agonist class of drugs.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its mechanism of action, pharmacodynamic effects, and available data from preclinical studies. This document is intended to serve as a resource for researchers and professionals involved in the development and study of veterinary anesthetic agents.

Chemical and Physical Properties

While the exact chemical structure of this compound is not widely published, it is identified as an analog of xylazine. Xylazine's chemical name is N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. It is a lipophilic compound, which allows for rapid distribution into the central nervous system.

Mechanism of Action

This compound exerts its sedative, analgesic, and muscle relaxant effects primarily through its agonistic activity on alpha-2 adrenergic receptors in the central and peripheral nervous systems.[1]

Signaling Pathway of this compound (as an Alpha-2 Adrenergic Agonist):

This compound Mechanism of Action This compound This compound Alpha2_Receptor Alpha-2 Adrenergic Receptor This compound->Alpha2_Receptor Binds to Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits Neuronal_Activity Decreased Neuronal Activity Gi_Protein->Neuronal_Activity Other downstream effects cAMP cAMP Adenylyl_Cyclase->cAMP Conversion of ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Neuronal_Activity Leads to

Figure 1: Signaling pathway of this compound's anesthetic action.

Activation of these presynaptic receptors in the central nervous system inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow. This results in the characteristic effects of sedation, analgesia, and muscle relaxation.

Pharmacodynamics

The pharmacodynamic effects of this compound have been primarily studied in dogs. Intravenous administration of this compound produces a distinct cardiovascular response characterized by bradycardia and a transient period of hypertension.[1] Notably, unlike xylazine, this compound does not appear to induce a subsequent phase of hypotension.[1]

The cardiovascular effects of this compound can be modulated by various antagonists. The alpha-2 adrenergic antagonists yohimbine and tolazoline have been shown to reverse both the bradycardia and hypertension induced by this compound.[1] Prazosin, an alpha-1 adrenergic antagonist, is effective in reversing the hypertensive effects but does not counteract the bradycardia.[1] Interestingly, the anticholinergic agent atropine can antagonize the bradycardic effects of this compound but may potentiate the hypertension.[1]

Table 1: Qualitative Pharmacodynamic Effects of this compound in Dogs (1 mg/kg IV)

ParameterEffect of this compoundEffect of Antagonist/Other Drug
Heart Rate BradycardiaAtropine: Antagonizes bradycardiaYohimbine & Tolazoline: Reverse bradycardiaPrazosin: No effect on bradycardia
Mean Arterial Pressure Hypertension (transient)Atropine: Potentiates hypertensionYohimbine & Tolazoline: Reverse hypertensionPrazosin: Reverses hypertension
Hypotension Not observedNot applicable

Pharmacokinetics

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound are not widely published. The following is a generalized protocol for a preclinical study evaluating the anesthetic effects of this compound in a canine model, based on the available information.

Objective: To evaluate the sedative and cardiovascular effects of this compound in healthy adult dogs.

Materials:

  • This compound (pharmaceutical grade)

  • Saline solution (0.9% NaCl)

  • Intravenous catheters

  • Syringes and needles

  • Multi-parameter monitor (for ECG, blood pressure, heart rate)

  • Animal clippers

  • Antiseptic solution

Experimental Workflow:

Experimental Workflow for this compound Study cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase Animal_Selection Animal Selection (Healthy Adult Dogs) Acclimatization Acclimatization (7 days) Animal_Selection->Acclimatization Fasting Fasting (12 hours) Acclimatization->Fasting Baseline Baseline Data Collection (HR, BP, RR) Fasting->Baseline Catheterization IV Catheter Placement Baseline->Catheterization Drug_Admin This compound Administration (e.g., 1 mg/kg IV) Catheterization->Drug_Admin Monitoring Continuous Monitoring (HR, BP, RR, Sedation Score) Drug_Admin->Monitoring Recovery Recovery Monitoring Monitoring->Recovery Data_Analysis Data Analysis Recovery->Data_Analysis

Figure 2: Generalized experimental workflow for a this compound study.

Procedure:

  • Animal Preparation: Healthy adult dogs are selected and acclimatized to the laboratory environment for a minimum of seven days. Animals are fasted for 12 hours prior to the experiment with free access to water.

  • Baseline Data Collection: Baseline physiological parameters, including heart rate, blood pressure (systolic, diastolic, and mean arterial), and respiratory rate, are recorded.

  • Catheterization: An intravenous catheter is placed in the cephalic vein for drug administration and blood sampling.

  • Drug Administration: this compound is administered intravenously at a specified dose (e.g., 1 mg/kg).

  • Monitoring: Physiological parameters are continuously monitored and recorded at regular intervals (e.g., every 5 minutes for the first hour, then every 15 minutes). Sedation is scored using a validated scale.

  • Recovery: Animals are monitored until they are fully recovered, and the time to standing is recorded.

  • Data Analysis: The collected data is statistically analyzed to determine the effects of this compound on the measured parameters.

Safety and Toxicology

Specific toxicological data for this compound, such as the median lethal dose (LD50), are not available in the public domain. As a xylazine analog, it is expected to have a similar safety profile, with the primary adverse effects being dose-dependent cardiovascular and respiratory depression. Overdose can lead to severe central nervous system depression, bradycardia, hypotension, and respiratory arrest. The use of alpha-2 adrenergic antagonists like yohimbine can be effective in reversing the toxic effects.

Conclusion

This compound is a promising veterinary anesthetic agent with a mechanism of action centered on alpha-2 adrenergic agonism. Its distinct pharmacodynamic profile, particularly the lack of a hypotensive phase seen with xylazine, warrants further investigation. However, there is a significant need for more comprehensive research to establish its pharmacokinetic profile, quantitative dose-response relationships in various species, and a detailed toxicological assessment. The information provided in this guide serves as a foundation for future research and development of this compound as a valuable tool in veterinary anesthesia.

References

In-depth Technical Guide: Preliminary Research on the Anticancer Activity of Jingsongling (Xylidinothiazole) and the Broader Class of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Anticancer Potential of Jingsongling (Xylidinothiazole) and Thiazole Derivatives

Executive Summary

This technical guide provides a detailed overview of the current scientific understanding of the anticancer activities of a compound identified as "this compound" (xylidinothiazole) and the broader class of thiazole derivatives to which it belongs. Extensive preliminary research reveals a significant lack of specific data on the anticancer properties of this compound (xylidinothiazole) in publicly available scientific literature.

However, the thiazole scaffold is a well-established pharmacophore in the development of novel anticancer agents. This guide, therefore, shifts focus to the general anticancer activities of thiazole derivatives, summarizing key mechanisms of action, presenting available quantitative data, outlining common experimental protocols, and visualizing relevant biological pathways. This information is intended to serve as a foundational resource for researchers interested in the potential of thiazole-based compounds in oncology.

Introduction to this compound (Xylidinothiazole)

Initial investigations identified "this compound" as the compound xylidinothiazole. While some studies mention its use as an anesthetic in animal research, a thorough search of scientific databases yielded no specific reports detailing its anticancer activity, mechanism of action, or any preclinical in vitro or in vivo data related to cancer treatment. The absence of such data prevents a direct and in-depth analysis of this compound's specific anticancer potential at this time.

Anticancer Activity of Thiazole Derivatives: A General Overview

Thiazole and its fused derivatives represent a prominent class of heterocyclic compounds that have been extensively investigated for their therapeutic properties, including significant anticancer activity.[1] The versatility of the thiazole ring allows for a wide range of structural modifications, leading to compounds with diverse mechanisms of action against various cancer types.[1][2]

Mechanisms of Action

Thiazole derivatives exert their anticancer effects through multiple pathways, often targeting key cellular processes involved in cancer progression.[3] The primary mechanisms include:

  • Induction of Apoptosis: Many thiazole-containing compounds have been shown to trigger programmed cell death in cancer cells.[3][4] This is often achieved through the modulation of apoptotic regulators, such as the Bcl-2 family of proteins, and the activation of caspases.[2]

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to arrest at various checkpoints (e.g., G1/S or G2/M phase). This prevents cancer cells from proliferating uncontrollably.[5][6]

  • Inhibition of Protein Kinases: Thiazole derivatives have been designed as potent inhibitors of various protein kinases that are crucial for cancer cell signaling and survival.[2] A notable target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a key role in angiogenesis.[5]

  • Tubulin Polymerization Inhibition: Some derivatives disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and cell death.[3]

  • Inhibition of Other Key Enzymes: Thiazole-based molecules have also been found to inhibit other critical enzymes in cancer metabolism and survival, such as topoisomerase and histone deacetylases (HDACs).[3]

Quantitative Data on Anticancer Activity of Thiazole Derivatives

The following tables summarize representative quantitative data from studies on various thiazole derivatives, highlighting their cytotoxic and inhibitory activities against different cancer cell lines.

Table 1: In Vitro Cytotoxicity of Selected Thiazole Derivatives

Compound ID/ClassCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Thiazole Derivative 4cMCF-7 (Breast)MTT Assay2.57 ± 0.16[5]
HepG2 (Liver)MTT Assay7.26 ± 0.44[5]
2,5-substituted thiazolidinoneA549 (Lung)MTT Assay< 10[4]
U87 (Glioblastoma)MTT Assay< 10[4]
IGR39 (Melanoma)MTT Assay< 10[4]
Benzothiazole-thiazolidine 4aC6 (Glioma)MTT Assay0.03[7]
Benzothiazole-thiazolidine 4dC6 (Glioma)MTT Assay0.03[7]

Table 2: Enzyme Inhibitory Activity of Selected Thiazole Derivatives

Compound ID/ClassTarget EnzymeAssay TypeIC50 (µM)Reference
Thiazole Derivative 4cVEGFR-2Enzyme Assay0.15[5]

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the preclinical evaluation of the anticancer activity of thiazole derivatives.

Cell Viability and Cytotoxicity Assays
  • MTT Assay:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with various concentrations of the test compound (e.g., a thiazole derivative) for a specified duration (e.g., 24, 48, or 72 hours).

    • Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is calculated as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC50) is determined.[5]

Apoptosis Assays
  • Annexin V-FITC/Propidium Iodide (PI) Staining:

    • Cancer cells are treated with the test compound for a predetermined time.

    • Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

    • Cells are resuspended in Annexin V binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

    • The stained cells are analyzed by flow cytometry.

    • Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]

  • Caspase Activity Assay:

    • Cells are treated with the test compound.

    • Cell lysates are prepared.

    • The lysate is incubated with a specific caspase substrate conjugated to a fluorophore or chromophore.

    • The activity of the caspase enzyme is determined by measuring the fluorescence or absorbance, which is proportional to the amount of cleaved substrate.[8]

Cell Cycle Analysis
  • Propidium Iodide (PI) Staining and Flow Cytometry:

    • Cancer cells are treated with the test compound.

    • Cells are harvested, washed with PBS, and fixed in cold ethanol.

    • The fixed cells are treated with RNase A to remove RNA.

    • Cells are stained with a solution containing PI, which intercalates with DNA.

    • The DNA content of the cells is analyzed by flow cytometry.

    • The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified based on their fluorescence intensity.[5]

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key concepts related to the anticancer activity of thiazole derivatives and common experimental workflows.

G Thiazole Thiazole Derivatives Kinase Protein Kinases (e.g., VEGFR-2) Thiazole->Kinase Inhibit Tubulin Tubulin Polymerization Thiazole->Tubulin Inhibit ApoptosisProteins Apoptosis Regulatory Proteins (e.g., Bcl-2) Thiazole->ApoptosisProteins Modulate CellCycle Cell Cycle Checkpoints Thiazole->CellCycle Disrupt Angiogenesis Inhibition of Angiogenesis Kinase->Angiogenesis MitoticArrest Mitotic Arrest Tubulin->MitoticArrest Apoptosis Induction of Apoptosis ApoptosisProteins->Apoptosis CycleArrest Cell Cycle Arrest CellCycle->CycleArrest CancerGrowth Inhibition of Cancer Cell Growth & Proliferation Angiogenesis->CancerGrowth MitoticArrest->CancerGrowth Apoptosis->CancerGrowth CycleArrest->CancerGrowth

Caption: Mechanisms of Action of Thiazole Derivatives in Cancer.

G cluster_invitro In Vitro Evaluation CellLines Cancer Cell Lines MTT MTT Assay (Viability) CellLines->MTT Flow Flow Cytometry (Apoptosis, Cell Cycle) CellLines->Flow Compound Thiazole Derivative (Test Compound) Compound->MTT Compound->Flow Enzyme Enzyme Assays (e.g., Kinase Inhibition) Compound->Enzyme Data IC50 / GI50 Determination MTT->Data Flow->Data Enzyme->Data

References

Jingsongling and the NO-cGMP Pathway in Nerve Cells: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Jingsongling (xylidinothiazole) is a xylazine analog, placing it in the class of α2-adrenergic agonists. While direct studies on this compound's interaction with the NO-cGMP pathway in neurons are lacking, research on the similar compound Xylazole demonstrates a clear inhibitory effect. This inhibition is characterized by a reduction in both nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) levels in nerve cells. The proposed mechanism involves the activation of α2-adrenergic receptors, which leads to downstream modulation of the NO-cGMP signaling cascade. This pathway is a critical regulator of various neuronal functions, including neurotransmission, synaptic plasticity, and cell survival. Understanding the interaction of this compound with this pathway is crucial for elucidating its pharmacological profile and therapeutic potential in neuroscience and drug development.

The NO-cGMP Signaling Pathway in Nerve Cells

The NO-cGMP pathway is a key signaling cascade in the nervous system. It is initiated by the synthesis of nitric oxide (NO), a gaseous signaling molecule, by nitric oxide synthase (NOS). In neurons, the neuronal isoform (nNOS) is the primary source of NO. Upon production, NO diffuses across cell membranes and binds to the heme group of soluble guanylate cyclase (sGC), activating the enzyme. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, activating downstream effectors such as cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases (PDEs).

Diagram: The NO-cGMP Signaling Pathway

NO_cGMP_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Ca_pre Ca²⁺ nNOS nNOS Ca_pre->nNOS Activates NMDA_R NMDA Receptor NMDA_R->Ca_pre Influx NO_pre NO nNOS->NO_pre Produces L_Arg L-Arginine L_Arg->nNOS Substrate sGC sGC NO_pre->sGC Diffuses & Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates PDE PDE cGMP->PDE Degraded by Physiological_Effects Physiological Effects PKG->Physiological_Effects Xylazole_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Xylazole This compound Analog (e.g., Xylazole) Alpha2_R α2-Adrenergic Receptor Xylazole->Alpha2_R Activates Glutamate_Release Alpha2_R->Glutamate_Release Inhibits Glutamate_Vesicle Glutamate Vesicles Glutamate_Vesicle->Glutamate_Release NMDA_R NMDA Receptor Glutamate_Release->NMDA_R Reduced Activation Ca_post Ca²⁺ Influx NMDA_R->Ca_post Decreased nNOS nNOS Ca_post->nNOS Reduced Activation NO_post NO Production nNOS->NO_post Decreased sGC sGC NO_post->sGC Reduced Activation cGMP_post cGMP Production sGC->cGMP_post Decreased Experimental_Workflow cluster_culture Cell Culture cluster_treatment Drug Treatment cluster_analysis Analysis Harvest Harvest Fetal Rat Cerebral Cortices Dissociate Dissociate Tissue Harvest->Dissociate Plate Plate Cells Dissociate->Plate Culture Culture for 7 Days Plate->Culture Prepare_Drug Prepare Xylazole Solutions Culture->Prepare_Drug Treat_Cells Treat Cells at Different Concentrations and Time Points Prepare_Drug->Treat_Cells Collect_Supernatant Collect Supernatant Treat_Cells->Collect_Supernatant Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Griess_Assay Griess Assay for NO Collect_Supernatant->Griess_Assay ELISA ELISA for cGMP Lyse_Cells->ELISA Data_Analysis Data Analysis Griess_Assay->Data_Analysis ELISA->Data_Analysis

The Evolution of Jingsongling (Xylazole) in Veterinary Medicine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Jingsongling, also known as xylazole, has carved a significant niche in veterinary anesthesiology and analgesia since its introduction. As an analogue of xylazine, its development has been characterized by a growing understanding of its sedative, analgesic, and muscle relaxant properties across a range of animal species. This technical guide provides a comprehensive overview of the historical development of this compound, its mechanism of action, and detailed experimental protocols from key studies. Quantitative data from preclinical and clinical trials are summarized, and its role in modern veterinary practice is critically examined. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals in the veterinary field.

Historical Development and Key Milestones

The development of this compound (xylazole) is closely linked to the widespread veterinary use of its predecessor, xylazine. Research into xylazine analogues sought to refine its pharmacological profile, leading to the synthesis and investigation of this compound. Early studies in the late 1980s began to establish its efficacy and safety profile in various animal models.

  • 1989: One of the earliest documented studies investigated the effects of this compound on mean arterial blood pressure and heart rate in dogs, exploring the influence of various antagonists. This foundational research helped to characterize its primary cardiovascular effects and receptor interactions.

  • Early 2000s: Research expanded to evaluate this compound in combination with other anesthetic agents, such as ketamine. A notable prospective randomized experimental study in healthy dogs assessed the metabolic and neurohumoral responses to this compound alone and in combination with ketamine, providing valuable data on its physiological impact.[1][2]

  • 2010s-Present: this compound has been incorporated into a variety of experimental protocols as a standard anesthetic agent for a wide range of species, including pigs, rats, rabbits, sheep, and horses.[3][4][5][6][7][8] Its use in complex surgical models, such as hemorrhagic shock and pulsed-field ablation studies, underscores its reliability and versatility in research settings.[3][5][9] More recent research has also explored its effects on specific cellular pathways, such as the NO-cGMP pathway in nerve cells.[10]

Mechanism of Action

This compound, as a xylazine analogue, is an alpha-2 adrenergic agonist. Its primary mechanism of action involves the stimulation of presynaptic α2-adrenergic receptors in the central and peripheral nervous system. This agonistic activity leads to a decrease in the release of norepinephrine, resulting in sedation, analgesia, and muscle relaxation.

Research has also indicated that this compound's effects may involve other pathways. For instance, studies have shown that it can inhibit the NO-cGMP pathway in fetal rat nerve cells.[10] Furthermore, its influence on the cardiovascular system, including transient increases in mean arterial pressure followed by a decrease, and a reduction in heart rate, are well-documented effects mediated by its interaction with adrenergic receptors.[2]

Signaling Pathway: Alpha-2 Adrenergic Agonism

G This compound This compound (Xylazole) Alpha2_Receptor α2-Adrenergic Receptor (Presynaptic) This compound->Alpha2_Receptor Binds to AC Adenylate Cyclase Alpha2_Receptor->AC Inhibits cAMP cAMP AC->cAMP Decreases production of NE_Release Norepinephrine Release cAMP->NE_Release Reduces Sedation Sedation NE_Release->Sedation Leads to Analgesia Analgesia NE_Release->Analgesia Muscle_Relaxation Muscle Relaxation NE_Release->Muscle_Relaxation

Caption: Alpha-2 adrenergic agonist signaling pathway of this compound.

Quantitative Data from Key Studies

The following tables summarize quantitative data from representative studies on this compound.

Table 1: Effects of this compound (Xylazole) with and without Ketamine in Healthy Dogs [2]

ParameterGroup X (this compound 4 mg/kg IM)Group XK (this compound 4 mg/kg + Ketamine 10 mg/kg IM)
Pulse Rate (PR) DecreasedDecreased (Significantly higher than Group X at some time points)
Mean Arterial Pressure (MAP) Transiently IncreasedTransiently Increased (Significantly higher than Group X at some time points)
Respiratory Rate (fR) DecreasedDecreased
Rectal Temperature (RT) DecreasedDecreased (Significantly higher than Group X at some time points)
Plasma Norepinephrine DecreasedDecreased (Higher values than Group X)
Plasma Epinephrine DecreasedDecreased (Higher values than Group X)
Plasma Insulin DecreasedDecreased
Plasma β-endorphin IncreasedIncreased (Higher values than Group X)
Plasma Glucose IncreasedIncreased (Higher values than Group X)

Detailed Experimental Protocols

Anesthesia for Pulsed Field Ablation in Pigs[3]
  • Animals: Healthy Bama male minipigs (n=3, 80 ± 10 kg).

  • Pre-anesthesia: A mixture of Lumianning (a compound preparation of this compound, edetic acid, DHE, and haloperidol) and midazolam injection (1:1 ratio) was administered intramuscularly at a dose of 5 ml/kg.

  • Anesthesia Maintenance: 2,6-Diisopropyl-phenol injection was administered at a speed of 5 ml/h.

  • Surgical Procedure:

    • Skin preparation and sterilization were performed at the groin.

    • A femoral vein catheter was inserted under ultrasound guidance.

    • An 8F catheter was inserted into the right atrium and advanced to the left atrium to reach the pulmonary vein under X-ray guidance.

    • Pulsed field ablation was performed.

  • Monitoring: ECG monitoring was performed throughout the operation.

Metabolic and Neurohumoral Response Study in Dogs[2]
  • Animals: Twelve healthy mongrel dogs (7 male, 5 female, aged 13-20 months, weighing 12.8-15.4 kg).

  • Experimental Groups:

    • Group X (n=6): this compound 4 mg/kg intramuscularly.

    • Group XK (n=6): this compound 4 mg/kg plus ketamine 10 mg/kg intramuscularly.

  • Data Collection:

    • Physiological parameters (Pulse rate, mean arterial pressure, respiratory rate, rectal temperature) were recorded before and at 5 to 100 minutes after drug administration.

    • Venous blood samples were taken before and at intervals from 0.5 to 24 hours after drug administration for determination of plasma concentrations of norepinephrine, epinephrine, β-endorphin, cortisol, insulin, and glucose.

  • Statistical Analysis: ANOVA for repeated measures was used for changes with time, and ANOVA was used for comparison between treatments.

Experimental Workflow: Canine Metabolic and Neurohumoral Study

G Start Start: 12 Healthy Mongrel Dogs Randomization Randomization Start->Randomization GroupX Group X (n=6) This compound (4 mg/kg IM) Randomization->GroupX GroupXK Group XK (n=6) This compound (4 mg/kg) + Ketamine (10 mg/kg) IM Randomization->GroupXK Data_Collection Data Collection (0-100 min & 0.5-24 hr) GroupX->Data_Collection GroupXK->Data_Collection Physiological Physiological Monitoring (PR, MAP, fR, RT) Data_Collection->Physiological Blood_Sampling Venous Blood Sampling Data_Collection->Blood_Sampling Statistical_Analysis Statistical Analysis (ANOVA) Physiological->Statistical_Analysis Analysis Plasma Analysis (Hormones & Metabolites) Blood_Sampling->Analysis Analysis->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

Caption: Workflow for the study on metabolic and neurohumoral responses in dogs.

Anesthesia for Hemorrhagic Shock Model in Rats[5]
  • Animals: Male and female Sprague-Dawley rats (190–230 g).

  • Anesthesia:

    • Initial dosage of pentobarbital sodium (30 mg/kg ip).

    • Initial dosage of this compound (xylidinothiazole, 0.1 mg/kg im).

    • Additional doses of both drugs were administered until the rats had no response to a needle stimulus.

  • Surgical Procedure:

    • A heparinized catheter was inserted into the right femoral artery for monitoring mean arterial pressure (MAP) and for bleeding.

    • Rats were hemorrhaged to maintain a MAP of 40 mmHg for various durations (10 min, 30 min, 1 h, 2 h, or 4 h).

    • At each time point, a laparotomy was conducted, and the superior mesenteric arteries were removed for further analysis.

Conclusion and Future Directions

This compound has established itself as a reliable and effective anesthetic and analgesic agent in veterinary medicine. Its history is one of continued investigation and application in increasingly complex research and clinical scenarios. The quantitative data and experimental protocols presented in this guide highlight its consistent pharmacological effects and its utility across a diverse range of species.

Future research should continue to explore the molecular mechanisms underlying its effects beyond the alpha-2 adrenergic system. Further comparative studies with other anesthetic agents could also help to refine species-specific and procedure-specific protocols, optimizing patient safety and outcomes. The development of novel formulations or delivery systems for this compound may also present new avenues for its application in veterinary practice.

References

Methodological & Application

Application Notes and Protocols for Jingsongling (Xylazine Analog) Administration in Small-tail Han Sheep

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Jingsongling is an analog of xylazine. The following protocols are based on research conducted with xylazine in sheep. Researchers should exercise caution and conduct preliminary dose-finding studies to establish the optimal and safe dosage of this compound for Small-tail Han sheep.

Introduction

This compound, a thiazine derivative, is an analog of xylazine, which is a potent α2-adrenergic agonist.[1][2][3] In veterinary medicine, xylazine is widely utilized for its sedative, analgesic, and muscle relaxant properties in a variety of species, including sheep.[2][3] Its mechanism of action involves the stimulation of α2-adrenoceptors, leading to a decrease in the release of norepinephrine and dopamine in the central nervous system. This results in sedation, analgesia (pain relief), and muscle relaxation.[1] Understanding the appropriate administration protocol is crucial for ensuring animal welfare and obtaining reliable experimental outcomes.

Data Presentation: Quantitative Effects of Xylazine in Sheep

The following tables summarize quantitative data from studies on xylazine administration in sheep. This data can serve as a reference point for planning studies with this compound in Small-tail Han sheep.

Table 1: Comparison of Administration Routes for a Single 2.5 mg Dose of Xylazine in Sheep

Administration RouteOnset of AnalgesiaPeak Analgesic EffectDuration of ActionTotal Analgesic ResponseReference
Intravenous (IV)Most RapidHighest~25 minutesLower[4]
Intramuscular (IM)Slower than IVLower than IV~40 minutesGreater[4]
Subcutaneous (SC)Slower than IVLower than IV~40 minutesGreater[4]

Table 2: Continuous Infusion Regimen for Analgesia in Sheep

PhaseAdministrationDosageDurationOutcomeReference
Loading DoseIntramuscular (IM)5 mgSingle InjectionInduces initial sedation and analgesia[5]
MaintenanceIntravenous (IV) Infusion2 mg/hour90 minutesMaintains a steady state of analgesia[5]

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of xylazine to sheep. These can be adapted for use with this compound.

Protocol 1: Single-Dose Administration for Sedation and Analgesia

Objective: To induce short-term sedation and analgesia for minor procedures.

Materials:

  • This compound (or xylazine) solution for injection

  • Sterile syringes and needles (appropriate gauge for the chosen route)

  • 70% Isopropyl alcohol swabs

  • Animal restraints appropriate for sheep

  • Monitoring equipment (stethoscope, thermometer)

Procedure:

  • Animal Preparation:

    • Accurately weigh the Small-tail Han sheep to determine the correct dosage.

    • Gently restrain the animal to minimize stress.

    • Select the injection site based on the chosen route of administration (jugular vein for IV, neck or gluteal muscles for IM, loose skin over the shoulder for SC).

    • Cleanse the injection site with an alcohol swab.

  • Drug Administration (choose one route):

    • Intravenous (IV): For rapid onset. Administer slowly into the jugular vein.

    • Intramuscular (IM): For a good balance of onset and duration. Inject deep into the muscle mass.[4]

    • Subcutaneous (SC): For a longer duration of action. Inject into the space beneath the skin.[4]

  • Dosage:

    • Refer to the manufacturer's recommendations for this compound.

    • As a starting point based on xylazine studies, a dose range of 0.05 to 0.3 mg/kg body weight can be considered, with ruminants being highly sensitive.[3] It is critical to start with a low dose and observe the animal's response.

  • Post-Administration Monitoring:

    • Continuously monitor the animal for depth of sedation, heart rate, respiratory rate, and body temperature.[3][6]

    • Assess the level of analgesia using a validated pain scoring system or response to a mild, standardized stimulus.

    • Allow the animal to recover in a quiet, safe, and warm environment.

Protocol 2: Continuous Rate Infusion (CRI) for Prolonged Analgesia

Objective: To maintain a steady state of analgesia for longer procedures or post-operative pain management.

Materials:

  • This compound (or xylazine) solution for injection

  • Intravenous catheter and extension set

  • Infusion pump

  • Sterile saline or other appropriate diluent

  • Materials for catheter placement (clippers, surgical scrub, local anesthetic)

Procedure:

  • Catheter Placement:

    • Clip and surgically prepare the skin over the jugular vein.

    • Administer a small amount of local anesthetic at the insertion site.

    • Place an IV catheter into the jugular vein and secure it.

  • Loading Dose:

    • Administer an initial loading dose intramuscularly to quickly achieve a therapeutic level of analgesia. Based on xylazine studies, a dose of 5 mg (total dose, not per kg) can be used as a starting point for an adult sheep.[5]

  • Continuous Infusion:

    • Prepare the this compound infusion by diluting it in a sterile fluid to the desired concentration.

    • Connect the infusion line to the IV catheter and begin the infusion using the pump.

    • A starting infusion rate, based on xylazine studies, could be 2 mg/hour.[5] Adjust the rate based on the animal's response and depth of analgesia.

  • Monitoring and Recovery:

    • Monitor vital signs and the level of analgesia throughout the infusion period.

    • Once the procedure is complete, discontinue the infusion.

    • Continue to monitor the animal until it has fully recovered from sedation.

Visualization of Pathways and Workflows

Signaling Pathway of α2-Adrenergic Agonists

G This compound This compound/Xylazine Alpha2_Receptor α2-Adrenergic Receptor This compound->Alpha2_Receptor G_Protein Gi/Go Protein Alpha2_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits K_Channel K+ Channel Activation G_Protein->K_Channel Ca_Channel Ca2+ Channel Inhibition G_Protein->Ca_Channel cAMP ↓ cAMP Adenylate_Cyclase->cAMP PKA ↓ Protein Kinase A cAMP->PKA Hyperpolarization Neuronal Hyperpolarization K_Channel->Hyperpolarization Norepinephrine_Release ↓ Norepinephrine Release Ca_Channel->Norepinephrine_Release Hyperpolarization->Norepinephrine_Release Sedation_Analgesia Sedation & Analgesia Norepinephrine_Release->Sedation_Analgesia

Caption: Mechanism of action for this compound/Xylazine.

Experimental Workflow for Single-Dose Administration

G Start Start Prep Animal Preparation (Weighing, Restraint) Start->Prep Admin Drug Administration (IV, IM, or SC) Prep->Admin Monitor Post-Administration Monitoring Admin->Monitor Recover Recovery Monitor->Recover End End Recover->End

Caption: Workflow for single-dose administration protocol.

Logical Relationship of Administration Routes and Effects

G Route Administration Route IV Intravenous (IV) Rapid Rapid IV->Rapid IM Intramuscular (IM) Slower Slower IM->Slower SC Subcutaneous (SC) SC->Slower Onset Onset Duration Duration Short Short (~25 min) Rapid->Short Longer Longer (~40 min) Slower->Longer Slower->Longer

Caption: Onset and duration of different administration routes.

References

Application Notes and Protocols for the HPLC Analysis of Jingsongling (Xylazine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jingsongling is a Chinese analog of xylazine, a potent α2-adrenergic agonist used in veterinary medicine as a sedative, analgesic, and muscle relaxant. Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug substances and pharmaceutical formulations, as well as for pharmacokinetic and toxicological studies. High-performance liquid chromatography (HPLC) with UV detection is a widely used, robust, and cost-effective technique for the quantitative analysis of xylazine.

This document provides detailed application notes and protocols for the determination of this compound (xylazine) using reversed-phase HPLC. The methodologies described are applicable for the analysis of bulk drug substances and veterinary injection formulations.

Principle of the Method

The described method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase. The mobile phase, a mixture of an organic solvent (acetonitrile and/or methanol) and an aqueous buffer, allows for the efficient separation of xylazine from potential impurities and degradation products. The analyte is detected by its absorbance in the UV region, and quantification is performed by comparing the peak area of the analyte in a sample to that of a reference standard.

Data Presentation

Table 1: Summary of HPLC Method Parameters for Xylazine Analysis
ParameterMethod 1: Analysis in Canine PlasmaMethod 2: Analysis in Serum
Chromatographic Column C18C18
Mobile Phase Acetonitrile:Methanol:10 mM Sodium Heptanesulfonate (pH 3) (44:10:46, v/v/v)[1][2]Not specified
Flow Rate 1.0 mL/minNot specified
Detection Wavelength 210 nm[1][2]Not specified
Injection Volume 30 µL[2]Not specified
Run Time 10 minutes[1][2]Not specified
Table 2: Quantitative Performance Data for Xylazine HPLC Methods
ParameterMethod 1: Analysis in Canine PlasmaMethod 2: Analysis in Serum
Linearity Range 15.625–1000 ng/mL[1]2.0-100.0 ng/mL[3]
Correlation Coefficient (r²) > 0.999Not specified
Limit of Detection (LOD) 10.3 ng/mL[1]Not specified
Limit of Quantitation (LOQ) Not specified5.0 ng/mL[3]
Recovery 78.2%[1]82.0% - 118%[3]
Precision (%RSD) < 7.8%3.0% - 18.3%[3]

Experimental Protocols

Protocol 1: Analysis of this compound (Xylazine) in Veterinary Injection

This protocol is designed for the quantification of xylazine in a liquid pharmaceutical formulation.

1. Materials and Reagents

  • Xylazine Hydrochloride Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium Heptanesulfonate

  • Glacial Acetic Acid

  • Deionized Water (18.2 MΩ·cm)

  • 0.45 µm Syringe Filters

2. Instrumentation

  • HPLC system equipped with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

3. Preparation of Solutions

  • Mobile Phase (Acetonitrile:Methanol:10 mM Sodium Heptanesulfonate, pH 3):

    • Prepare a 10 mM Sodium Heptanesulfonate solution by dissolving the appropriate amount in deionized water.

    • Adjust the pH to 3.0 with glacial acetic acid.

    • Mix 440 mL of acetonitrile, 100 mL of methanol, and 460 mL of the 10 mM sodium heptanesulfonate buffer.

    • Degas the mobile phase before use.

  • Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh about 10 mg of Xylazine Hydrochloride Reference Standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations within the expected sample range (e.g., 1, 5, 10, 20, 50 µg/mL).

4. Sample Preparation

  • Take a veterinary injection solution labeled to contain this compound (xylazine).

  • Based on the labeled concentration, dilute an appropriate volume of the injection with the mobile phase to obtain a theoretical concentration within the range of the working standards. For example, if the injection is 20 mg/mL, a 1:1000 dilution would yield a 20 µg/mL solution.

  • Filter the diluted sample solution through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Analysis

  • Set up the HPLC system with the parameters specified in Table 1 (Method 1).

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the prepared sample solution.

  • Identify the xylazine peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of xylazine in the sample using the calibration curve.

Protocol 2: Sample Preparation from Biological Matrices (Plasma/Serum) - Liquid-Liquid Extraction

This protocol is adapted for the extraction of xylazine from plasma or serum for pharmacokinetic studies.[1][2]

1. Materials and Reagents

  • All materials from Protocol 1

  • Diethyl Ether

  • Methylene Chloride

  • 1 M Sodium Hydroxide

2. Sample Preparation

  • To 500 µL of plasma or serum in a glass tube, add 500 µL of 1 M sodium hydroxide to alkalinize the sample.

  • Add 2 mL of an extraction solvent mixture of diethyl ether and methylene chloride (7:3, v/v).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.[2]

  • Inject 30 µL into the HPLC system.[2]

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_hplc HPLC Analysis MobilePhase Prepare Mobile Phase (ACN:MeOH:Buffer) WorkingStandards Prepare Working Standards MobilePhase->WorkingStandards StandardStock Prepare Standard Stock (100 µg/mL) StandardStock->WorkingStandards InjectStandards Inject Standards WorkingStandards->InjectStandards DiluteSample Dilute Veterinary Injection FilterSample Filter Sample (0.45 µm) DiluteSample->FilterSample InjectSample Inject Sample FilterSample->InjectSample GenerateCurve Generate Calibration Curve InjectStandards->GenerateCurve Quantify Quantify this compound GenerateCurve->Quantify InjectSample->Quantify

Caption: Experimental workflow for HPLC analysis of this compound.

signaling_pathway This compound This compound (Xylazine) Alpha2Receptor α2-Adrenergic Receptor (Presynaptic Neuron) This compound->Alpha2Receptor Binds to GiProtein Gi Protein Activation Alpha2Receptor->GiProtein Activates AdenylateCyclase Inhibition of Adenylate Cyclase GiProtein->AdenylateCyclase Inhibits cAMP Decreased cAMP AdenylateCyclase->cAMP Leads to NorepinephrineRelease Reduced Norepinephrine Release cAMP->NorepinephrineRelease Results in SedationAnalgesia Sedation, Analgesia, Muscle Relaxation NorepinephrineRelease->SedationAnalgesia Causes

Caption: Mechanism of action of this compound (Xylazine).

References

Application Notes and Protocols for the Identification of Jingsongling Metabolites using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jingsongling, an analog of xylazine, is a compound of interest in various fields, including veterinary medicine and toxicology. Understanding its metabolic fate is crucial for efficacy and safety assessment. This document provides a comprehensive guide to identifying this compound metabolites using liquid chromatography-mass spectrometry (LC-MS), a powerful analytical technique for detecting and characterizing drug metabolites. Due to the limited direct research on this compound metabolism, this guide leverages established methods for its structural analog, xylazine, which is expected to exhibit a similar metabolic profile. The provided protocols and data for xylazine serve as a robust starting point for the analysis of this compound.

Metabolic Pathways of Xylazine (as a proxy for this compound)

The metabolism of xylazine primarily involves Phase I and Phase II biotransformations. Phase I reactions include N-dealkylation, S-dealkylation, oxidation, and hydroxylation, leading to the formation of several metabolites.[1] The most prominent of these is 4-hydroxy-xylazine. Other identified metabolites include oxo-xylazine and sulfone-xylazine.[2][3] These Phase I metabolites can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.[1] It is anticipated that this compound follows a similar metabolic pathway.

Metabolic Pathway of Xylazine This compound This compound/Xylazine PhaseI Phase I Metabolism (Oxidation, Hydroxylation) This compound->PhaseI Metabolite1 4-Hydroxy Metabolite PhaseI->Metabolite1 Metabolite2 Oxo-Metabolite PhaseI->Metabolite2 Metabolite3 Sulfone-Metabolite PhaseI->Metabolite3 PhaseII Phase II Metabolism (Glucuronidation, Sulfation) Metabolite1->PhaseII Metabolite2->PhaseII Metabolite3->PhaseII Conjugates Conjugated Metabolites PhaseII->Conjugates Excretion Excretion Conjugates->Excretion

Caption: Inferred metabolic pathway of this compound based on xylazine metabolism.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing matrix interferences and enriching the analytes of interest. Solid-phase extraction (SPE) and protein precipitation are commonly used methods for biological samples like blood and urine.[4]

a) Solid-Phase Extraction (SPE) for Blood Samples

This protocol is adapted from a method for xylazine detection in whole blood.[5]

  • Sample Pretreatment: To 0.5 mL of whole blood, add 3 mL of 100 mM phosphate buffer (pH 6.0) and centrifuge at 3000 rpm for 10 minutes.[5][6]

  • SPE Cartridge Conditioning: Condition a C8/benzenesulfonic acid mixed-mode SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally equilibrate with 1 mL of 100 mM phosphate buffer (pH 6.0).[5]

  • Sample Loading: Load the pretreated supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 3 mL of deionized water, 3 mL of 0.1 M HCl, and 3 mL of methanol. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analytes with two 1.5 mL aliquots of a solution of dichloromethane, isopropanol, and ammonium hydroxide (78:20:2, v/v/v).[5]

  • Reconstitution: Add 100 µL of 90:10 methanol/HCl solution to the eluate, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.[5]

b) Protein Precipitation for Plasma Samples

This is a simpler and faster method suitable for high-throughput analysis.[3]

  • Precipitation: To a 100 µL plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., xylazine-d6).[3][7]

  • Vortexing and Centrifugation: Vortex the mixture for 30 seconds to ensure thorough mixing and precipitation of proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in a suitable volume of the initial mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides a general framework for the analysis of this compound and its metabolites, based on established methods for xylazine.[8][9][10]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 3 mm, 2.3 µm) is a common choice.[9]

  • Mobile Phase A: 0.1% formic acid in water with 2 mM ammonium acetate.[3]

  • Mobile Phase B: 0.1% formic acid in methanol.[3]

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. For example: 0-0.5 min, 2% B; 0.5-4.0 min, 2-98% B; 4.0-5.0 min, 98% B; 5.1-6.0 min, 2% B.

  • Flow Rate: 400 µL/min.[3]

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Ionization Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500-600°C[5]

    • Curtain Gas: 30-40 psi

    • Ion Source Gas 1 (Nebulizer Gas): 50-60 psi

    • Ion Source Gas 2 (Heater Gas): 50-60 psi

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for xylazine and its known metabolites can be used as a starting point for developing the method for this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Xylazine221.1164.1, 90.0
4-Hydroxy-xylazine237.1137.1, 136.1
2,6-dimethylaniline121.9105.1, 77.0

Table adapted from[8][9]. These MRM transitions for xylazine and its metabolites should be optimized for this compound.

Data Presentation

The following table summarizes quantitative data for xylazine found in authentic human whole blood samples, which can be considered representative for initial studies on this compound.

Sample IDXylazine Concentration (ng/mL)
Case 17.4
Case 28.3
Case 3>1 (LLOQ)
Case 4>1 (LLOQ)

Data adapted from a study on xylazine detection in whole blood samples.[5] LLOQ = Lower Limit of Quantitation.

Experimental Workflow

The overall workflow for the identification and quantification of this compound metabolites is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Blood, Urine, etc.) Precipitation Protein Precipitation BiologicalSample->Precipitation SPE Solid-Phase Extraction BiologicalSample->SPE Evaporation Evaporation & Reconstitution Precipitation->Evaporation SPE->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS MetaboliteID Metabolite Identification (MS/MS Spectra) LCMS->MetaboliteID Quantification Quantification (MRM) LCMS->Quantification

Caption: General workflow for this compound metabolite analysis.

Conclusion

This application note provides a detailed framework for the identification and quantification of this compound metabolites using mass spectrometry. By adapting established protocols for the analogous compound xylazine, researchers can develop robust and sensitive methods for their specific needs. The provided information on metabolic pathways, sample preparation, and LC-MS/MS parameters serves as a comprehensive starting point for professionals in drug development and related scientific fields. Further studies are warranted to elucidate the specific metabolic profile of this compound and to generate quantitative data for its metabolites.

References

Application Notes and Protocols for Testing Jingsongling Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of Jingsongling, a xylazine analog, using common cell culture-based assays. The protocols detailed below are designed to be adaptable for various research and drug development applications, from initial screening to mechanistic studies.

Introduction

This compound (JSL), an analog of xylazine, is primarily used in veterinary medicine for its sedative and analgesic properties.[1][2] Its mechanism of action involves agonism of α2-adrenergic receptors.[3][4] Emerging research has indicated potential toxic effects and induction of apoptosis in human cells, highlighting the need for robust cytotoxicity testing.[5][6] These protocols outline key assays to quantify this compound's cytotoxic potential and elucidate its mechanism of action in vitro.

Key Cytotoxicity Assays

A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic profile. The following assays are fundamental for this purpose:

  • MTT Assay: This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[7] Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[7]

  • LDH Assay: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[7] It provides information about cell membrane integrity.[7]

  • Annexin V/PI Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes.

Experimental Protocols

Cell Culture

Human cancer cell lines (e.g., HeLa, A549) and human umbilical vein endothelial cells (HUVECs) are recommended for these assays. Cells should be cultured in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound dilutions and incubate for 24, 48, and 72 hours. Include untreated cells as a negative control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: LDH Assay for Cytotoxicity
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing the LDH substrate.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed to achieve maximum LDH release).

Protocol 3: Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with FITC-conjugated Annexin V and propidium iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.

Table 1: Cell Viability (MTT Assay) after this compound Treatment

This compound Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Control)100100100
10
50
100
200

Table 2: Cytotoxicity (LDH Assay) after this compound Treatment

This compound Concentration (µM)24h Cytotoxicity (%)48h Cytotoxicity (%)72h Cytotoxicity (%)
0 (Control)000
10
50
100
200

Table 3: Apoptosis Analysis (Annexin V/PI Assay) after 24h this compound Treatment

This compound Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)
50
100

Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, HUVEC) mtt MTT Assay (Viability) cell_culture->mtt ldh LDH Assay (Cytotoxicity) cell_culture->ldh apoptosis Annexin V/PI Assay (Apoptosis) cell_culture->apoptosis This compound This compound Preparation (Serial Dilutions) This compound->mtt This compound->ldh This compound->apoptosis data_quant Data Quantification (Absorbance, Fluorescence) mtt->data_quant ldh->data_quant apoptosis->data_quant stat_analysis Statistical Analysis (IC50, p-values) data_quant->stat_analysis

Caption: Workflow for assessing this compound cytotoxicity.

Proposed Signaling Pathway for this compound-Induced Apoptosis

G This compound This compound alpha2_receptor α2-Adrenergic Receptor This compound->alpha2_receptor ros Increased ROS Production alpha2_receptor->ros mitochondria Mitochondrial Stress ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Animal Models for Studying the Anesthetic Effects of Jingsongling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks detailed information on the specific anesthetic properties, mechanism of action, and established experimental protocols for Jingsongling (2,4-xylidinothiazoline). The following application notes and protocols are presented as a general framework for the preclinical evaluation of a novel anesthetic agent, using this compound as a hypothetical subject. The suggested methodologies are based on standard practices in anesthetic research. Researchers should conduct preliminary dose-finding studies and adapt these protocols as necessary.

Introduction

This compound (2,4-xylidinothiazoline) is a compound that has been identified as a veterinary anesthetic.[1] To rigorously characterize its anesthetic profile for research and potential drug development, a systematic evaluation in established animal models is necessary. These application notes provide detailed protocols for assessing the sedative, hypnotic, and analgesic properties of this compound in rodent models, along with methods for physiological monitoring. Furthermore, hypothetical signaling pathways are presented to guide mechanistic studies.

Recommended Animal Models

Rats and mice are suitable animal models for initial in vivo screening and characterization of anesthetic agents due to their well-defined physiology, ease of handling, and the availability of established behavioral assays.[1]

  • Mice: Strain C57BL/6 or BALB/c are commonly used. They are suitable for high-throughput screening and initial dose-response studies.

  • Rats: Sprague-Dawley or Wistar strains are appropriate for more detailed physiological and mechanistic studies due to their larger size, which facilitates surgical instrumentation and blood sampling.

Data Presentation: Summary of Key Anesthetic Endpoints

Quantitative data from the following experimental protocols should be meticulously recorded and can be summarized in the tables below for clear comparison and analysis.

Table 1: Dose-Response for Loss of Righting Reflex (LORR) of this compound in Mice

This compound Dose (mg/kg)Number of AnimalsNumber of Animals Exhibiting LORR% Responding
Dose 1n
Dose 2n
Dose 3n
Dose 4n
Vehicle Controln

ED₅₀ for LORR can be calculated from this data using probit analysis.

Table 2: Anesthetic and Analgesic Properties of this compound in Rats

This compound Dose (mg/kg)Onset of Anesthesia (min)Duration of Anesthesia (min)Onset of Analgesia (min)Duration of Analgesia (min)
Dose A
Dose B
Vehicle Control

Table 3: Physiological Monitoring During this compound Anesthesia in Rats

Time PointHeart Rate (bpm)Respiratory Rate (breaths/min)SpO₂ (%)Rectal Temperature (°C)
Baseline
5 min post-injection
15 min post-injection
30 min post-injection
During Recovery

Experimental Protocols

Protocol 1: Determination of Hypnotic Potency (ED₅₀ for Loss of Righting Reflex)

This protocol determines the dose of this compound required to induce a loss of the righting reflex in 50% of the animals, a standard measure of hypnotic effect.

Materials:

  • This compound solution

  • Vehicle control (e.g., sterile saline, DMSO solution)

  • Male/female mice (e.g., C57BL/6, 8-10 weeks old)

  • Syringes and needles for administration (e.g., intraperitoneal, intravenous)

  • A clear observation chamber

Procedure:

  • Acclimatize mice to the laboratory environment for at least 72 hours before the experiment.

  • Weigh each mouse and calculate the injection volume for its assigned dose group. A minimum of 4-5 dose groups plus a vehicle control should be used.

  • Administer the calculated dose of this compound or vehicle via the chosen route (e.g., intraperitoneal injection).

  • Immediately after injection, place the mouse in the observation chamber.

  • At 1-minute intervals, gently place the mouse on its back.

  • Loss of Righting Reflex (LORR) is defined as the inability of the mouse to right itself (i.e., return to a prone position with all four paws on the ground) within 30 seconds.

  • Observe each animal for a predetermined period (e.g., 30 minutes) and record whether LORR occurred.

  • Calculate the percentage of animals in each group that exhibited LORR.

  • Determine the ED₅₀ value using appropriate statistical software (e.g., probit analysis).

experimental_workflow_lorr cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Acclimatize Mice P2 Weigh and Group Mice P1->P2 P3 Prepare this compound Doses P2->P3 E1 Administer this compound/Vehicle P3->E1 E2 Place in Observation Chamber E1->E2 E3 Assess Righting Reflex E2->E3 A1 Record LORR Incidence E3->A1 A2 Calculate % Responding A1->A2 A3 Determine ED50 A2->A3 gaba_pathway Jing This compound GABA_R GABA-A Receptor Jing->GABA_R Binds and enhances receptor function Cl_channel Chloride Channel Opening GABA_R->Cl_channel Increases GABA GABA GABA->GABA_R Binds Hyperpol Neuronal Hyperpolarization Cl_channel->Hyperpol Leads to CNS_Dep CNS Depression (Anesthesia) Hyperpol->CNS_Dep Results in nmda_pathway Jing This compound NMDA_R NMDA Receptor Jing->NMDA_R Blocks Ca_channel Calcium Influx NMDA_R->Ca_channel Reduces Glutamate Glutamate Glutamate->NMDA_R Activates Depol Neuronal Depolarization Ca_channel->Depol Prevents Excit Excitatory Signal Depol->Excit Inhibits alpha2_pathway Jing This compound Alpha2_R Presynaptic α2-Adrenergic Receptor Jing->Alpha2_R Activates NE_Release Norepinephrine Release Alpha2_R->NE_Release Inhibits Arousal Arousal & Pain Transmission NE_Release->Arousal Reduces Sedation Sedation & Analgesia Arousal->Sedation Leads to

References

Application Notes and Protocols: Techniques for Measuring Neurohumoral Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the key techniques used to measure neurohumoral responses, which are critical in understanding the physiological and pathological effects of novel compounds. Neurohumoral systems, primarily the hypothalamic-pituitary-adrenal (HPA) axis and the sympathetic nervous system (SNS), play a crucial role in maintaining homeostasis. Dysregulation of these systems is implicated in a wide range of disorders, making them a key area of investigation in drug development.

The following sections detail the core methodologies for assessing the activity of the HPA axis and the SNS, including the measurement of key biomarkers such as cortisol and catecholamines. Detailed experimental protocols, data presentation guidelines, and visual representations of workflows and signaling pathways are provided to aid in the design and execution of robust preclinical and clinical studies. While these protocols are broadly applicable, they can be specifically adapted to investigate the impact of novel therapeutic agents on neurohumoral function.

I. Assessment of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The HPA axis is a primary neuroendocrine system that regulates the body's response to stress. Its activity is typically assessed by measuring cortisol levels.

Data Presentation: HPA Axis Biomarkers
BiomarkerSample TypeMeasurement PrincipleKey Considerations
Cortisol Serum, Saliva, UrineCompetitive Enzyme-Linked Immunosorbent Assay (ELISA)Salivary cortisol is non-invasive and correlates well with serum levels, making it suitable for repeated sampling.[[“]][2] 24-hour urinary free cortisol reflects integrated cortisol secretion but is less sensitive for detecting suppression.[[“]]
Adrenocorticotropic Hormone (ACTH) PlasmaImmunoassay (e.g., ELISA, Chemiluminescence)ACTH has a short half-life and is subject to pulsatile secretion, requiring careful sample handling and timing.
11-deoxycortisol SerumLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Measured in dynamic tests like the metyrapone test to assess the integrity of the HPA axis feedback loop.[3]
Experimental Protocol: Salivary Cortisol Measurement by ELISA

This protocol outlines the steps for the quantitative measurement of cortisol in saliva using a competitive ELISA kit.

1. Principle: This assay is based on the competitive binding principle.[4] Cortisol in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled cortisol for a limited number of binding sites on a microplate coated with a cortisol-specific antibody. The amount of HRP-labeled cortisol bound to the antibody is inversely proportional to the concentration of cortisol in the sample.[4][5]

2. Materials:

  • Cortisol ELISA Kit (containing pre-coated 96-well plate, cortisol-HRP conjugate, standards, wash buffer, substrate, and stop solution)[6]

  • Microplate reader capable of measuring absorbance at 450 nm[7]

  • Precision pipettes and tips

  • Distilled or deionized water

  • Vortex mixer

  • Saliva collection devices

3. Sample Collection and Preparation:

  • Instruct subjects to avoid eating, drinking, or oral hygiene procedures for at least 30 minutes before sample collection.

  • Collect saliva using a standardized collection device.

  • Centrifuge the saliva samples at 3000 rpm for 15 minutes to pellet mucins and other debris.

  • Use the clear supernatant for the assay. Samples can be stored at -20°C if not analyzed immediately.

4. Assay Procedure:

  • Bring all reagents and samples to room temperature.

  • Add 50 µL of each standard, control, and saliva sample to the appropriate wells of the microplate.

  • Add 50 µL of Cortisol-HRP conjugate to each well.

  • Incubate the plate for 60 minutes at room temperature on a shaker.

  • Wash the plate three to five times with 300-350 µL of wash buffer per well.[6]

  • Add 100 µL of TMB substrate solution to each well.

  • Incubate the plate for 15-20 minutes at room temperature in the dark.

  • Add 100 µL of stop solution to each well to terminate the reaction.

  • Read the absorbance of each well at 450 nm within 30 minutes.

5. Data Analysis:

  • Construct a standard curve by plotting the absorbance of each standard against its known concentration.

  • Determine the concentration of cortisol in the samples by interpolating their absorbance values from the standard curve.

  • The intensity of the color developed is inversely proportional to the concentration of cortisol in the sample.[4][5]

G cluster_collection Sample Collection cluster_elisa ELISA Procedure cluster_analysis Data Analysis Collect Collect Saliva Centrifuge Centrifuge Sample Collect->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant AddSample Add Sample/Standard Supernatant->AddSample AddConjugate Add HRP Conjugate AddSample->AddConjugate Incubate1 Incubate (60 min) AddConjugate->Incubate1 Wash Wash Plate Incubate1->Wash AddSubstrate Add TMB Substrate Wash->AddSubstrate Incubate2 Incubate (15-20 min) AddSubstrate->Incubate2 AddStop Add Stop Solution Incubate2->AddStop Read Read Absorbance @ 450nm AddStop->Read StandardCurve Generate Standard Curve Read->StandardCurve Interpolate Interpolate Sample Concentration StandardCurve->Interpolate

Caption: Experimental workflow for salivary cortisol measurement using ELISA.

Dynamic Tests of the HPA Axis

Dynamic tests are employed to assess the integrity of the HPA axis feedback mechanisms.

  • Dexamethasone Suppression Test (DST): Evaluates the ability of a synthetic glucocorticoid (dexamethasone) to suppress cortisol production.

  • ACTH Stimulation Test: Measures the adrenal gland's response to a synthetic form of ACTH (cosyntropin), assessing its capacity to produce cortisol.[[“]][8]

  • Metyrapone Test: Blocks the final step of cortisol synthesis, leading to an increase in the precursor 11-deoxycortisol and a subsequent rise in ACTH in a healthy individual.[3]

G Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus + Pituitary Anterior Pituitary Hypothalamus->Pituitary CRH (+) Adrenal Adrenal Cortex Pituitary->Adrenal ACTH (+) Cortisol Cortisol Release Adrenal->Cortisol Cortisol->Feedback Negative Feedback (-) Feedback->Hypothalamus Feedback->Pituitary

Caption: The Hypothalamic-Pituitary-Adrenal (HPA) Axis signaling pathway.

II. Assessment of the Sympathetic Nervous System (SNS)

The SNS is a division of the autonomic nervous system that regulates the "fight-or-flight" response. Its activity is primarily assessed by measuring catecholamines.

Data Presentation: SNS Biomarkers
BiomarkerSample TypeMeasurement PrincipleKey Considerations
Norepinephrine Plasma, UrineHigh-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or LC-MS/MSPlasma levels reflect sympathetic nerve activity. Requires rapid sample processing and stabilization due to susceptibility to oxidation.[9]
Epinephrine Plasma, UrineHPLC-ED or LC-MS/MSPrimarily released from the adrenal medulla in response to stress.
Dopamine Plasma, UrineHPLC-ED or LC-MS/MSA precursor to norepinephrine and epinephrine, and also a neurotransmitter in its own right.
Experimental Protocol: Plasma Catecholamine Measurement by HPLC-ED

This protocol describes the measurement of norepinephrine, epinephrine, and dopamine in plasma using HPLC with electrochemical detection.

1. Principle: Plasma catecholamines are first extracted and concentrated from the plasma matrix. The extracted analytes are then separated by reverse-phase HPLC and detected by an electrochemical detector, which measures the current generated by the oxidation of the catecholamines.[10]

2. Materials:

  • HPLC system with an electrochemical detector

  • Reversed-phase C18 column

  • Alumina extraction kits or solid-phase extraction (SPE) cartridges[11]

  • Centrifuge

  • pH meter

  • Catecholamine standards (norepinephrine, epinephrine, dopamine)

  • Internal standard (e.g., 3,4-dihydroxybenzylamine)

  • Reagents for mobile phase and extraction buffers

3. Sample Collection and Preparation:

  • Collect blood in chilled tubes containing EDTA or a catecholamine stabilizer.

  • Immediately place the blood on ice and centrifuge at 4°C to separate the plasma.

  • Store plasma at -80°C until analysis.

  • Extraction:

    • Thaw plasma samples on ice.

    • Add internal standard to each sample.

    • Perform alumina or SPE extraction according to the manufacturer's protocol to isolate and concentrate the catecholamines.[10][11] This typically involves adsorption at a basic pH and elution at an acidic pH.[10]

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.[11]

4. HPLC-ED Analysis:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject a defined volume of the reconstituted sample onto the HPLC column.

  • Separate the catecholamines using an isocratic or gradient elution profile.

  • Detect the eluted catecholamines using the electrochemical detector set at an appropriate oxidizing potential.

5. Data Analysis:

  • Identify and quantify the catecholamines in the samples by comparing their retention times and peak areas to those of the standards.

  • Use the internal standard to correct for variations in extraction efficiency and injection volume.

G cluster_prep Sample Preparation cluster_hplc HPLC-ED Analysis cluster_analysis Data Analysis CollectBlood Collect Blood (chilled tubes) Centrifuge Centrifuge (4°C) CollectBlood->Centrifuge Plasma Collect Plasma Centrifuge->Plasma Extraction Solid-Phase Extraction Plasma->Extraction Reconstitute Reconstitute in Mobile Phase Extraction->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Electrochemical Detection Separate->Detect Identify Identify Peaks by Retention Time Detect->Identify Quantify Quantify by Peak Area Identify->Quantify

Caption: Workflow for plasma catecholamine measurement by HPLC-ED.

III. Concluding Remarks

The methodologies detailed in these application notes provide a robust framework for assessing the impact of novel compounds on neurohumoral responses. The selection of appropriate biomarkers and analytical techniques is paramount for obtaining reliable and reproducible data. For a comprehensive evaluation, it is often beneficial to measure multiple markers from both the HPA axis and the SNS. Furthermore, dynamic testing can provide deeper insights into the functional integrity of these systems. By adhering to these standardized protocols, researchers can generate high-quality data to support the development of safe and effective new therapies.

References

Application Notes & Protocols: Experimental Design for Jingsongling Biotransformation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Jingsongling (2,4-xylidinothiazoline, XT) is a veterinary anesthetic agent.[1] Understanding its biotransformation is critical for characterizing its pharmacokinetic profile, identifying active or toxic metabolites, and assessing potential drug-drug interactions. These application notes provide a comprehensive framework and detailed protocols for conducting in vitro and in vivo studies to elucidate the metabolic fate of this compound. The primary goals of these studies are to determine metabolic stability, identify major metabolites, and characterize the enzymatic pathways responsible for its clearance.[2][3]

Part 1: In Vitro Biotransformation Studies

In vitro models are essential for early-stage assessment of a compound's metabolic properties.[4][5] They offer a controlled environment to study metabolic pathways and enzyme kinetics. The two most common systems are liver microsomes and hepatocytes.[6]

Liver Microsomal Stability Assay

This assay is used to determine a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[7][8] The data provides an estimate of intrinsic clearance.[8]

Experimental Workflow for Microsomal Stability

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis p1 Thaw Liver Microsomes (Human, Rat, etc.) i1 Pre-incubate Microsomes & this compound p1->i1 p2 Prepare this compound Stock Solution (e.g., in DMSO) p2->i1 p3 Prepare NADPH Regenerating System i2 Initiate Reaction (Add NADPH) p3->i2 i1->i2 i3 Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) i2->i3 a1 Quench Reaction (e.g., Acetonitrile) i3->a1 a2 Centrifuge to Pellet Protein a1->a2 a3 Analyze Supernatant by LC-MS/MS a2->a3 a4 Calculate Half-life (t½) & Intrinsic Clearance (CLint) a3->a4

Caption: Workflow for the in vitro liver microsomal stability assay.

Protocol: Microsomal Stability Assay

  • Reagent Preparation:

    • Prepare 100 mM phosphate buffer (pH 7.4).[8][9]

    • Prepare a 1 mM stock solution of this compound in DMSO. The final DMSO concentration in the incubation should not exceed 0.1%-1%.[10]

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a 20 mM NADPH solution in buffer.[8][9]

  • Thawing Microsomes:

    • Rapidly thaw pooled liver microsomes (e.g., human, rat) in a 37°C water bath.[11] Place on ice immediately after thawing.

    • Dilute microsomes to a working concentration of 1 mg/mL in 100 mM phosphate buffer.[11]

  • Incubation:

    • In a 96-well plate, add buffer, the this compound working solution, and the diluted microsome suspension.[8]

    • Pre-warm the plate at 37°C for 5-10 minutes with gentle shaking.[10]

    • Initiate the metabolic reaction by adding the NADPH solution to each well.[7][9]

    • Incubate at 37°C with agitation.[8][9]

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the incubation mixture.

    • Immediately terminate the reaction by adding 2-5 volumes of a cold organic solvent, such as acetonitrile or methanol, containing an internal standard.[8][9] This step also serves to precipitate proteins.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge at high speed (e.g., 3000 rpm for 5 minutes) to pellet the precipitated protein.[8][9]

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.[6][8]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Calculate the elimination rate constant (k) from the slope of the linear regression.

    • Determine the half-life (t½) and intrinsic clearance (CLint) using the equations provided in the data table below.

Table 1: Typical Parameters for this compound Microsomal Stability Assay

ParameterRecommended ValueRationale
Test SystemPooled Human/Rat Liver MicrosomesProvides an average of metabolic activity; allows for species comparison.[7]
This compound Conc.1-2 µMShould be below the Michaelis-Menten constant (Km) for accurate CLint calculation.[8]
Microsomal Protein0.4-1.0 mg/mLEnsures sufficient enzymatic activity for measurable turnover.[8][11]
CofactorNADPH Regenerating SystemProvides a sustained supply of NADPH for CYP enzyme activity.[8]
Incubation Time0 - 60 minutesCaptures a range of metabolic rates from high to moderate turnover.[9]
Analysis MethodLC-MS/MSOffers high sensitivity and specificity for quantifying the parent drug.[6]
Calculations
Half-life (t½)0.693 / kTime required for 50% of the compound to be metabolized.
Intrinsic Clearance (CLint)(0.693 / t½) * (mL incubation / mg protein)Volume of liver plasma cleared of the drug per unit time per mg of microsomal protein.
Hepatocyte Metabolism Assay

Primary hepatocytes are considered the "gold standard" in vitro model because they contain a full complement of Phase I and Phase II metabolic enzymes and cofactors.[12] This assay is used for metabolite identification and profiling, and for studying slowly metabolized compounds.[12][13][14]

Protocol: Suspended Hepatocyte Metabolism Assay

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes (e.g., human, rat) in a 37°C water bath.[14]

    • Transfer the cells into pre-warmed incubation medium and centrifuge gently (e.g., 100 g for 10 minutes) to remove cryoprotectant.[12]

    • Resuspend the cell pellet in fresh medium and determine cell viability (e.g., using Trypan Blue). Viability should be >80%.

    • Adjust the cell density to the desired concentration (e.g., 0.5-1.0 x 10⁶ viable cells/mL).[10]

  • Incubation:

    • In a non-coated plate, add the hepatocyte suspension to wells containing this compound (final concentration 1-10 µM) in incubation medium.[10]

    • Place the plate in an incubator (37°C, 5% CO₂) on an orbital shaker to keep cells in suspension.[10]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the cell suspension.[10][15]

    • Quench the reaction by adding cold acetonitrile or methanol.

  • Sample Processing and Analysis:

    • Process samples as described in the microsomal assay (Section 1.1, Step 5).

    • Analyze samples using high-resolution LC-MS/MS to quantify the parent drug and identify potential metabolites.[13][16]

  • Metabolite Identification:

    • Compare the mass spectra of samples from later time points with the time-zero sample to find new peaks corresponding to metabolites.

    • Use mass shift analysis to predict biotransformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation).

    • Perform tandem MS (MS/MS) fragmentation to elucidate the structure of the metabolites.[17]

Table 2: Parameters for this compound Hepatocyte Assay

ParameterRecommended ValueRationale
Test SystemCryopreserved Human/Rat HepatocytesContains a full range of metabolic enzymes and transporters for comprehensive profiling.[12]
This compound Conc.1-10 µMHigher concentration facilitates the detection of metabolites.
Cell Density0.5 - 1.0 x 10⁶ cells/mLBalances metabolic capacity with cell health during the incubation period.[10]
Incubation Time0 - 4 hours (or longer for slow turnover)Allows for the formation and detection of both primary and secondary metabolites.[14][15]
Analysis MethodHigh-Resolution LC-MS/MSEnables accurate mass measurement for metabolite identification and structural elucidation.[13]
ControlsHeat-inactivated hepatocytesDifferentiates enzymatic degradation from chemical instability.[10]

Part 2: In Vivo Biotransformation Studies

In vivo studies are necessary to understand a drug's absorption, distribution, metabolism, and excretion (ADME) in a complete biological system.[18][19] Previous research has used rats to study this compound metabolism.[1]

Animal Model Pharmacokinetic (PK) Study

This study measures the concentration of this compound and its metabolites over time in biological fluids (plasma, urine) following drug administration.

General In Vivo Experimental Logic

G cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase d1 Select Animal Model (e.g., Sprague-Dawley Rat) d2 Administer this compound (IV and PO routes) d1->d2 s1 Collect Blood Samples at Timed Intervals d2->s1 Time s2 Collect Urine & Feces (Metabolic Cages) d2->s2 Time a1 Process Samples (Plasma, Urine Homogenate) s1->a1 s2->a1 a2 Quantify Parent & Metabolites (LC-MS/MS) a1->a2 a3 Calculate PK Parameters (AUC, Cmax, t½, Bioavailability) a2->a3

Caption: Logical flow for an in vivo pharmacokinetic study.

Protocol: Rodent Pharmacokinetic Study

  • Animal Selection and Acclimation:

    • Use adult male Sprague-Dawley rats (or another appropriate rodent model).[1][20] Allow for at least one week of acclimation.

    • House animals in standard conditions with free access to food and water.

  • Drug Formulation and Administration:

    • Prepare a formulation of this compound suitable for intravenous (IV) and oral (PO) administration.

    • Divide animals into groups (n=3-5 per group). Administer a single dose of this compound via the IV (e.g., tail vein) or PO (e.g., oral gavage) route.

  • Sample Collection:

    • Blood: Collect serial blood samples (e.g., via tail vein or saphenous vein) at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Urine/Feces: House a separate group of animals in metabolic cages to allow for the collection of urine and feces over 24 or 48 hours.[1]

  • Sample Processing:

    • Centrifuge blood samples to separate plasma. Store plasma, urine, and feces at -80°C until analysis.

    • Homogenize feces samples before extraction.

  • Bioanalysis:

    • Develop and validate an LC-MS/MS method for the simultaneous quantification of this compound and its expected metabolites in plasma and urine.[17]

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.[21]

    • Calculate key PK parameters.

Table 3: Key Pharmacokinetic Parameters for this compound

ParameterAbbreviationDescription
Maximum ConcentrationCmaxThe highest observed concentration in plasma.
Time to CmaxTmaxThe time at which Cmax is reached.
Area Under the CurveAUCA measure of total drug exposure over time.
Half-lifeThe time required for the plasma concentration to decrease by half.
ClearanceCLThe volume of plasma cleared of the drug per unit of time.
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
BioavailabilityF%The fraction of the administered oral dose that reaches systemic circulation ((AUC_oral / AUC_iv) * 100).

Part 3: Metabolic Pathway Elucidation

The combined data from in vitro and in vivo studies will be used to propose a biotransformation pathway for this compound. Metabolism typically occurs in two phases.[22]

  • Phase I: Functionalization reactions (e.g., oxidation, hydrolysis) that introduce or expose polar groups.[22][23]

  • Phase II: Conjugation reactions (e.g., glucuronidation, sulfation) where an endogenous molecule is attached to the drug or its Phase I metabolite, increasing water solubility for excretion.[22][23]

Based on the structure of this compound (2,4-xylidinothiazoline), likely metabolic pathways include oxidation of the aromatic ring or alkyl groups, and potential cleavage of the thiazoline ring.

Hypothetical Metabolic Pathway for this compound

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Jing This compound M1 Aromatic Hydroxylation (+16 Da) Jing->M1 Oxidation/ Hydrolysis M2 Alkyl Hydroxylation (+16 Da) Jing->M2 Oxidation/ Hydrolysis M3 Thiazoline Ring Opening (Hydrolysis) Jing->M3 Oxidation/ Hydrolysis M1_conj Glucuronide Conjugate (+176 Da) M1->M1_conj Glucuronidation M2_conj Sulfate Conjugate (+80 Da) M2->M2_conj Sulfation Excretion Excretion (Urine, Feces) M3->Excretion M1_conj->Excretion M2_conj->Excretion

Caption: Hypothetical biotransformation pathways for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Jingsongling Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Jingsongling in animal subjects.

Troubleshooting Guides

Issue: Diminished Sedative/Analgesic Effect of this compound Over Time

Possible Cause: Development of tolerance (tachyphylaxis) to this compound due to repeated administration. This compound is an analog of xylazine, an α2-adrenergic agonist, and tolerance to this class of drugs is a documented phenomenon.

Troubleshooting Steps:

  • Confirm Tolerance:

    • Procedure: Gradually increase the dose of this compound and observe if a higher dose is required to achieve the same level of sedation or analgesia as in initial experiments.

    • Expected Outcome: A rightward shift in the dose-response curve, indicating a decrease in potency. Studies have shown that after repeated administration of xylazine, a significant dose increase may be necessary to elicit the same analgesic response[1].

  • Management Strategies:

    • Drug Holiday: If the experimental design allows, a "drug holiday" (a period of cessation from this compound administration) may help restore sensitivity to the drug. The specific duration will depend on the animal model and the dosing regimen.

    • Combination Therapy:

      • With Opioids: Consider combining a reduced dose of this compound with an opioid analgesic. This can enhance the analgesic effect and potentially delay the onset of tolerance by "sparing" the opioid receptors[2]. Be aware that cross-tolerance between α2-adrenergic agonists and µ-opioid agonists has been observed[1][3].

      • Alternating Agonists: To minimize tolerance, consider alternating this compound with agonists that have different mechanisms of action, such as µ2, δ2, or κ1 opioid receptor agonists[1].

    • Use of Antagonists for Reversal: While not a solution for tolerance, the effects of this compound can be reversed using α2-adrenergic antagonists like yohimbine or atipamezole. This is standard practice in veterinary medicine to control the duration of sedation[4].

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (JSL) is a xylazine analog that acts as an α2-adrenergic agonist[1]. Its primary mechanism of action involves binding to and activating α2-adrenergic receptors. When it binds to presynaptic α2-receptors in the central nervous system, it inhibits the release of norepinephrine. This reduction in noradrenergic signaling leads to sedation, analgesia (pain relief), and muscle relaxation[5][6].

Q2: I'm observing inconsistent sedative effects with this compound. What could be the cause?

A2: Inconsistent effects can be due to several factors:

  • Tolerance: As discussed in the troubleshooting guide, repeated use can lead to tolerance.

  • Animal-to-Animal Variability: Individual animals can have different sensitivities to α2-adrenergic agonists.

  • Drug Administration: Ensure consistent and accurate dosing and administration route.

  • Environmental Factors: Stress and external stimuli in the animal facility can counteract the sedative effects.

Q3: Can I reverse the effects of a this compound overdose?

A3: Yes, the sedative and cardiovascular effects of this compound can be reversed by administering an α2-adrenergic antagonist. Commonly used antagonists in veterinary medicine for xylazine and its analogs are yohimbine and atipamezole[4]. These drugs act by competitively blocking the α2-adrenergic receptors, thereby displacing this compound and reversing its effects.

Q4: Are there any known interactions between this compound and other drugs?

A4: Yes. As an α2-adrenergic agonist, this compound can have synergistic effects with other central nervous system depressants, such as opioids and anesthetics. This can lead to enhanced sedation and analgesia but also potentially to increased respiratory and cardiovascular depression[4][7]. Cross-tolerance with µ-opioid agonists has been documented, which is an important consideration for analgesic studies[1][3].

Experimental Protocols

Protocol 1: Induction of Tolerance to this compound (Based on Xylazine Tolerance Model)

This protocol is adapted from studies on xylazine-induced tolerance.

Objective: To establish an animal model of this compound tolerance.

Materials:

  • This compound solution

  • Saline solution (control)

  • Animal subjects (e.g., mice or rats)

  • Analgesia testing apparatus (e.g., tail-flick or hot-plate)

Procedure:

  • Baseline Measurement: Determine the baseline analgesic response of the animal subjects using the chosen analgesia test.

  • Drug Administration:

    • Treatment Group: Administer a consistent dose of this compound (e.g., a dose known to produce a significant analgesic effect) subcutaneously once or twice daily for a period of 5-7 days.

    • Control Group: Administer an equivalent volume of saline solution on the same schedule.

  • Tolerance Assessment: On the day following the final dose, perform a dose-response study for this compound-induced analgesia in both the treatment and control groups. This will allow for the quantification of the shift in the dose-response curve.

Data Presentation:

GroupDay 1 ED50 (mg/kg)Day 6 ED50 (mg/kg)Fold-Increase in ED50
Control (Saline) [Insert Data][Insert Data][Insert Data]
This compound [Insert Data][Insert Data][Insert Data]

ED50: The dose required to produce a maximal effect in 50% of the population.

Visualizations

Signaling Pathway of this compound

Jingsongling_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound Alpha2_Receptor α2-Adrenergic Receptor This compound->Alpha2_Receptor binds & activates NE_Release ↓ Norepinephrine Release G_Protein Gi Protein Alpha2_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP ↓ cAMP AC->cAMP NE_Vesicle Norepinephrine Vesicle Effect Sedation, Analgesia, Muscle Relaxation

Caption: Mechanism of action of this compound at the presynaptic terminal.

Experimental Workflow: Managing this compound Tolerance

Jingsongling_Workflow Start Start Experiment Administer Administer this compound Start->Administer Assess Assess Sedative/ Analgesic Effect Administer->Assess IsEffect Effect Adequate? Assess->IsEffect Continue Continue Experiment IsEffect->Continue Yes Troubleshoot Troubleshoot: Tolerance Suspected IsEffect->Troubleshoot No Strategy Implement Strategy Troubleshoot->Strategy Dose Increase Dose Strategy->Dose Combo Combination Therapy (e.g., with Opioid) Strategy->Combo Alternate Alternate Agonist Strategy->Alternate Reassess Re-assess Effect Dose->Reassess Combo->Reassess Alternate->Reassess IsEffect2 Effect Adequate? Reassess->IsEffect2 IsEffect2->Continue Yes End End/Modify Protocol IsEffect2->End No

Caption: Decision workflow for managing suspected this compound tolerance.

References

Technical Support Center: Jingsongling Anesthesia

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Jingsongling" is not a recognized anesthetic agent in veterinary medicine or research. This guide is based on the properties of a widely used anesthetic combination in laboratory animals, Ketamine and Xylazine, to provide a practical and relevant resource for managing potential side effects. The principles and protocols described here are for informational purposes and should be adapted to specific institutional guidelines and animal welfare regulations.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects associated with this type of injectable anesthesia in research animals?

A1: The most frequently observed side effects are dose-dependent and can include respiratory depression, cardiovascular depression (bradycardia and hypotension), and hypothermia.[1][2][3] Ketamine primarily acts as a dissociative anesthetic, while xylazine, an α2-adrenergic agonist, provides sedation, muscle relaxation, and analgesia.[2] The combination of these effects can lead to significant physiological changes that require careful monitoring.

Q2: How should I monitor an animal under this form of anesthesia?

A2: Continuous monitoring of vital signs is critical.[4] Key parameters include respiratory rate and character, heart rate, blood pressure, and body temperature.[1][3][4] Anesthetic depth should be assessed regularly by checking reflexes, such as the pedal withdrawal (toe pinch) reflex.[1][4] Pulse oximetry can be used to monitor blood oxygen saturation.[1][3] All monitoring data should be recorded at regular intervals (e.g., every 15 minutes).[4]

Q3: What immediate steps should be taken if an animal shows signs of an overdose?

A3: If an overdose is suspected (e.g., severe respiratory depression, apnea, or cardiovascular collapse), the immediate priorities are to ensure a patent airway and provide ventilatory support. If the animal is not intubated, it should be done immediately.[5] Administer 100% oxygen and begin manual ventilation.[5] Concurrently, administer a reversal agent for the xylazine component and initiate supportive care, including intravenous fluids and external warming.[6][7]

Q4: Are there reversal agents available for this type of anesthesia?

A4: Yes. The effects of xylazine can be reversed by α2-adrenergic antagonists.[8] Commonly used reversal agents include atipamezole and yohimbine.[8][9] Reversing the xylazine component can significantly shorten recovery time and mitigate cardiovascular and respiratory side effects.[8] There is no specific reversal agent for ketamine, so supportive care is essential until the drug is metabolized.

Troubleshooting Guides

This section addresses specific adverse events in a question-and-answer format.

Issue 1: The animal's breathing is very slow and shallow, and its mucous membranes appear bluish (cyanosis).

  • What is happening? This indicates severe respiratory depression and hypoxemia, likely due to an excessive anesthetic depth or individual sensitivity to the drugs.[1][5] Both ketamine and xylazine can suppress respiratory function.[1][3]

  • What should I do?

    • Immediately decrease anesthetic depth. If using a supplemental inhalant, turn it off.[7]

    • Ensure a patent airway and provide 100% oxygen. Intubate the animal if not already done and begin positive pressure ventilation.[5]

    • Administer a reversal agent. Administer an α2-antagonist like atipamezole or yohimbine to reverse the respiratory depressant effects of xylazine.[8][10]

    • Continue monitoring oxygen saturation, heart rate, and respiratory rate until they return to a safe range.

Issue 2: The monitoring equipment shows a persistent low heart rate (bradycardia) and low blood pressure (hypotension).

  • What is happening? This is a common side effect of xylazine, which causes decreased cardiac output and vasodilation.[1][3][8] Excessive anesthetic depth can exacerbate this condition.[7]

  • What should I do?

    • Assess anesthetic depth. If the animal is too deep, reduce the anesthetic level.[6][7]

    • Administer intravenous fluids. A bolus of a crystalloid solution can help to increase blood volume and pressure.[5][6]

    • Administer a reversal agent. Reversing the xylazine with atipamezole or yohimbine is often the most effective way to treat α2-agonist-induced bradycardia and hypotension.[8][11]

    • Consider anticholinergics cautiously. While drugs like atropine can increase heart rate, they should be used with caution as they can also increase cardiac workload, especially when the bradycardia is a reflexive response to xylazine-induced hypertension.[7] Reversal of the xylazine is generally preferred.[12]

Issue 3: The animal's body temperature has dropped significantly below the normal range.

  • What is happening? Hypothermia is a frequent complication of general anesthesia due to decreased metabolic rate, peripheral vasodilation, and exposure to cool environments.[12][13] Small animals with a high surface-area-to-volume ratio are particularly susceptible.

  • What should I do?

    • Provide active warming. Use circulating warm water blankets, forced warm air systems, or other approved heating devices.[12][13] Avoid direct contact with unregulated heating pads to prevent thermal burns.[12]

    • Minimize heat loss. Cover the animal with blankets or surgical drapes. Use warmed intravenous fluids and keep the surgical environment warm.[13]

    • Monitor temperature continuously until the animal is fully recovered and can maintain its own body temperature.[4]

Issue 4: The animal is taking an excessively long time to wake up after the procedure.

  • What is happening? Prolonged recovery can be caused by an anesthetic overdose, hypothermia, or individual metabolic differences.[12] Hypothermia slows down the metabolism of anesthetic drugs, extending their effects.[12]

  • What should I do?

    • Administer a reversal agent. If not already given, an α2-antagonist will reverse the sedative effects of xylazine and significantly speed up recovery.[8][14]

    • Correct hypothermia. Actively warm the animal to its normal body temperature to facilitate drug metabolism.[12]

    • Provide supportive care. Ensure the animal is in a quiet, comfortable environment.[4] Continue to monitor vital signs and provide fluid therapy as needed until the animal is ambulatory.[4]

Data Presentation

Table 1: Common Side Effects and Recommended Monitoring

Side EffectClinical SignsPrimary Monitoring Tools
Respiratory Depression Decreased respiratory rate, shallow breathing, cyanosisCapnography, Pulse Oximetry, Direct Observation
Bradycardia Heart rate below normal physiological rangeECG, Auscultation, Pulse Oximetry, Arterial Catheter
Hypotension Mean Arterial Pressure (MAP) <60 mmHgDoppler, Oscillometric Device, Direct Arterial Pressure
Hypothermia Rectal temperature below normal physiological rangeRectal Thermometer, Esophageal Probe

Table 2: Example Reversal Agent Dosages for Xylazine Component Note: These are example dose ranges. Consult your institution's formulary and veterinary staff for specific protocols.

SpeciesReversal AgentDosage (Intraperitoneal/Subcutaneous)
Mouse Atipamezole1.0 mg/kg[8]
Mouse Yohimbine1.5 - 2.1 mg/kg[8]
Rat Atipamezole0.1 - 1.0 mg/kg[10]
Rat Yohimbine1.0 mg/kg[8]

Experimental Protocols

Protocol: Management of Severe Anesthetic-Induced Respiratory Depression

  • Objective: To stabilize and recover an animal exhibiting life-threatening respiratory depression following anesthetic administration.

  • Materials:

    • Oxygen source and delivery system (e.g., endotracheal tubes, ventilator)

    • Pulse oximeter, capnograph

    • Reversal agent (e.g., Atipamezole)

    • Intravenous catheter supplies and sterile crystalloid fluids

    • Emergency drug kit (including epinephrine, atropine)

    • External warming device

  • Methodology:

    • Cease Anesthetic Administration: Immediately stop any further administration of anesthetic agents.

    • Establish Airway and Ventilate:

      • Confirm the airway is patent. If the animal is not intubated, do so immediately.

      • Connect to a 100% oxygen source.

      • Begin positive pressure ventilation at a rate of 10-12 breaths per minute, ensuring adequate chest rise.

    • Administer Reversal Agent:

      • Calculate the appropriate dose of an α2-antagonist (e.g., Atipamezole) based on the animal's body weight and the dose of xylazine administered.

      • Administer the reversal agent via the appropriate route (intraperitoneal or subcutaneous).

    • Provide Cardiovascular Support:

      • If an IV catheter is not in place, establish access.

      • Administer a bolus of warmed isotonic crystalloid fluids if hypotension is also present.

    • Monitor Vitals Continuously:

      • Closely monitor heart rate, respiratory rate, oxygen saturation (SpO2), and end-tidal CO2 (ETCO2).

      • Continue assisted ventilation until spontaneous breathing is consistent and adequate to maintain SpO2 > 95%.

    • Provide Thermal Support:

      • Measure rectal temperature and apply an external warming device to correct any hypothermia.

    • Recovery:

      • Once spontaneous respiration is re-established and vital signs are stable, move the animal to a quiet, warm recovery area.

      • Continue to monitor the animal closely until it is fully ambulatory.

Visualizations

AnestheticMechanism cluster_agonist Anesthetic Action (Xylazine Component) cluster_antagonist Reversal Action Xylazine Xylazine Alpha2 Alpha-2 Adrenergic Receptor Xylazine->Alpha2 Binds Gi_Protein Gi Protein Activation Alpha2->Gi_Protein Block Receptor Blockade Alpha2->Block AC Adenylyl Cyclase Inhibition Gi_Protein->AC cAMP ↓ cAMP AC->cAMP Neuron Neuronal Hyperpolarization cAMP->Neuron CNS_Depression Sedation & Analgesia Neuron->CNS_Depression Atipamezole Atipamezole (Reversal Agent) Atipamezole->Alpha2 Competitively Binds Recovery Restoration of CNS Activity Block->Recovery

Caption: Mechanism of α2-agonist (Xylazine) and its reversal.

TroubleshootingWorkflow Start Adverse Event Detected (e.g., Apnea, Severe Bradycardia) Assess Assess Airway, Breathing, Circulation (ABCs) Start->Assess AirwayOK Airway Patent? Assess->AirwayOK Ventilate Intubate & Provide 100% O2 Ventilation AirwayOK->Ventilate No AdministerReversal Administer α2-Antagonist (e.g., Atipamezole) AirwayOK->AdministerReversal Yes Ventilate->AdministerReversal SupportiveCare Provide Supportive Care (IV Fluids, Warming) AdministerReversal->SupportiveCare Monitor Continuously Monitor Vital Signs SupportiveCare->Monitor Stable Vitals Stable? Monitor->Stable Stable->Assess No Recover Continue Monitoring Through Full Recovery Stable->Recover Yes

Caption: Workflow for managing an anesthetic adverse event.

References

Optimizing Jingsongling dosage for different animal species

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Jingsongling (also known as Xylazole) is an analog of xylazine. The information provided here is largely based on data available for xylazine, and dosage adjustments may be necessary for this compound. It is imperative that researchers consult with a veterinarian and conduct pilot studies to determine the optimal and safe dosage for their specific animal model and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a sedative, analgesic (pain reliever), and muscle relaxant. It is an analog of xylazine and functions as an alpha-2 adrenergic agonist.[1] It works by stimulating alpha-2 adrenergic receptors in the central nervous system, which decreases the release of norepinephrine, a neurotransmitter involved in alertness and arousal. This action leads to sedation, muscle relaxation, and pain relief.[2]

Q2: What are the common routes of administration for this compound?

A2: Based on studies with its analog xylazine, this compound can be administered intravenously (IV), intramuscularly (IM), or subcutaneously (SC). The chosen route affects the onset and duration of action. IV administration provides the fastest onset, while IM and SC routes have a slower onset but potentially longer duration of action.[1]

Q3: Can this compound be used as a sole anesthetic agent?

A3: this compound provides sedation and analgesia but may not produce a sufficient plane of surgical anesthesia on its own, especially for major procedures. It is often used as a preanesthetic to sedate the animal and reduce the required dose of a primary anesthetic agent, such as ketamine or isoflurane.[1]

Q4: What are the potential side effects of this compound?

A4: Common side effects, similar to xylazine, include bradycardia (slowed heart rate), hypotension (low blood pressure), respiratory depression, and vomiting, particularly in cats and dogs.[1] At high doses, more severe cardiovascular and respiratory depression can occur.

Q5: Are there any reversal agents for this compound?

A5: Yes, alpha-2 adrenergic antagonists such as yohimbine and atipamezole can be used to reverse the effects of this compound and its analog xylazine. These agents competitively block the alpha-2 receptors, counteracting the sedative and cardiorespiratory effects.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inadequate Sedation or Anesthesia - Incorrect dosage calculation- Improper administration route- Animal is stressed or excited- Double-check your dosage calculations and the concentration of your this compound solution.- Ensure the full dose was administered via the intended route (e.g., IV instead of perivascular).- Allow the animal to acclimate to a quiet environment before administration to minimize stress.
Prolonged Recovery Time - Overdose- Impaired drug metabolism (e.g., liver or kidney disease)- Hypothermia- Administer a reversal agent like yohimbine or atipamezole.- Provide supportive care, including maintaining body temperature with a heating pad and monitoring vital signs.- Ensure the animal is in a safe, quiet, and warm environment during recovery.
Severe Bradycardia or Hypotension - High dosage- Pre-existing cardiovascular condition- Administer an alpha-2 antagonist (reversal agent).- Provide cardiovascular support, which may include intravenous fluids and anticholinergic agents like atropine (consult a veterinarian).- Reduce the this compound dosage in future experiments.
Respiratory Depression - High dosage- Combination with other respiratory depressant drugs- Administer a reversal agent.- Provide respiratory support, such as supplemental oxygen. In severe cases, manual or mechanical ventilation may be necessary.- Closely monitor respiratory rate and oxygen saturation.
Vomiting After Administration - Common side effect, especially in carnivores- Fasting the animal for a few hours before administration can reduce the incidence of vomiting.- Consider administering an antiemetic prior to this compound if vomiting is a concern for the experimental procedure.

Dosage and Experimental Protocol Summaries

This compound (as Xylazine analog) Dosage Guidelines

Note: These are starting point recommendations. Dosages should be optimized for individual experimental needs.

Animal Species Intravenous (IV) Dosage (mg/kg) Intramuscular (IM) Dosage (mg/kg) Subcutaneous (SC) Dosage (mg/kg)
Mouse 0.5 - 11 - 21 - 2
Rat 2 - 55 - 105 - 10
Rabbit 1 - 33 - 53 - 5
Cat 0.5 - 11 - 21 - 2
Dog 0.5 - 1.11 - 2.21 - 2.2
Horse 0.5 - 1.11 - 2Not Recommended
Cattle 0.05 - 0.10.1 - 0.2Not Recommended
Key Experimental Protocols (Example: Rodent Anesthesia)

Objective: To induce a surgical plane of anesthesia in a laboratory mouse for a minor surgical procedure.

Materials:

  • This compound solution (e.g., 20 mg/mL)

  • Ketamine solution (e.g., 100 mg/mL)

  • Sterile saline for dilution

  • 1 mL syringes with 25-27 gauge needles

  • Heating pad

  • Eye lubricant

Procedure:

  • Animal Preparation:

    • Weigh the mouse accurately to calculate the correct drug dosage.

    • Place the mouse in a quiet, clean cage to minimize stress before injection.

  • Drug Preparation:

    • Prepare a cocktail of this compound and ketamine. A common combination for mice is 80-100 mg/kg ketamine and 5-10 mg/kg this compound (as xylazine).

    • Dilute the drugs in sterile saline to an appropriate volume for intraperitoneal (IP) injection (typically 0.1 mL per 10 grams of body weight).

  • Administration:

    • Administer the anesthetic cocktail via intraperitoneal (IP) injection.

  • Monitoring Anesthetic Depth:

    • Assess the loss of the righting reflex (the animal does not attempt to right itself when placed on its back).

    • Check for the absence of a pedal withdrawal reflex (no response to a firm toe pinch). This indicates a surgical plane of anesthesia.

    • Monitor respiratory rate and effort. A slow, regular breathing pattern is expected.

    • Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.

  • Maintenance of Anesthesia:

    • Place the animal on a heating pad set to a low temperature to prevent hypothermia.

    • If the procedure is lengthy, supplemental doses of the anesthetic may be required. Administer approximately one-quarter to one-third of the initial dose if the animal begins to show signs of lightening anesthesia (e.g., return of reflexes).

  • Post-Procedural Care:

    • Continue to monitor the animal on a heating pad until it is fully awake and able to move around the cage.

    • Do not leave the animal unattended until it has regained sufficient consciousness to maintain sternal recumbency.

    • Provide easy access to food and water once the animal has fully recovered.

Visualizations

This compound (Alpha-2 Adrenergic Agonist) Signaling Pathway

Jingsongling_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound Alpha2_Receptor Alpha-2 Adrenergic Receptor This compound->Alpha2_Receptor binds G_Protein Gi Protein Alpha2_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates NE_Vesicle Norepinephrine Vesicle Ca_Channel->NE_Vesicle triggers fusion NE_Release Norepinephrine Release NE_Vesicle->NE_Release leads to Postsynaptic_Effect Sedation Analgesia Muscle Relaxation NE_Release->Postsynaptic_Effect decreased stimulation leads to

Caption: this compound's mechanism of action via the alpha-2 adrenergic receptor.

Experimental Workflow for Anesthesia Protocol

Experimental_Workflow Start Start Animal_Prep Animal Preparation (Weighing, Acclimation) Start->Animal_Prep Dosage_Calc Dosage Calculation Animal_Prep->Dosage_Calc Drug_Admin Drug Administration (e.g., IP Injection) Dosage_Calc->Drug_Admin Monitor_Induction Monitor Anesthetic Induction (Loss of Reflexes) Drug_Admin->Monitor_Induction Surgical_Plane Surgical Plane Achieved? Monitor_Induction->Surgical_Plane Surgical_Plane->Drug_Admin No (supplemental dose) Procedure Perform Experimental Procedure Surgical_Plane->Procedure Yes Monitor_Anesthesia Monitor Vital Signs (Heart Rate, Respiration, Temp) Procedure->Monitor_Anesthesia Recovery Post-Procedure Recovery (Monitoring, Supportive Care) Procedure->Recovery Monitor_Anesthesia->Procedure Maintain Anesthesia End End Recovery->End

Caption: A generalized workflow for an animal anesthesia experiment.

References

Jingsongling (Xylazine) Solubility and Experimental Use: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Jingsongling (Xylazine) for experimental use. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of solubility data to facilitate successful and reproducible experiments.

Troubleshooting Guide: Common Solubility Issues

Issue: this compound (Xylazine) powder is not dissolving in aqueous solutions.

Cause: You are likely using this compound free base, which is practically insoluble in water and alkaline solutions.[1][2]

Solution:

  • Use this compound Hydrochloride (HCl): The hydrochloride salt of this compound is freely soluble in water.[3] For most aqueous applications, using the HCl form is the most straightforward solution.

  • Acidify the Solution: this compound free base is soluble in dilute acidic solutions.[1][2] You can attempt to dissolve the free base by adding a small amount of dilute hydrochloric acid (HCl) dropwise while stirring until the powder dissolves. Be mindful of the final pH of your solution, as it may impact your experimental system.

  • Use an Organic Solvent: this compound free base is soluble in organic solvents such as methanol, ethanol, DMSO, and chloroform.[1][2][4][5] You can prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous experimental medium. See the protocol for "Preparation of this compound Stock Solution in an Organic Solvent" below.

Issue: A precipitate forms when diluting a this compound stock solution (in an organic solvent) into an aqueous buffer or cell culture medium.

Cause: The concentration of this compound may be exceeding its solubility limit in the final aqueous solution, even with a small percentage of the organic solvent. This is a common issue when "crashing out" a compound from a high-concentration organic stock into a buffer where it is less soluble.

Solution:

  • Reduce the Final Concentration: Try diluting your stock solution to a lower final concentration in the aqueous medium.

  • Increase the Percentage of Co-solvent: In some cases, a slightly higher percentage of the organic solvent (e.g., DMSO) in the final solution may be required to maintain solubility. However, be cautious as organic solvents can have physiological effects on cells and animals.[4] It is crucial to have a vehicle control group in your experiment with the same final concentration of the organic solvent.

  • Stepwise Dilution: Instead of a single large dilution, try adding the stock solution to the aqueous buffer in smaller aliquots while vortexing or stirring vigorously.

  • pH Adjustment: The pH of your final solution can significantly impact the solubility of this compound. Ensure the pH of your buffer is compatible with maintaining the solubility of the compound. For the free base, a slightly acidic pH may improve solubility.

Issue: The prepared this compound solution appears cloudy or has particulates.

Cause: This could be due to incomplete dissolution, precipitation over time, or contamination.

Solution:

  • Ensure Complete Initial Dissolution: Use sonication or gentle warming (if the compound is heat-stable) to aid in the initial dissolution of the powder.

  • Prepare Fresh Solutions: It is recommended to prepare aqueous solutions of this compound fresh for each experiment.[4] Storing aqueous solutions, especially those prepared from an organic stock, for extended periods is not recommended as the compound may precipitate out over time.

  • Sterile Filtration: For in vivo and in vitro experiments, sterile filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles or microbial contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound (Xylazine) and this compound HCl?

A1: this compound (Xylazine) refers to the free base form of the molecule. This compound HCl is the hydrochloride salt. The primary difference for experimental purposes is their solubility. This compound HCl is readily soluble in water, whereas the free base is not.[1][2][3]

Q2: What is the best solvent to use for this compound?

A2: For aqueous solutions, this compound HCl in water or a buffer like PBS is ideal. For this compound free base, methanol, DMSO, or ethanol are suitable for creating stock solutions.[1][2][4][5] The choice of solvent will depend on the experimental application and the required concentration.

Q3: Can I store my prepared this compound solutions?

A3: While stock solutions in organic solvents like DMSO can be stored at -20°C for an extended period, it is strongly recommended to prepare aqueous working solutions fresh on the day of use to avoid precipitation.[4] If you are preparing a mixture with other drugs, such as ketamine, for anesthesia, some studies suggest that these cocktails can be stored at 4°C for up to 3 months without a significant decrease in concentration.[6]

Q4: What are typical concentrations of this compound used in experiments?

A4: For in vivo anesthesia in rodents, this compound is often used in combination with ketamine. A common dosage for mice is around 10 mg/kg of this compound. For in vitro studies, the concentration will be highly dependent on the cell type and the specific assay. It is recommended to perform a dose-response curve to determine the optimal concentration for your experiment.

Q5: How does this compound work?

A5: this compound (Xylazine) is a potent α2-adrenergic receptor agonist.[4] These receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[7] Activation of α2-adrenergic receptors by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).[8] This signaling cascade in the central nervous system results in sedative, analgesic (pain-relieving), and muscle relaxant effects.

Quantitative Solubility Data

The following table summarizes the solubility of this compound (Xylazine) and its hydrochloride salt in various solvents.

CompoundSolventSolubilityReference
This compound (Xylazine) Free Base Methanol50 mg/mL[1][2]
DMSO~30 mg/mL[5]
Ethanol~20 mg/mL[5]
ChloroformSoluble[1][2]
WaterPractically Insoluble[1][2]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[5]
This compound (Xylazine) HCl WaterFreely Soluble[3]
PBS (pH 7.2)~50 mg/mL[4]
DMSO44 mg/mL (171.34 mM)[9]
Ethanol44 mg/mL (171.34 mM)[9]

Experimental Protocols

Protocol 1: Preparation of this compound HCl Solution for In Vivo Use

This protocol is a general guideline for preparing an injectable this compound HCl solution for animal experiments.

Materials:

  • This compound HCl powder

  • Sterile saline (0.9% NaCl) or sterile Phosphate-Buffered Saline (PBS)

  • Sterile vials

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate the required amount of this compound HCl based on the desired concentration and final volume. For example, to make 10 mL of a 10 mg/mL solution, you will need 100 mg of this compound HCl.

  • Aseptically weigh the this compound HCl powder and transfer it to a sterile vial.

  • Add the desired volume of sterile saline or PBS to the vial.

  • Vortex or sonicate the vial until the powder is completely dissolved. The solution should be clear and colorless.

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter the solution into a new sterile vial.

  • Label the vial with the compound name, concentration, and date of preparation.

  • This solution is now ready for administration. It is recommended to use it fresh.

Protocol 2: Preparation of this compound Stock Solution in an Organic Solvent for In Vitro Use

This protocol describes the preparation of a concentrated stock solution of this compound free base in DMSO.

Materials:

  • This compound (Xylazine) free base powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Aseptically weigh the this compound free base powder and place it into a sterile tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 30 mg/mL).

  • Vortex or gently warm the tube until the powder is completely dissolved.

  • This stock solution can be stored at -20°C. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 3: Preparation of Working Solution for Cell Culture Experiments

This protocol outlines the dilution of a this compound DMSO stock solution into cell culture medium.

Materials:

  • This compound stock solution in DMSO (from Protocol 2)

  • Pre-warmed complete cell culture medium

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, you would need 1 µL of the stock solution.

  • Add the calculated volume of the stock solution to the pre-warmed cell culture medium.

  • Immediately mix the solution well by pipetting or gentle vortexing to prevent precipitation.

  • This working solution is now ready to be added to your cell cultures.

  • Crucially, prepare a vehicle control by adding the same volume of DMSO to the cell culture medium without the this compound.

Visualizations

Experimental Workflow for Preparing this compound Solutions

G cluster_0 In Vivo Preparation (this compound HCl) cluster_1 In Vitro Preparation (this compound Free Base) weigh_hcl Weigh this compound HCl dissolve_hcl Dissolve in Sterile Saline/PBS weigh_hcl->dissolve_hcl Add to sterile vial filter_hcl Sterile Filter (0.22 µm) dissolve_hcl->filter_hcl Ensure complete dissolution ready_hcl Injectable Solution filter_hcl->ready_hcl Ready for use weigh_base Weigh this compound Free Base dissolve_dmso Dissolve in DMSO weigh_base->dissolve_dmso Create concentrated stock store_stock Store Stock at -20°C dissolve_dmso->store_stock dilute_media Dilute in Culture Medium store_stock->dilute_media Prepare working solution ready_media Cell Culture Working Solution dilute_media->ready_media Ready for use

Caption: Workflow for preparing this compound solutions for in vivo and in vitro use.

This compound (Xylazine) Signaling Pathway

G This compound This compound (Xylazine) receptor α2-Adrenergic Receptor (GPCR) This compound->receptor binds to g_protein Gi Protein (α, β, γ subunits) receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase α-subunit inhibits camp cAMP (decreased) atp ATP atp->camp catalyzed by Adenylyl Cyclase pka Protein Kinase A (PKA) (Inhibited) camp->pka leads to inhibition of cellular_response Cellular Response (Sedation, Analgesia, Muscle Relaxation) pka->cellular_response results in

Caption: Simplified signaling pathway of this compound via the α2-adrenergic receptor.

References

Technical Support Center: Jingsongling (Xylazine Analog) Anesthetic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address the variability in the anesthetic efficacy of Jingsongling, a xylazine analog. The information provided is primarily based on studies of xylazine, as this compound is an analog and specific data for it is limited in English scientific literature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an analog of xylazine, which is a potent sedative, analgesic (pain reliever), and muscle relaxant.[1] It is not intended for human use.[2] It functions as an alpha-2 adrenergic receptor agonist.[2] By stimulating these receptors in the brain and spinal cord, it reduces the release of norepinephrine, a neurotransmitter involved in alertness and arousal. This action leads to sedation, analgesia, and muscle relaxation.[3]

Q2: Why is there significant variability in the anesthetic effect of this compound/Xylazine?

A2: The response to this compound/xylazine can be highly variable due to a number of factors, including:

  • Species, Strain, and Sex: Different animal species, and even different strains of the same species, can exhibit varied sensitivity to xylazine.[4][5] Sex-dependent differences in anesthetic sensitivity have also been reported in mice.

  • Age: The age of the animal can significantly impact drug metabolism and, consequently, the duration and depth of anesthesia.[1]

  • Health Status: Animals with underlying health conditions, particularly liver or kidney disease, may have an altered ability to metabolize and excrete the drug.[6]

  • Drug Combination: this compound/xylazine is often used in combination with other anesthetics like ketamine. The specific combination and dosage of each agent will significantly influence the overall anesthetic effect.[2][6]

  • Route of Administration: The method of injection (e.g., intraperitoneal, intramuscular) can affect the onset and duration of anesthesia.

Q3: What are the common side effects of this compound/Xylazine anesthesia?

A3: The most common side effects are related to its mechanism of action and include:

  • Cardiovascular Depression: Bradycardia (slow heart rate) and hypotension (low blood pressure) are common.[7]

  • Respiratory Depression: A decrease in respiratory rate is a potential side effect.[8]

  • Hypothermia: A drop in body temperature is frequently observed.[8]

It is crucial to monitor these physiological parameters throughout the anesthetic period.

Troubleshooting Guide

Issue 1: Inadequate Anesthetic Depth or Short Duration of Anesthesia

  • Question: I administered the recommended dose of this compound/xylazine, but the animal is not sufficiently anesthetized for my procedure, or the anesthetic effect is wearing off too quickly. What should I do?

  • Answer:

    • Verify Dosage and Administration: Double-check your calculations for the dose based on the animal's exact body weight.[9] Ensure the full dose was administered correctly via the intended route.

    • Consider Animal-Specific Factors: As mentioned in the FAQs, factors like strain, age, and sex can influence the required dose.[4][5] You may need to perform a dose optimization study for your specific animal model.

    • Optimize Drug Combination: If using a combination anesthetic (e.g., with ketamine), adjusting the ratio of the drugs may be necessary. For some procedures, ketamine/xylazine alone may not provide a sufficient surgical plane of anesthesia without the addition of an analgesic.

    • Redosing: If the initial dose is insufficient, a supplemental dose may be administered. A common recommendation is to redose with 50% of the initial ketamine dose or 25% of the initial ketamine-xylazine dose immediately upon the return of the pedal withdrawal reflex.[5] Avoid redosing with the full initial dose to minimize the risk of overdose.[9]

Issue 2: Prolonged Recovery from Anesthesia

  • Question: The animal is taking an unusually long time to recover from anesthesia. What could be the cause and what should I do?

  • Answer:

    • Overdose: The most likely cause is an overdose. Ensure accurate weighing and dose calculation in the future.[9]

    • Animal Health: Underlying health issues, particularly impaired liver or kidney function, can slow down drug metabolism and prolong recovery.[6]

    • Hypothermia: Low body temperature can significantly delay recovery. It is critical to provide a heat source to maintain the animal's body temperature during and after anesthesia.[8]

    • Reversal Agents: In cases of prolonged recovery or suspected overdose, the use of an alpha-2 adrenergic antagonist, such as yohimbine or atipamezole, can be considered to reverse the effects of xylazine. Consult with a veterinarian for appropriate dosage and administration.

Issue 3: Adverse Cardiovascular or Respiratory Events

  • Question: I've noticed a significant drop in the animal's heart rate and/or respiratory rate. What actions should I take?

  • Answer:

    • Monitor Vitals Closely: Continuous monitoring of heart rate, respiratory rate, and oxygen saturation is essential during xylazine anesthesia.[1]

    • Provide Supportive Care: If vital signs are severely depressed, provide supportive care as needed. This may include supplemental oxygen.

    • Reduce Anesthetic Depth: If possible, reduce the concentration of the anesthetic agent.

    • Consider Reversal: As with prolonged recovery, an alpha-2 adrenergic antagonist can be used to counteract the cardiorespiratory depressive effects of xylazine.

Data Presentation: Recommended Starting Dosages

The following tables provide recommended starting dosages for xylazine in combination with ketamine for common laboratory animal species. It is critical to note that these are starting points, and dose adjustments may be necessary based on the specific experimental conditions and animal response.

Table 1: Recommended Ketamine/Xylazine Dosages for Mice

Ketamine Dose (mg/kg)Xylazine Dose (mg/kg)Route of AdministrationExpected Duration of AnesthesiaNotes
50-1005-15IP, SQ30-60 minutesResponse can vary significantly between strains.[4]
6012IP~60 minutesA common starting cocktail.[9]
808IP~45 minutesOften used with acepromazine (1 mg/kg).[5]

Table 2: Recommended Ketamine/Xylazine Dosages for Rats

Ketamine Dose (mg/kg)Xylazine Dose (mg/kg)Route of AdministrationExpected Duration of AnesthesiaNotes
40-1002-10IP45-90 minutesWide range reflects variability in response.[4]
60-8010-20IP~60 minutesA common starting cocktail.[9]
8713IP~70 minutesHigh dose, may lead to respiratory cessation in compromised animals.[6]
43.56.5IP~30 minutesOptimized dose for rats with chronic liver injury.[6]

Experimental Protocols

Protocol 1: Preparation of Ketamine/Xylazine Anesthetic Cocktail for Mice

Materials:

  • Ketamine (100 mg/mL)

  • Xylazine (20 mg/mL)

  • Sterile 1x Phosphate Buffered Saline (PBS)

  • Sterile syringe filter (0.22 µm)

  • Sterile vials and syringes

Procedure:

  • To prepare 10 mL of the anesthetic cocktail, combine the following in a sterile vial:

    • 0.8 mL of Ketamine (100 mg/mL)

    • 0.6 mL of Xylazine (20 mg/mL)

    • 8.6 mL of sterile 1x PBS

  • Gently mix the solution.

  • Filter the solution using a 0.22 µm syringe filter into a new sterile vial.

  • This solution provides a dosage of 0.08 mg of ketamine and 0.012 mg of xylazine per 10 µL of the cocktail.

  • The recommended intraperitoneal (IP) injection volume is 10 µL per gram of mouse body weight.

Protocol 2: Assessment of Anesthetic Depth

Procedure:

  • Induction Time: Record the time from the administration of the anesthetic until the loss of the righting reflex (the animal's inability to right itself when placed on its back).

  • Pedal Withdrawal Reflex: Pinch a toe of the hind paw firmly with forceps. The absence of a withdrawal reflex is an indicator of a surgical plane of anesthesia. This reflex should be checked periodically throughout the procedure.[5]

  • Corneal Reflex: Gently touch the cornea with a sterile object. The absence of a blink reflex indicates a deep plane of anesthesia.[1]

  • Monitoring Physiological Parameters:

    • Heart Rate and Oxygen Saturation (SpO2): Use a pulse oximeter designed for small animals.

    • Respiratory Rate: Observe and count the number of breaths per minute.

    • Body Temperature: Use a rectal thermometer and provide a heat source to maintain normothermia (typically 36.5-38.0°C for mice and rats).[1][8]

  • Recovery Time: Record the time from the cessation of the anesthetic effect (e.g., return of the pedal withdrawal reflex) to when the animal regains its righting reflex and exhibits purposeful movement.

Visualizations

Signaling Pathways

G cluster_0 Alpha-2 Adrenergic Receptor Signaling This compound This compound (Xylazine) Alpha2_Receptor Alpha-2 Adrenergic Receptor This compound->Alpha2_Receptor binds Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Decreased Neuronal Firing (Sedation, Analgesia) PKA->Cellular_Response leads to

Caption: Alpha-2 adrenergic receptor signaling pathway activated by this compound (xylazine).

G cluster_1 LKB1-AMPK Signaling Pathway in Analgesia Xylazine This compound (Xylazine) LKB1 LKB1 Xylazine->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates and activates Downstream_Targets Downstream Targets AMPK->Downstream_Targets phosphorylates Analgesia Analgesic Effect Downstream_Targets->Analgesia mediates

Caption: LKB1-AMPK signaling pathway involved in the analgesic effect of this compound (xylazine).

Experimental Workflow

G cluster_2 Experimental Workflow for Anesthetic Efficacy Assessment Animal_Prep Animal Preparation (Weighing, Acclimation) Dose_Calc Dose Calculation Animal_Prep->Dose_Calc Anesthetic_Admin Anesthetic Administration Dose_Calc->Anesthetic_Admin Induction Monitor Induction (Loss of Righting Reflex) Anesthetic_Admin->Induction Anesthetic_Plane Assess Anesthetic Depth (Pedal & Corneal Reflexes) Induction->Anesthetic_Plane Anesthetic_Plane->Anesthetic_Admin Insufficient Depth (Supplemental Dose) Procedure Experimental Procedure Anesthetic_Plane->Procedure Sufficient Depth Monitoring Continuous Physiological Monitoring (HR, RR, Temp, SpO2) Procedure->Monitoring Recovery Monitor Recovery (Return of Reflexes, Ambulation) Procedure->Recovery Post_Op_Care Post-Operative Care (Warmth, Analgesia) Recovery->Post_Op_Care

Caption: General experimental workflow for assessing anesthetic efficacy.

References

Technical Support Center: Analytical Methods for Jingsongling (Xylazine) Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical detection of Jingsongling (Xylazine). It includes detailed troubleshooting guides, frequently asked questions, and experimental protocols to ensure accurate and reproducible results.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound using HPLC-UV and LC-MS/MS techniques.

HPLC-UV Analysis
Issue/Question Possible Cause(s) Troubleshooting Steps
No peak or very small peak for this compound Inadequate sample concentration, incorrect wavelength detection, mobile phase composition issue, detector malfunction.1. Prepare a fresh, higher concentration standard to confirm system suitability. 2. Verify the UV detector is set to the correct wavelength (e.g., 210 nm). 3. Ensure the mobile phase is prepared correctly and has been properly degassed. 4. Check the detector lamp status and perform a diagnostic test if available.
Poor peak shape (tailing or fronting) Column degradation, inappropriate mobile phase pH, sample overload, co-eluting interferences.1. Flush the column with a strong solvent or replace if it's old or has been used extensively. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic state. 3. Reduce the injection volume or dilute the sample. 4. Optimize the mobile phase composition or gradient to improve separation from interfering peaks.
Shifting retention times Inconsistent mobile phase preparation, fluctuating column temperature, pump malfunction, column equilibration issues.1. Prepare fresh mobile phase and ensure accurate composition. 2. Use a column oven to maintain a stable temperature. 3. Check the pump for leaks and ensure a consistent flow rate. 4. Ensure the column is adequately equilibrated with the mobile phase before each injection.
High background noise in the chromatogram Contaminated mobile phase or solvents, detector noise, air bubbles in the system.1. Use HPLC-grade solvents and filter the mobile phase. 2. Purge the detector to remove any air bubbles. 3. Perform a system flush with a strong, clean solvent.
LC-MS/MS Analysis
Issue/Question Possible Cause(s) Troubleshooting Steps
Low signal intensity or no signal Ion suppression from matrix components, incorrect mass transitions (MRMs), source contamination, improper sample preparation.1. Dilute the sample to reduce matrix effects. 2. Optimize the MS parameters, including precursor and product ions, collision energy, and cone voltage. 3. Clean the ion source, including the capillary and cone. 4. Evaluate and optimize the sample preparation method (e.g., SPE or LLE) for better cleanup.
Poor reproducibility of results Inconsistent sample preparation, variability in instrument performance, unstable ionization.1. Use an internal standard (e.g., Xylazine-d6) to normalize for variations. 2. Automate sample preparation steps where possible to improve consistency. 3. Perform regular system suitability tests and calibrations to monitor instrument performance.
High background or interfering peaks Contamination from solvents, vials, or the system; presence of isobaric interferences.1. Use high-purity solvents and pre-cleaned vials. 2. Run blank injections to identify the source of contamination. 3. Optimize chromatographic separation to resolve interfering peaks from the analyte.
Carryover of analyte from previous injections Inadequate cleaning of the injector or column, strong analyte adsorption.1. Optimize the needle wash solvent and procedure. 2. Inject a blank solvent after a high-concentration sample to check for carryover. 3. Increase the column flushing time between injections.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is another name for Xylazine, a veterinary drug used as a sedative, analgesic, and muscle relaxant. It is an α2-adrenergic agonist.

Q2: Which analytical method is considered the "gold standard" for this compound detection?

A2: LC-MS/MS is widely regarded as the gold standard for the detection and quantification of this compound in biological matrices due to its high sensitivity and selectivity.[1]

Q3: What are the common sample preparation techniques for this compound analysis in biological samples?

A3: Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1] The choice of method depends on the sample matrix and the required level of cleanliness and concentration.

Q4: What is the typical linear range for this compound quantification?

A4: For HPLC-UV methods, a typical linear range is 15.625–1000 ng/mL in plasma.[2][3][4] For LC-MS/MS, the linear range can be wider and extend to lower concentrations, for example, 0.2-100 ng/mL in blood.[5]

Q5: Why is an internal standard important in LC-MS/MS analysis?

A5: An internal standard, preferably a stable isotope-labeled version of the analyte (e.g., Xylazine-d6), is crucial for accurate quantification. It helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the precision and accuracy of the method.

Experimental Protocols

HPLC-UV Method for this compound Detection in Canine Plasma

This protocol is based on the method described by Li et al. (2012).[2][3][4]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma, add a known amount of internal standard.

  • Alkalinize the sample with an appropriate buffer.

  • Extract the analytes with 3 mL of a diethyl ether-methylene chloride (7:3, v/v) mixture.

  • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity or equivalent

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Acetonitrile : Methanol : 10 mM Sodium Heptanesulfonate (pH 3.0 with glacial acetic acid) (44:10:46, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 210 nm

  • Column Temperature: 30°C

Quantitative Data Summary (HPLC-UV)

ParameterValueReference
Linearity Range15.625–1000 ng/mL[2][3][4]
Limit of Detection (LOD)10.3 ng/mL[2][3][4]
Extraction Recovery78.2%[2][3][4]
LC-MS/MS Method for this compound Detection in Blood

This protocol is a synthesized method based on common practices described in the literature.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of whole blood, add 200 µL of acetonitrile containing the internal standard (e.g., Xylazine-d6).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean vial for injection.

2. LC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound (Xylazine): Precursor ion m/z 221.1 -> Product ion m/z 90.1 (quantifier), 221.1 -> 136.1 (qualifier)

    • Xylazine-d6 (Internal Standard): Precursor ion m/z 227.1 -> Product ion m/z 90.1

Quantitative Data Summary (LC-MS/MS)

ParameterValueReference
Linearity Range0.2 - 100 ng/mL[5]
Lower Limit of Quantitation (LLOQ)0.2 ng/mL[5]
Bias-13.1% to 4.6%[5]
Precision< 15%[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Blood) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE/SPE/PPT) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC or UPLC Separation Evaporation->HPLC MS UV or MS/MS Detection HPLC->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: General experimental workflow for this compound detection.

signaling_pathway cluster_membrane Cell Membrane Receptor α2-Adrenergic Receptor G_Protein Gi Protein Receptor->G_Protein Activates This compound This compound (Xylazine) This compound->Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ Protein Kinase A (PKA) Activity cAMP->PKA Norepinephrine ↓ Norepinephrine Release PKA->Norepinephrine Response Sedation, Analgesia Norepinephrine->Response

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: Mitigation of Jingsongling-Induced Physiological Changes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating the physiological changes induced by Jingsongling, a potent xylazine analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary physiological effects?

A1: this compound (JSL) is a xylazine analog that functions as an α2-adrenergic receptor agonist. Its primary physiological effects, when administered, include significant bradycardia (a marked decrease in heart rate) and hypertension (a rapid increase in blood pressure). These effects are mediated by its action on α2-adrenoceptors.[1]

Q2: What are the recommended agents to reverse the effects of this compound?

A2: The recommended and most effective agents for reversing the cardiovascular effects of this compound are α2-adrenoceptor antagonists. Yohimbine and tolazoline have been shown to be effective in antagonizing the bradycardia and hypertension associated with this compound administration.[1]

Q3: Are there any agents that are not recommended for reversing this compound's effects?

A3: Based on experimental evidence, prazosin and atropine are not recommended for the complete reversal of this compound's effects. While prazosin can reverse the hypertension, it does not affect the bradycardia.[1] Atropine can counteract the bradycardia but may potentiate the hypertension.[1]

Q4: How does this compound compare to xylazine in its physiological effects?

A4: Both this compound and xylazine induce bradycardia and an initial hypertension. However, a key difference is that xylazine administration is often followed by a period of hypotension, which is not typically observed with this compound.[1]

Troubleshooting Guides

Issue: Incomplete or No Reversal of this compound Effects with Antagonist
  • Problem: The subject's heart rate and blood pressure do not return to baseline after administration of a reversal agent.

  • Possible Causes & Solutions:

    • Incorrect Antagonist: Ensure you are using a direct α2-adrenoceptor antagonist like yohimbine or tolazoline. Agents like prazosin will not reverse all effects.[1]

    • Inadequate Dosage: The dosage of the reversal agent may be insufficient. Refer to the experimental protocols for recommended dose ranges. The reversal effect of yohimbine is dose-dependent.[1]

    • Timing of Administration: The timing of antagonist administration post-Jingsongling can influence the reversal. While not explicitly detailed for this compound, for xylazine, reversal agents are typically administered after the full sedative effects are observed.

    • Route of Administration: Ensure the reversal agent is administered via the correct route (e.g., intravenously) to ensure rapid bioavailability and action.

Issue: Exacerbation of Hypertension After Antagonist Administration
  • Problem: The subject's blood pressure increases further after the administration of a reversal agent.

  • Possible Cause & Solution:

    • Use of Atropine: Atropine sulfate has been shown to potentiate this compound-induced hypertension in both magnitude and duration.[1] If hypertension is a concern, avoid the use of atropine as a reversal agent for bradycardia.

Issue: Persistent Bradycardia After Prazosin Administration
  • Problem: Blood pressure has normalized with prazosin, but the heart rate remains low.

  • Explanation & Solution:

    • Mechanism of Action: Prazosin is an α1-adrenoceptor antagonist. While it effectively reverses the hypertensive effects of this compound, it does not act on the α2-adrenoceptors that are mediating the bradycardia.[1]

    • Solution: To reverse the bradycardia, an α2-adrenoceptor antagonist such as yohimbine or tolazoline should be used.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound and the efficacy of various antagonists on mean arterial pressure (MAP) and heart rate (HR) in conscious male dogs.

Table 1: Effects of this compound and Antagonists on Mean Arterial Pressure (MAP)

TreatmentDosageEffect on MAP
This compound (JSL)1 mg/kg, i.v.Induces hypertension for approximately 20 minutes.[1]
Yohimbine0.1 mg/kg, i.v.Reverses JSL-induced hypertension in a dose-dependent manner.[1]
Tolazoline5 mg/kg, i.v.Reverses JSL-induced hypertension.[1]
Prazosin1 mg/kg, i.v.Reverses JSL-induced hypertension.[1]
Atropine Sulfate45 µg/kg, i.v.Potentiates JSL-induced hypertension in magnitude and duration.[1]

Table 2: Effects of this compound and Antagonists on Heart Rate (HR)

TreatmentDosageEffect on HR
This compound (JSL)1 mg/kg, i.v.Induces bradycardia.[1]
Yohimbine0.1 mg/kg, i.v.Reverses JSL-induced bradycardia in a dose-dependent manner.[1]
Tolazoline5 mg/kg, i.v.Reverses JSL-induced bradycardia.[1]
Prazosin1 mg/kg, i.v.Fails to affect JSL-induced bradycardia.[1]
Atropine Sulfate45 µg/kg, i.v.Antagonizes JSL-induced bradycardia for at least 60 minutes, but may be followed by rebound bradycardia.[1]

Detailed Experimental Protocols

Protocol 1: Induction of Physiological Changes with this compound

  • Animal Model: Conscious male dogs.

  • Drug Administration: Administer this compound at a dose of 1 mg/kg via intravenous (i.v.) injection.

  • Monitoring: Continuously monitor heart rate (HR) and mean arterial pressure (MAP).

  • Observation: Expect to observe a rapid onset of bradycardia and hypertension lasting for approximately 20 minutes.[1]

Protocol 2: Reversal of this compound-Induced Effects

  • Animal Model and Induction: As per Protocol 1.

  • Antagonist Administration: Following the administration of this compound, administer one of the following antagonists intravenously:

    • Yohimbine: 0.1 mg/kg.

    • Tolazoline: 5 mg/kg.

  • Monitoring: Continue to monitor HR and MAP.

  • Observation: Observe for the reversal of bradycardia and hypertension back towards baseline levels. The reversal with yohimbine is dose-dependent.[1]

Visualizations

Signaling Pathway

Jingsongling_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., Vascular Smooth Muscle) cluster_heart Heart cluster_antagonists Mitigation Strategy JSL This compound Alpha2_AR α2-Adrenergic Receptor JSL->Alpha2_AR Binds to & Activates Gi_protein Gi Protein Alpha2_AR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits NE_release Norepinephrine Release Gi_protein->NE_release Inhibits cAMP cAMP AC->cAMP Conversion cAMP->NE_release Regulates Postsynaptic_Alpha2_AR α2-Adrenergic Receptor Contraction Vasoconstriction (Hypertension) Postsynaptic_Alpha2_AR->Contraction Leads to Heart_Alpha2_AR α2-Adrenergic Receptor Bradycardia Decreased Heart Rate (Bradycardia) Heart_Alpha2_AR->Bradycardia Leads to Yohimbine Yohimbine / Tolazoline Yohimbine->Alpha2_AR Blocks Yohimbine->Postsynaptic_Alpha2_AR Blocks Yohimbine->Heart_Alpha2_AR Blocks

Caption: this compound's mechanism of action and mitigation.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_reversal Reversal Phase cluster_analysis Data Analysis Animal_Prep Animal Preparation (Conscious Dog Model) Baseline Baseline Measurement (MAP & HR) Animal_Prep->Baseline JSL_Admin Administer this compound (1 mg/kg, i.v.) Baseline->JSL_Admin Monitor_Effects Monitor Physiological Changes (Hypertension & Bradycardia) JSL_Admin->Monitor_Effects Antagonist_Admin Administer Antagonist (e.g., Yohimbine 0.1 mg/kg, i.v.) Monitor_Effects->Antagonist_Admin Monitor_Reversal Monitor Reversal of Effects Antagonist_Admin->Monitor_Reversal Data_Collection Data Collection & Recording Monitor_Reversal->Data_Collection Analysis Statistical Analysis (Comparison to Baseline) Data_Collection->Analysis

Caption: Workflow for this compound effects and reversal study.

References

Technical Support Center: Enhancing the Stability of Jingsongling (Xylazine) in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of Jingsongling (also known as Xylazine) in solution. The following information is curated to address common experimental challenges and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common chemical properties?

This compound, chemically known as N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, is an alpha-2 adrenergic agonist. It is commonly available as a hydrochloride salt. Key properties are summarized in the table below.

Q2: What are the general recommendations for storing this compound solutions?

For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months), solutions should be stored at -20°C or lower. It is crucial to minimize freeze-thaw cycles. Some studies on mixed solutions containing this compound suggest that diluted preparations in physiological saline exhibit better stability than undiluted ones, especially at room temperature.[1]

Q3: How stable is this compound in aqueous solutions?

The stability of this compound in aqueous solutions can be influenced by pH, temperature, and the presence of other substances. While specific data on the degradation kinetics of this compound alone in various buffers is limited, one source suggests not storing aqueous solutions of its hydrochloride salt in Phosphate-Buffered Saline (PBS) at pH 7.2 for more than one day.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of potency or inconsistent results over time Degradation of this compound in solution.- Prepare fresh solutions for each experiment, especially when using aqueous buffers. - If storing solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles. - Store solutions at recommended low temperatures (2-8°C for short-term, -20°C for long-term). - Protect solutions from light.
Precipitate formation in the solution Poor solubility or pH-dependent precipitation.- Ensure the solvent is appropriate for the desired concentration. This compound hydrochloride is soluble in water and methanol. - For aqueous solutions, consider the pH. As an amine, this compound's solubility is pH-dependent. Acidic conditions generally favor the solubility of its hydrochloride salt. - If using buffers, check for potential interactions or salt precipitation.
Unexpected peaks in analytical chromatography Presence of degradation products or impurities.- Use high-purity this compound for your experiments. - Prepare solutions fresh to minimize degradation. - If degradation is suspected, forced degradation studies under controlled conditions (acid, base, oxidation, heat, light) can help identify potential degradation products.

Data Presentation

Table 1: Chemical and Physical Properties of this compound (Xylazine)

PropertyValue
IUPAC Name N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
CAS Number 7361-61-7
Molecular Formula C₁₂H₁₆N₂S
Molecular Weight 220.33 g/mol
Form Commonly available as Hydrochloride salt
Solubility Soluble in water, methanol, chloroform, ethanol, DMSO, and dimethylformamide.

Table 2: Summary of Stability Observations for this compound (Xylazine) Solutions

Condition Observation Source
Diluted Ketamine-Xylazine in Physiological Saline Stable for 3 months at room temperature and 4°C.[1]
Undiluted Ketamine-Xylazine Cocktail Gradual decrease in concentration over 3 months at room temperature. Stable at 4°C.[1]
Aqueous Solution in PBS (pH 7.2) Recommended not to store for more than one day.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Solution (1 mg/mL in Methanol)

  • Materials: this compound hydrochloride powder, HPLC-grade methanol, analytical balance, volumetric flask (e.g., 10 mL), and appropriate personal protective equipment (PPE).

  • Procedure: a. Accurately weigh 10 mg of this compound hydrochloride powder. b. Quantitatively transfer the powder to a 10 mL volumetric flask. c. Add approximately 5 mL of HPLC-grade methanol to the flask and sonicate for 5 minutes to dissolve the powder completely. d. Allow the solution to return to room temperature. e. Add methanol to the flask up to the 10 mL mark. f. Invert the flask several times to ensure a homogenous solution. g. Store the solution in an amber glass vial at 2-8°C for short-term use or at -20°C for long-term storage.

Protocol 2: General Approach for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2]

  • Acid Hydrolysis: Incubate a this compound solution with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Incubate a this compound solution with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat a this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample or a solution of this compound to dry heat (e.g., 80°C).

  • Photodegradation: Expose a this compound solution to UV and/or visible light.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and to detect the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Solution acid Acid Hydrolysis prep->acid Expose to Stress base Base Hydrolysis prep->base Expose to Stress oxide Oxidation prep->oxide Expose to Stress thermal Thermal Stress prep->thermal Expose to Stress photo Photostability prep->photo Expose to Stress hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxide->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples characterize Characterize Degradants hplc->characterize

Forced degradation experimental workflow.

degradation_pathway cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photolysis Photolysis This compound->Photolysis Prod1 Hydrolytic Products Hydrolysis->Prod1 Prod2 Oxidative Products Oxidation->Prod2 Prod3 Photolytic Products Photolysis->Prod3

References

Best practices for long-term storage of Jingsongling compound

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Jingsongling Compound

Disclaimer: this compound is identified as a structural and pharmacological analog of xylazine.[1][2] The following best practices for long-term storage, stability, and experimental protocols are based on available data for xylazine and xylazine hydrochloride. These guidelines should be adapted and verified for this compound as appropriate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound compound?

For long-term stability, solid this compound, similar to xylazine hydrochloride, should be stored in a cool, dry, and dark place. Specific temperature recommendations can vary, but a common guideline for analytical standards is refrigeration (2-8°C).[3] Some safety data sheets recommend storing at -20°C.[4] It is crucial to keep the container tightly sealed to protect it from moisture and light.[5][6]

Q2: How should I store this compound solutions?

This compound solutions, particularly when diluted in physiological saline, should ideally be stored at 4°C to maintain stability.[7][8] Storage at room temperature can lead to a gradual decrease in concentration over time, especially for undiluted or combination cocktails.[7][8] Always store solutions in tightly sealed, light-protected containers, such as amber glass vials.[9]

Q3: What is the expected shelf-life of this compound?

The shelf-life of the solid compound is limited and the expiration date should be noted from the label.[3] For solutions, the beyond-use date depends on the preparation and storage conditions. Diluted ketamine-xylazine cocktails in physiological saline have been shown to be stable for up to 3 months.[7][10] Some studies suggest that a ketamine-acepromazine-xylazine mixture can be stable for at least 180 days when stored in a dark, room-temperature environment.[11][12]

Q4: What are the signs of this compound degradation?

Visual signs of degradation in either solid or solution form can include discoloration, changes in homogeneity, or the formation of precipitates.[9] If any of these are observed, the product should be considered potentially compromised and should not be used. For quantitative assessment, a stability-indicating analytical method, such as HPLC-MS, should be used to determine the concentration and presence of degradation products.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Reduced Potency in Experiments Compound degradation due to improper storage.Verify storage conditions (temperature, light, and moisture protection). If degradation is suspected, use a fresh stock of the compound. Perform analytical testing (e.g., HPLC) to confirm the concentration of the working solution.
Inaccurate solution preparation.Review and confirm the calculations and dilutions used to prepare the working solution. Ensure equipment is properly calibrated.
Precipitate Formation in Solution Low solubility at storage temperature.Allow the solution to warm to room temperature before use and gently agitate to redissolve the precipitate. If it does not redissolve, the solution may be supersaturated or degraded and should be discarded.
Contamination or reaction with solvent/container.Ensure high-purity solvents are used and that the container material is compatible with this compound. Prepare a fresh solution using new materials.
Discoloration of Solid or Solution Oxidation or light-induced degradation.Discard the discolored compound. Ensure future storage is in a dark, oxygen-free (e.g., under inert gas) environment.

Quantitative Data Summary

The following table summarizes stability data for xylazine, which can be used as a reference for this compound.

FormulationStorage TemperatureDurationStability Results
Ketamine-Xylazine in Saline Room Temperature & 4°C3 monthsStable, with concentrations remaining close to original.[7]
Undiluted Ketamine-Xylazine Room Temperature3 monthsGradual decrease in concentration. Xylazine decreased to 83% of original.[7]
Undiluted Ketamine-Xylazine 4°C3 monthsConcentrations remained above 90% of original.[7][8]
Ketamine-Acepromazine-Xylazine Room Temperature (dark)180 daysFound to be safe, stable, and efficacious.[11][12]

Experimental Protocols

Key Experiment: Stability-Indicating HPLC-MS/SIM Method

This protocol is a representative method for assessing the stability of this compound in solution, based on methods used for xylazine.[13]

1. Objective: To quantify the concentration of this compound over time and detect any potential degradation products.

2. Materials:

  • This compound compound
  • HPLC-grade solvents (e.g., acetonitrile, methanol)
  • High-purity water
  • Formic acid or ammonium formate (for mobile phase modification)
  • HPLC system with a mass spectrometer (MS) detector
  • C18 analytical column
  • Volumetric flasks and pipettes
  • Syringe filters (0.22 µm)

3. Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
  • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the stability samples.

4. Sample Preparation:

  • At each time point of the stability study, withdraw an aliquot of the this compound solution.
  • Dilute the sample with the mobile phase to a concentration within the calibration range.
  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

5. HPLC-MS/SIM Conditions (Example):

  • Column: C18, e.g., 2.1 x 50 mm, 1.8 µm particle size
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: A time-based gradient from low to high percentage of Mobile Phase B.
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 µL
  • MS Detector: Electrospray Ionization (ESI) in positive mode.
  • Detection Mode: Selected Ion Monitoring (SIM) for the m/z of this compound and any known degradation products.

6. Data Analysis:

  • Generate a calibration curve from the standard solutions.
  • Determine the concentration of this compound in the stability samples by interpolating from the calibration curve.
  • Monitor for the appearance of new peaks in the chromatogram, which may indicate degradation products.

Visualizations

G Troubleshooting Workflow for this compound Storage Issues start Experiment Shows Reduced Potency check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok check_prep Review Solution Preparation (Calculations, Dilutions) storage_ok->check_prep Yes correct_storage Correct Storage Procedures storage_ok->correct_storage No prep_ok Preparation Correct? check_prep->prep_ok analytical_test Perform Analytical Test (e.g., HPLC-MS) on Solution prep_ok->analytical_test Yes reprepare_solution Reprepare Solution Carefully prep_ok->reprepare_solution No concentration_ok Concentration within Specification? analytical_test->concentration_ok use_fresh_stock Use Fresh Stock of Compound concentration_ok->use_fresh_stock No investigate_other Investigate Other Experimental Variables concentration_ok->investigate_other Yes correct_storage->use_fresh_stock reprepare_solution->analytical_test

Caption: Troubleshooting workflow for addressing reduced compound potency.

G This compound (Xylazine) Signaling Pathway This compound This compound / Xylazine Alpha2_Receptor α2-Adrenergic Receptor This compound->Alpha2_Receptor Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits GIRK GIRK Channel Activation Gi_Protein->GIRK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA NE_Release ↓ Norepinephrine Release PKA->NE_Release K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->NE_Release Sedation Sedation, Analgesia, Muscle Relaxation NE_Release->Sedation

Caption: Simplified α2-adrenergic receptor signaling pathway for this compound.

References

Validation & Comparative

A Comparative Analysis of the Metabolic Pathways of Jingsongling and Other Common Anesthetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of Jingsongling, a xylazine analog used in veterinary medicine, and other widely used anesthetics including propofol, ketamine, and sevoflurane. The information presented is intended to support research and development in anesthesiology by offering a clear, data-driven comparison of how these agents are processed in the body.

Executive Summary

The metabolic fate of an anesthetic agent is a critical determinant of its clinical profile, influencing its duration of action, potential for accumulation, and safety. This guide reveals significant differences in the metabolic pathways of this compound (xylazine analog), propofol, ketamine, and sevoflurane. This compound, like its analog xylazine, undergoes rapid and extensive hepatic metabolism. In contrast, propofol is also rapidly cleared but with significant extrahepatic metabolism. Ketamine is metabolized to an active metabolite, norketamine, contributing to its overall effect. Sevoflurane is minimally metabolized, with the majority of the drug eliminated unchanged via the lungs.

Quantitative Comparison of Anesthetic Metabolism

The following tables summarize key quantitative parameters related to the metabolism of this compound (based on data for xylazine) and other selected anesthetics.

Table 1: Pharmacokinetic Parameters

AnestheticPrimary Organ of MetabolismKey Metabolic EnzymesElimination Half-LifePlasma Clearance
This compound (Xylazine Analog) LiverCytochrome P450 (CYP) enzymes2.5 - 3 hours (Ketamine)[1]High, exceeds hepatic blood flow (Propofol)[2]
Propofol Liver (60%), Kidneys, LungsCYP2B6, UGTsBiphasic: Initial ~40 min, Terminal 4-7 hours[3]20-30 mL/kg/min[2]
Ketamine LiverCYP3A4, CYP2B62.5 - 3 hours[1]15.49 ± 2.56 mL/min/kg (in calves, for ketamine and norketamine)[4]
Sevoflurane Liver (minimal)CYP2E1Rapid (eliminated via lungs)N/A

Table 2: Metabolites and Excretion

AnestheticMajor MetabolitesPercentage MetabolizedPrimary Route of Excretion
This compound (Xylazine Analog) Hydroxylated and oxidized derivatives, glucuronide conjugatesExtensiveUrine
Propofol Propofol-glucuronide, quinol-glucuronide, and sulfate conjugates>99%Urine (88%)[5]
Ketamine Norketamine (active), hydroxynorketamineExtensiveUrine (91%), Feces (3%)[1]
Sevoflurane Inorganic fluoride, hexafluoroisopropanol (HFIP)2-5%[6][7][8][9]Lungs (95-98%), Urine (metabolites)[6]

Metabolic Pathways and Signaling

The metabolic pathways of these anesthetics are distinct, involving different enzymatic systems and leading to a variety of metabolites.

This compound (Xylazine Analog)

This compound, as an analog of xylazine, is presumed to follow a similar metabolic pathway. Xylazine undergoes extensive Phase I and Phase II metabolism primarily in the liver. The process involves hydroxylation of the aromatic ring and oxidation of the thiazine ring, followed by conjugation with glucuronic acid. Cytochrome P450 enzymes are key to these transformations. Studies have identified multiple phase I metabolites in urine, with hydroxy metabolites being predominant.[10]

Jingsongling_Metabolism This compound This compound (Xylazine Analog) PhaseI Phase I Metabolism (Hydroxylation, Oxidation) This compound->PhaseI CYP450 Enzymes (Liver) PhaseII Phase II Metabolism (Glucuronidation) PhaseI->PhaseII Metabolites Inactive Metabolites PhaseII->Metabolites Excretion Renal Excretion Metabolites->Excretion

Metabolic pathway of this compound.
Propofol

Propofol is rapidly metabolized, with the liver being the primary site. The main metabolic pathway is conjugation with glucuronic acid to form propofol-glucuronide. A smaller fraction is hydroxylated by CYP2B6 to 2,6-diisopropyl-1,4-quinol, which is then conjugated. A significant portion of propofol's clearance is attributed to extrahepatic metabolism, including in the kidneys and lungs.[2][5]

Propofol_Metabolism Propofol Propofol Conjugation Glucuronidation (UGTs) (Liver, Kidney) Propofol->Conjugation Hydroxylation Hydroxylation (CYP2B6) (Liver) Propofol->Hydroxylation Propofol_Glucuronide Propofol Glucuronide (Inactive) Conjugation->Propofol_Glucuronide Quinol 2,6-diisopropyl-1,4-quinol Hydroxylation->Quinol Excretion Renal Excretion Propofol_Glucuronide->Excretion Quinol_Conjugates Quinol Conjugates (Inactive) Quinol->Quinol_Conjugates Quinol_Conjugates->Excretion

Metabolic pathway of Propofol.
Ketamine

Ketamine is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6. The major metabolic step is N-demethylation to form norketamine, which is an active metabolite with about one-third the anesthetic potency of ketamine. Norketamine is further metabolized through hydroxylation and subsequent conjugation to form water-soluble, inactive metabolites that are excreted in the urine.[1]

Ketamine_Metabolism Ketamine Ketamine N_Demethylation N-Demethylation (CYP3A4, CYP2B6) Ketamine->N_Demethylation Norketamine Norketamine (Active) N_Demethylation->Norketamine Hydroxylation Hydroxylation Norketamine->Hydroxylation Conjugation Conjugation Hydroxylation->Conjugation Inactive_Metabolites Inactive Metabolites Conjugation->Inactive_Metabolites Excretion Renal Excretion Inactive_Metabolites->Excretion

Metabolic pathway of Ketamine.
Sevoflurane

Unlike intravenous anesthetics, the inhaled anesthetic sevoflurane undergoes minimal metabolism, with approximately 2-5% of the absorbed dose being biotransformed in the liver by CYP2E1.[6][7][8][9] The primary metabolites are inorganic fluoride and hexafluoroisopropanol (HFIP), which is rapidly conjugated with glucuronic acid and excreted in the urine. The vast majority of sevoflurane is eliminated unchanged via the lungs.[6]

Sevoflurane_Metabolism Sevoflurane_Absorbed Absorbed Sevoflurane Hepatic_Metabolism Hepatic Metabolism (2-5%) (CYP2E1) Sevoflurane_Absorbed->Hepatic_Metabolism Elimination_Lungs Elimination via Lungs (95-98%) Sevoflurane_Absorbed->Elimination_Lungs Metabolites Inorganic Fluoride + Hexafluoroisopropanol (HFIP) Hepatic_Metabolism->Metabolites HFIP_Conjugation HFIP Glucuronidation Metabolites->HFIP_Conjugation Excretion Renal Excretion HFIP_Conjugation->Excretion InVitro_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Liver Microsomes Incubation Incubate at 37°C Microsomes->Incubation Anesthetic Test Anesthetic Anesthetic->Incubation Buffer Phosphate Buffer Buffer->Incubation Add_NADPH Add NADPH (Start Reaction) Incubation->Add_NADPH Time_Points Collect Aliquots (0, 5, 15, 30, 60 min) Add_NADPH->Time_Points Quench Quench Reaction (Acetonitrile) Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LCMS LC-MS/MS Analysis Collect_Supernatant->LCMS Data Quantify Parent Drug & Metabolites LCMS->Data

References

Jingsongling (Pinus koraiensis) Extract: A Comparative Guide to its Anticancer Properties in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer properties of Jingsongling, an extract derived from the Korean pine (Pinus koraiensis), across various cancer cell lines. The data presented is compiled from multiple preclinical studies and is intended to offer an objective overview of its efficacy and mechanisms of action compared to established chemotherapeutic agents.

Executive Summary

Extracts from Pinus koraiensis, including those from its pinecones, needles, and bark, have demonstrated significant cytotoxic, anti-proliferative, and pro-apoptotic effects in a range of cancer cell lines. These extracts, rich in polyphenols, terpenes, and other bioactive compounds, modulate key signaling pathways involved in cancer cell survival and progression. This guide summarizes the quantitative data on the efficacy of these extracts, details the experimental methodologies used in these studies, and provides visual representations of the implicated signaling pathways.

Data Presentation: Efficacy of Pinus koraiensis Extracts

The anticancer effects of various Pinus koraiensis extracts have been evaluated in numerous cancer cell lines. The following tables summarize the key quantitative findings.

Table 1: Cytotoxicity (IC50 Values) of Pinus koraiensis Extracts in Different Cancer Cell Lines

Extract TypeCancer Cell LineCell TypeIC50 Value
Water Extract of PineconesA549Human Lung Adenocarcinoma0.62 mg/mL[1][2]
H1264Human Lung Carcinoma1.73 mg/mL[1][2]
H1299Human Non-Small Cell Lung Carcinoma1.23 mg/mL[1][2]
Calu-6Human Lung Carcinoma0.87 mg/mL[1][2]
Polyphenols from PineconesLOVOHuman Colon Adenocarcinoma0.317 mg/mL[3]
HT29Human Colon Adenocarcinoma> 1.0 mg/mL[3]
MCF-7Human Breast Adenocarcinoma< 0.317 mg/mL[3]
A375Human Malignant Melanoma~0.4 mg/mL[3]
HeLaHuman Cervical Carcinoma~0.65 mg/mL[3]
Essential Oil from PineconesMGC-803Human Gastric Carcinoma223.01 µg/mL (24h), 46.17 µg/mL (48h), 22.36 µg/mL (72h)[4]
Paclitaxel (Comparator)MGC-803Human Gastric Carcinoma8.29 µg/mL (24h), 4.44 µg/mL (48h), 3.22 µg/mL (72h)[4]

Table 2: Effects of Pinus koraiensis Essential Oil from Pinecones on Apoptosis and Cell Cycle in MGC-803 Gastric Cancer Cells

Treatment (24h)Apoptosis Rate (%)G1 Phase (%)S Phase (%)G2/M Phase (%)
Control5.6068.3413.7917.87
25 µg/mL17.3165.2114.8019.99
50 µg/mL23.2253.1512.8234.03
100 µg/mL30.3054.9814.0131.01

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the typical experimental protocols employed in the cited studies.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of the plant extracts on cancer cells.

  • Procedure:

    • Cancer cells are seeded in 96-well plates at a density of 5 x 103 to 1 x 104 cells/well and incubated for 24 hours.

    • The cells are then treated with various concentrations of the Pinus koraiensis extract or a comparator drug (e.g., paclitaxel) and incubated for another 24, 48, or 72 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

    • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 490 nm using a microplate reader.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Objective: To quantify the percentage of cells undergoing apoptosis.

  • Procedure:

    • Cells are seeded in 6-well plates and treated with the extract for 24 hours.

    • Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

    • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (PI Staining)
  • Objective: To determine the effect of the extract on cell cycle progression.

  • Procedure:

    • Cells are treated with the extract for 24 hours.

    • The cells are then harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

    • The fixed cells are washed and resuspended in a solution containing PI and RNase A.

    • After incubation, the DNA content of the cells is analyzed by flow cytometry.

    • The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined.

Mandatory Visualizations

Signaling Pathways

The anticancer effects of Pinus koraiensis extracts are mediated through various signaling pathways. The diagrams below illustrate the key pathways identified in the literature.

G cluster_0 Intrinsic Apoptosis Pathway cluster_1 Extrinsic Apoptosis Pathway Pinus koraiensis Polyphenols Pinus koraiensis Polyphenols ROS Production ROS Production Pinus koraiensis Polyphenols->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Pinus koraiensis Polyphenols_ext Pinus koraiensis Polyphenols Caspase-8 Activation Caspase-8 Activation Pinus koraiensis Polyphenols_ext->Caspase-8 Activation Caspase-3 Activation_ext Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation_ext Apoptosis_ext Apoptosis Caspase-3 Activation_ext->Apoptosis_ext

Caption: Intrinsic and extrinsic apoptosis pathways induced by Pinus koraiensis polyphenols in colon cancer cells.

G Pinus koraiensis Essential Oil Pinus koraiensis Essential Oil FAT4 FAT4 Pinus koraiensis Essential Oil->FAT4 downregulates STK3 STK3 Pinus koraiensis Essential Oil->STK3 downregulates LATS2 LATS2 Pinus koraiensis Essential Oil->LATS2 downregulates YAP1 YAP1 Pinus koraiensis Essential Oil->YAP1 downregulates AJUBA AJUBA Pinus koraiensis Essential Oil->AJUBA downregulates Cell Proliferation & Migration Cell Proliferation & Migration FAT4->Cell Proliferation & Migration inhibits STK3->Cell Proliferation & Migration inhibits LATS2->Cell Proliferation & Migration inhibits YAP1->Cell Proliferation & Migration promotes AJUBA->Cell Proliferation & Migration inhibits

Caption: HIPPO/YAP signaling pathway modulation by Pinus koraiensis essential oil in gastric cancer cells.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the anticancer properties of this compound.

G Start Start Cancer Cell Culture Cancer Cell Culture Start->Cancer Cell Culture Treatment with this compound Extract Treatment with this compound Extract Cancer Cell Culture->Treatment with this compound Extract Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment with this compound Extract->Cell Viability Assay (MTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Treatment with this compound Extract->Apoptosis Assay (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Treatment with this compound Extract->Cell Cycle Analysis (Flow Cytometry) Western Blot Analysis Western Blot Analysis Treatment with this compound Extract->Western Blot Analysis Data Analysis & Interpretation Data Analysis & Interpretation Cell Viability Assay (MTT)->Data Analysis & Interpretation Apoptosis Assay (Flow Cytometry)->Data Analysis & Interpretation Cell Cycle Analysis (Flow Cytometry)->Data Analysis & Interpretation Western Blot Analysis->Data Analysis & Interpretation End End Data Analysis & Interpretation->End

Caption: General experimental workflow for in vitro validation of this compound's anticancer properties.

Conclusion

The available preclinical data suggest that extracts from Pinus koraiensis (this compound) possess notable anticancer properties against a variety of cancer cell lines. The mechanisms of action involve the induction of apoptosis through both intrinsic and extrinsic pathways, as well as the modulation of key signaling cascades that regulate cell proliferation and survival. While the efficacy, as indicated by IC50 values, appears to be less potent than a conventional chemotherapeutic agent like paclitaxel in the studied gastric cancer cell line, the multi-targeted nature of this natural extract warrants further investigation. Future research should focus on the isolation and characterization of the most active compounds within the extract, in vivo efficacy studies, and potential synergistic effects when combined with standard chemotherapy. This guide provides a foundational overview for researchers interested in the therapeutic potential of this compound in oncology.

References

A Comparative Analysis of Jingsongling and Other Sedatives on Cardiovascular Parameters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cardiovascular effects of Jingsongling (JSL), a xylazine analog, with other commonly used sedatives in veterinary and preclinical research. The data presented is compiled from various experimental studies to offer an objective overview of the hemodynamic changes associated with each agent.

Executive Summary

Sedation is a critical component in both clinical practice and animal research. However, the associated cardiovascular side effects are a primary concern. This guide delves into the cardiovascular profiles of this compound and other sedatives, including xylazine, dexmedetomidine, midazolam, propofol, and ketamine. By presenting available quantitative data, detailed experimental methodologies, and outlining the underlying signaling pathways, this document aims to provide researchers with the necessary information to make informed decisions when selecting a sedative for their specific research needs.

Data Presentation: Comparative Cardiovascular Effects

The following tables summarize the quantitative effects of various sedatives on key cardiovascular parameters in dogs, as reported in different studies. It is crucial to note that these data are not from a single head-to-head comparative study, and therefore, experimental conditions may vary between studies.

Table 1: Effects of Alpha-2 Adrenergic Agonists on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Dogs

SedativeDoseRoutePeak Effect on MAPPeak Effect on HRDuration of EffectCitation
This compound 1 mg/kgi.v.Hypertension (20 min)BradycardiaHypertension for 20 min, bradycardia for at least 60 min[1]
Xylazine 1 mg/kgi.v.Initial Hypertension, followed by HypotensionBradycardiaNot specified[1]
Xylazine 2.0 mg/kgi.m.Initial increase in systolic and diastolic BPBradycardiaHR depression for >60 min; BP changes for >90 min[2]
Dexmedetomidine 10 μg/kgi.m.Increased from baselineBradycardia (from 110 to 49.4 beats/min at 15 min)Not specified

Table 2: Effects of Other Sedatives on Cardiovascular Parameters in Dogs

SedativeDoseRouteEffect on Mean Arterial Pressure (MAP)Effect on Heart Rate (HR)Effect on Cardiac Output (CO)Citation
Midazolam 0.25, 1.0, 10.0 mg/kgi.v.Decrease (10-20% at higher doses)Increase (10-20%)Increase (10-12%)
Propofol 5 mg/kg bolus, then 0.4 mg/kg/min infusioni.v.Higher than isoflurane groupLower than isoflurane groupNot significantly different from isoflurane
Ketamine 5, 10, 20 mg/kgRapid i.v. bolusBiphasic (decrease then increase)Biphasic (decrease then increase)Decrease with bolus injection[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.

This compound and Xylazine Cardiovascular Study in Dogs[1]
  • Animal Model: Five conscious male dogs.

  • Drug Administration: this compound (1 mg/kg) and xylazine (1 mg/kg) were administered intravenously (i.v.).

  • Parameters Measured: Heart rate (HR) and mean arterial pressure (MAP) were recorded.

  • Antagonist Studies: The influences of yohimbine (alpha-2 antagonist), tolazoline (non-selective alpha-antagonist), prazosin (alpha-1 antagonist), and atropine (muscarinic antagonist) on this compound's effects were also investigated.

Xylazine Cardiovascular Telemetry Study in Dogs[2]
  • Animal Model: Unrestrained dogs.

  • Drug Administration: Xylazine (2.0 mg/kg) was administered intramuscularly (i.m.).

  • Data Collection: Cardiovascular parameters were continuously monitored using a telemetric recording system with a pressure catheter implanted in the femoral artery.

  • Parameters Measured: Heart rate, systolic and diastolic blood pressure, and body temperature.

Dexmedetomidine Cardiovascular Study in Dogs
  • Animal Model: Healthy 1- to 2-year-old sexually intact male Treeing Walker Coonhounds.

  • Drug Administration: Dexmedetomidine (10 μg/kg) was administered intramuscularly (IM).

  • Parameters Measured: Heart rate, mean arterial pressure, lithium dilution cardiac output, blood gas values, electrolyte concentration, and hemoglobin values were measured at baseline and at 5, 15, 30, and 60 minutes after drug administration.

Midazolam Cardiovascular Study in Dogs
  • Animal Model: Conscious dogs.

  • Drug Administration: Midazolam maleate (0.25, 1.0, and 10.0 mg/kg) was administered intravenously (i.v.).

  • Parameters Measured: Systemic arterial, pulmonary arterial and central venous pressures, cardiac output, LVmax dP/dt, heart rate, and regional coronary blood flow were measured 3 minutes following administration.

Propofol Cardiovascular Study in Dogs
  • Animal Model: Six healthy dogs.

  • Anesthesia Protocol: Dogs were randomly assigned to receive either propofol (5 mg/kg, IV, followed by an infusion starting at 0.4 mg/kg/min) or isoflurane (2.0% end-tidal concentration) for 2 hours.

  • Parameters Measured: Systemic arterial pressure, heart rate, and mean pulmonary artery pressure. Cardiac index was also calculated.

Ketamine Cardiovascular Study in Dogs[3]
  • Animal Model: Dogs under normal and hypovolemic conditions.

  • Drug Administration: Ketamine was administered via slow infusion (total doses of 5, 10, and 20 mg/kg) and rapid bolus injections (5, 10, and 20 mg/kg).

  • Parameters Measured: Arterial pressure (AP), heart rate (HR), cardiac output (CO), total peripheral resistance, stroke volume, and tissue oxygen uptake.

Signaling Pathways and Mechanisms of Action

The cardiovascular effects of these sedatives are mediated by their interaction with specific receptors and signaling pathways in the central and peripheral nervous systems.

Alpha-2 Adrenergic Receptor Agonists (this compound, Xylazine, Dexmedetomidine)

This compound, xylazine, and dexmedetomidine are potent alpha-2 adrenergic receptor agonists. Their cardiovascular effects are primarily mediated through the activation of these receptors.

  • Central Action: Activation of presynaptic alpha-2 receptors in the brainstem (locus coeruleus) inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow. This results in sedation, analgesia, and a decrease in heart rate and blood pressure.

  • Peripheral Action: Activation of postsynaptic alpha-2 receptors on vascular smooth muscle causes vasoconstriction, leading to an initial transient hypertension.

The differing cardiovascular profiles of these agents may be attributed to their varying affinities for alpha-2 receptor subtypes and their central versus peripheral activity.

Alpha2_Adrenergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Smooth Muscle NE_vesicle Norepinephrine Vesicle NE_release Norepinephrine Release NE_vesicle->NE_release Action Potential Alpha2_R_pre Alpha-2 Receptor NE_release->Alpha2_R_pre Binds to NE Norepinephrine NE_release->NE Alpha2_R_pre->NE_release Inhibits (Negative Feedback) Alpha2_R_post Alpha-2 Receptor NE->Alpha2_R_post Binds to G_protein Gi Protein Alpha2_R_post->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of Response Cellular Response (e.g., Vasoconstriction) cAMP->Response Leads to

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.

GABA-A Receptor Modulators (Midazolam)

Midazolam is a benzodiazepine that enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, anxiolytic, and muscle relaxant properties.

  • Mechanism of Action: Midazolam binds to a specific site on the GABA-A receptor, increasing the frequency of chloride channel opening when GABA is also bound. The influx of chloride ions hyperpolarizes the neuron, making it less excitable. This central nervous system depression leads to its sedative and cardiovascular effects, which are generally considered minimal at clinical doses.

GABAA_Receptor_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABAA_R GABA-A Receptor GABA->GABAA_R Binds to Chloride_Channel Chloride (Cl-) Channel GABAA_R->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx leads to Midazolam Midazolam Midazolam->GABAA_R Potentiates GABA effect

Caption: GABA-A Receptor Signaling Pathway.

Conclusion

The choice of sedative should be carefully considered based on the specific requirements of the research protocol and the underlying health status of the animal. This compound, as a xylazine analog, demonstrates a cardiovascular profile characterized by bradycardia and a transient hypertensive phase, mediated by alpha-2 adrenergic receptors. This is broadly similar to xylazine, although the hypotensive phase seen with xylazine was not observed with this compound in the cited study. Other sedatives such as dexmedetomidine also act via alpha-2 adrenergic receptors and produce profound cardiovascular changes. In contrast, agents like midazolam, which act on GABA-A receptors, tend to have more benign cardiovascular effects at clinical doses. Propofol and ketamine have their own distinct hemodynamic profiles.

This guide highlights the importance of understanding the pharmacological differences between sedatives to ensure both animal welfare and the integrity of experimental data. Further direct comparative studies are warranted to provide a more definitive ranking of the cardiovascular safety of these agents.

References

A Comparative Analysis of Jingsongling (Xylazine Analog) and Ketamine in Anesthetic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of Jingsongling, an analog of the α2-adrenergic agonist xylazine, when used alone versus in combination with the NMDA receptor antagonist ketamine. The following analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data to inform further investigation.

Executive Summary

Preclinical evidence suggests that the combination of xylazine and ketamine offers a synergistic effect, resulting in a more potent and longer-lasting anesthetic and analgesic state compared to either agent used alone. The combination typically allows for a reduction in the required dose of each component, potentially mitigating dose-dependent side effects. While xylazine monotherapy provides sedation and moderate analgesia, it may be insufficient for painful procedures. Ketamine alone can induce anesthesia but is often associated with poor muscle relaxation and rough recovery. The combination harnesses the sedative and muscle relaxant properties of xylazine with the potent analgesic and anesthetic effects of ketamine, leading to smoother induction and recovery.

Quantitative Data Comparison

The following tables summarize key quantitative data from preclinical studies comparing the effects of xylazine alone, ketamine alone, and their combination.

Table 1: Comparison of Anesthetic Parameters in Pigeons

ParameterXylazine (16 mg/kg)Ketamine (60 mg/kg)Xylazine (8 mg/kg) + Ketamine (30 mg/kg)
Mean Onset of Action (min) 13.4 ± 2.7811.0 ± 1.491.6 ± 0.51
Mean Duration of Effect (min) 33.7 ± 5.9447.7 ± 8.06112.9 ± 36.51
Mean Recovery Period (min) 65.9 ± 22.2252.6 ± 9.6496.2 ± 19.06
Analgesia Level SuperficialSuperficialProfound
Recovery Quality SmoothRoughSmooth

Data sourced from a study on Columba livia (pigeons)[1].

Table 2: Comparison of Sedative Effects in Calves

| Parameter | Xylazine (0.2 mg/kg) | Xylazine (0.1 mg/kg) + Ketamine (1 mg/kg) | | :--- | :--- | :--- | :--- | | Time to Recumbency (min) | 2.1 ± 0.8 | 3.1 ± 1.1 | | Time to First Head Lift (min) | 62.6 ± 31.9 | 34.4 ± 5.3 | | Area Under Time-Sedation Curve (min) | 1005 ± 258 | 665 ± 118 |

Data from a study on dairy calves prior to disbudding[2]. Note: A lower dose of xylazine was used in the combination group.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Study 1: Anesthetic Effects in Pigeons
  • Objective: To compare the clinical effects of xylazine, ketamine, and a xylazine-ketamine combination in pigeons[1].

  • Subjects: 15 adult, healthy pigeons (Columba livia).

  • Experimental Groups:

    • Group A: Xylazine (16 mg/kg) administered intramuscularly.

    • Group B: Ketamine (60 mg/kg) administered intramuscularly.

    • Group C: Xylazine (8 mg/kg) and Ketamine (30 mg/kg) combination administered intramuscularly.

  • Methodology: Following drug administration, the onset of action, duration of anesthesia, and recovery period were recorded. The level of analgesia was assessed, and the quality of recovery (smooth vs. rough) was observed. Physiological parameters including body temperature, respiratory rate, and heart rate were also monitored.

  • Key Findings: The xylazine-ketamine combination resulted in a significantly faster onset, longer duration of action, and profound analgesia suitable for surgical procedures, with a smooth recovery[1]. Xylazine alone was deemed safe for less painful procedures, while ketamine alone was not recommended due to rough recovery[1].

Study 2: Sedative Effects in Calves
  • Objective: To compare the sedative effects of intramuscular xylazine alone or combined with ketamine in calves before cautery disbudding[2].

  • Subjects: 28 dairy calves, approximately 21 days old.

  • Experimental Groups:

    • Group X: Xylazine alone (0.2 mg/kg).

    • Group XK: Xylazine (0.1 mg/kg) and ketamine (1 mg/kg).

    • A third group involving levomethadone was also studied but is not detailed here.

  • Methodology: Calves were randomly assigned to the treatment groups. Sedation was assessed at baseline and at intervals up to 240 minutes post-sedation. The time to recumbency, first head lift, and first standing were recorded.

  • Key Findings: The combination of a low dose of xylazine with ketamine produced sufficient sedation for the procedure, with a significantly shorter time to first head lift compared to the higher dose of xylazine alone[2].

Visualized Mechanisms and Workflows

The following diagrams illustrate the distinct signaling pathways of this compound (as a xylazine analog) and ketamine, as well as a typical experimental workflow for evaluating their combined efficacy.

G cluster_0 This compound (Xylazine Analog) Pathway cluster_1 Ketamine Pathway This compound This compound Alpha2_R α2-Adrenergic Receptor (Presynaptic) This compound->Alpha2_R AC Adenylyl Cyclase Alpha2_R->AC Inhibits cAMP ↓ cAMP AC->cAMP NE_Release ↓ Norepinephrine Release cAMP->NE_Release Sedation Sedation, Analgesia, Muscle Relaxation NE_Release->Sedation Ketamine Ketamine NMDA_R NMDA Receptor Ketamine->NMDA_R Blocks Ca_Channel Ca²⁺ Channel NMDA_R->Ca_Channel Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Glutamate_Effect ↓ Glutamatergic Neurotransmission Ca_Influx->Glutamate_Effect Anesthesia Anesthesia, Analgesia Glutamate_Effect->Anesthesia

Caption: Simplified signaling pathways for this compound (Xylazine) and Ketamine.

G cluster_workflow Experimental Workflow cluster_groups Treatment Administration A Subject Acclimation (e.g., Pigeons, Calves) B Baseline Physiological Measurements A->B C Random Assignment to Treatment Groups B->C D1 Group 1: This compound Alone C->D1 D2 Group 2: Ketamine Alone C->D2 D3 Group 3: This compound + Ketamine C->D3 E Monitor Onset of Action and Anesthetic Depth D1->E D2->E D3->E F Record Physiological Parameters (HR, RR, Temp) E->F G Assess Analgesia Level F->G H Measure Duration of Anesthesia G->H I Observe and Score Recovery Quality H->I J Data Analysis (Statistical Comparison) I->J

Caption: General experimental workflow for comparing anesthetic protocols.

Conclusion

The combination of this compound (as an analog of xylazine) and ketamine demonstrates a clear synergistic advantage in preclinical models, providing rapid, deep, and prolonged anesthesia with improved recovery quality compared to either drug administered alone. This suggests that a combination therapy approach may be a promising strategy for achieving optimal anesthetic and analgesic outcomes. Further research is warranted to elucidate the precise dose-response relationship and to evaluate the safety and efficacy of this combination in other species and clinical contexts.

References

Jingsongling's Neuromodulatory Profile: A Comparative Analysis Across Neurotransmitter Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Jingsongling, a xylazine analog, demonstrates a significant impact on various neurotransmitter systems, primarily through its potent agonism at α2-adrenergic receptors. This guide provides a comparative analysis of its effects on the monoaminergic, glutamatergic, GABAergic, and cholinergic systems, supported by experimental data and detailed methodologies.

Monoaminergic Systems: A Dichotomous Influence

This compound, through its action as an α2-adrenergic agonist, exerts a primary inhibitory effect on the release of norepinephrine.[1][2] This is a well-established mechanism for this class of drugs, leading to sedative and analgesic effects. Activation of presynaptic α2-adrenoceptors inhibits the release of norepinephrine, thereby reducing sympathetic outflow.[3]

Interestingly, preclinical studies have revealed a more complex interaction with the dopaminergic system. While α2-adrenergic agonists are generally expected to decrease dopamine release, research has shown that xylazine can induce a significant increase in dopamine levels in the nucleus accumbumbens.[4] This effect is mediated by α2-adrenergic receptors and is additive when combined with fentanyl.[4] The precise mechanism for this paradoxical increase is still under investigation but suggests a complex interplay between adrenergic and dopaminergic pathways.

The impact of this compound on the serotonergic system is less well-defined in the available literature. While some reports suggest a potential for interaction, concrete data on changes in serotonin levels following this compound administration are not yet thoroughly established.

Quantitative Data: Monoaminergic System
NeurotransmitterBrain RegionEffect of this compound (Xylazine)MethodReference
NorepinephrineCentral Nervous SystemGeneral pharmacology of α2-agonists[1][2]
DopamineNucleus AccumbensFiber Photometry[4]

Glutamatergic and GABAergic Systems: A Balancing Act

This compound demonstrates a clear modulatory effect on the balance between excitatory and inhibitory neurotransmission. Experimental evidence from animal studies indicates that xylazine, the parent compound of this compound, significantly alters the levels of glutamate and GABA, the primary excitatory and inhibitory neurotransmitters in the brain, respectively.

Specifically, administration of xylazine has been shown to decrease the concentration of glutamate in the hippocampus.[5][6][7] Conversely, the same study observed a significant increase in GABA levels in the thalamus.[5][6][7] This dual action of reducing excitatory signaling while enhancing inhibitory signaling likely contributes significantly to the sedative and anesthetic properties of this compound.

Further research has also pointed to a decrease in the excitatory neurotransmitter aspartic acid and an increase in the inhibitory neurotransmitter glycine in various brain regions of rats treated with xylazine, reinforcing the compound's overall inhibitory effect on the central nervous system.

Quantitative Data: Glutamatergic and GABAergic Systems
NeurotransmitterBrain RegionEffect of this compound (Xylazine)MethodReference
GlutamateHippocampusReversed-phase HPLC[5][6][7]
GABAThalamusReversed-phase HPLC[5][6][7]
Aspartic AcidVarious Brain RegionsNot Specified
GlycineVarious Brain RegionsNot Specified

Cholinergic System: Indirect Modulation

The influence of this compound on the cholinergic system appears to be indirect, mediated through the activation of α2-adrenergic receptors which, in turn, modulate acetylcholine release. Studies on clonidine, a structurally similar α2-adrenergic agonist, have shown that it can increase the release of acetylcholine in the spinal cord.[8] This effect is thought to be mediated by the interaction of α2-adrenergic receptors with nicotinic receptors.[8]

Conversely, at the neuromuscular junction, activation of α2-adrenoceptors has been demonstrated to decrease the frequency of Miniature End-Plate Potentials (MEPPs), which are indicative of a reduction in spontaneous acetylcholine release.[9] This suggests a complex and potentially region-specific modulation of cholinergic activity by α2-adrenergic agonists like this compound.

Summary of Effects on the Cholinergic System
LocationEffect of α2-Adrenergic AgonismImplication for Acetylcholine ReleaseReference
Spinal CordIncreased Release[8]
Neuromuscular JunctionDecreased MEPP Frequency↓ (spontaneous)[9]

Experimental Protocols

A variety of experimental techniques are employed to assess the impact of compounds like this compound on neurotransmitter systems.

In Vivo Microdialysis

Principle: This technique allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals. A small, semipermeable probe is implanted into the target brain area. A physiological solution (perfusate) is slowly pumped through the probe, allowing neurotransmitters and their metabolites to diffuse across the membrane into the perfusate, which is then collected and analyzed.[10][11]

General Protocol:

  • Surgical implantation of a microdialysis guide cannula into the desired brain region of an anesthetized animal.

  • After a recovery period, a microdialysis probe is inserted through the guide cannula.

  • The probe is perfused with artificial cerebrospinal fluid at a constant, slow flow rate.

  • Dialysate samples are collected at regular intervals before and after the administration of the test compound (e.g., this compound).

  • Neurotransmitter levels in the dialysate are quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection.[5][6][7]

Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For neurotransmitter analysis, specific antibodies that bind to the neurotransmitter of interest are used.[12][13]

General Protocol:

  • Brain tissue samples are homogenized and processed to extract the neurotransmitters.

  • The wells of a microplate are coated with a capture antibody specific to the target neurotransmitter.

  • The prepared brain tissue samples are added to the wells, allowing the neurotransmitter to bind to the capture antibody.

  • A detection antibody, also specific to the neurotransmitter and linked to an enzyme, is added.

  • A substrate for the enzyme is added, resulting in a color change.

  • The intensity of the color, which is proportional to the amount of neurotransmitter present, is measured using a microplate reader.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Presynaptic Neuron This compound This compound alpha2_receptor α2-Adrenergic Receptor This compound->alpha2_receptor binds Gi_protein Gi Protein alpha2_receptor->Gi_protein activates AC Adenylyl Cyclase Gi_protein->AC inhibits cAMP ↓ cAMP AC->cAMP produces Vesicle Neurotransmitter Vesicle cAMP->Vesicle modulates fusion Release ↓ Neurotransmitter Release Vesicle->Release leads to

Caption: α2-Adrenergic receptor signaling pathway activated by this compound.

G cluster_workflow Experimental Workflow: Neurotransmitter Analysis animal_prep Animal Preparation & Drug Administration sample_collection Sample Collection (Microdialysis or Tissue) animal_prep->sample_collection sample_processing Sample Processing (Extraction/Purification) sample_collection->sample_processing analysis Neurotransmitter Quantification (HPLC/ELISA) sample_processing->analysis data_analysis Data Analysis & Comparison analysis->data_analysis

Caption: General workflow for analyzing neurotransmitter levels.

References

Jingsongling: A Comparative Safety Analysis for Veterinary Sedation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the safety profile of Jingsongling (a Xylazine analog) in comparison to alternative veterinary sedatives. This report includes a review of experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.

Introduction

This compound, a thiazine analog of xylazine, is a potent alpha-2 adrenergic agonist widely used in veterinary medicine for its sedative, analgesic, and muscle relaxant properties. Its primary mechanism of action involves the stimulation of presynaptic α2-adrenergic receptors in the central nervous system, which inhibits the release of norepinephrine and dopamine, leading to a state of sedation. While effective, the safety profile of this compound and its parent compound, xylazine, has been a subject of considerable research, particularly concerning its cardiovascular and respiratory effects. This guide provides a comparative analysis of the safety of this compound with other commonly used veterinary sedatives, supported by experimental data and detailed methodologies.

Comparative Safety Profile of Veterinary Sedatives

The selection of a sedative in veterinary practice is a critical decision that balances the need for effective chemical restraint with the imperative of patient safety. This compound and other alpha-2 agonists are frequently compared to alternative sedatives such as phenothiazines (e.g., acepromazine) and other alpha-2 agonists with varying receptor selectivity (e.g., detomidine, medetomidine, dexmedetomidine, and romifidine).

Quantitative Comparison of Adverse Effects

The following tables summarize the reported adverse effects of this compound (Xylazine) and its common alternatives across different animal species. The data is compiled from various clinical and experimental studies.

Table 1: Comparative Cardiovascular and Respiratory Effects of Sedatives in Cattle

SedativeDoseHeart Rate (beats/min)Respiratory Rate (breaths/min)Noteworthy Adverse Effects
Xylazine0.02 mg/kg IVSignificant decrease[1][2]Significant decrease[1][2]Salivation, ptosis[1][2]
Detomidine0.01 mg/kg IVSignificant decrease[1][2]Significant decrease[1][2]More profound sedation than xylazine, salivation, ptosis, occasional nystagmus[1][2]

Table 2: Comparative Sedative and Ocular Effects in Cats

SedativeDoseOnset of SedationDuration of AnesthesiaEffect on Tear Production (Schirmer Tear Test)Other Adverse Effects
Xylazine1 mg/kg-Longest durationSignificant decrease[3][4]Cardiorespiratory depression, emesis[5][6]
Acepromazine0.2 mg/kg-Shorter duration than xylazine combinationSignificant decrease[3][4]Minimal adverse effects at the studied dose[5]

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the evaluation process for these sedatives, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for safety assessment.

G Alpha-2 Adrenergic Receptor Signaling Pathway This compound This compound (Xylazine) Alpha2_Receptor Alpha-2 Adrenergic Receptor (Presynaptic) This compound->Alpha2_Receptor Binds to G_Protein Gi/o Protein Alpha2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Norepinephrine_Release Norepinephrine Release PKA->Norepinephrine_Release Phosphorylates proteins to reduce Ca2+ influx and inhibit Sedation Sedation, Analgesia, Muscle Relaxation Norepinephrine_Release->Sedation Leads to

Alpha-2 Adrenergic Receptor Signaling Pathway

G Experimental Workflow for Sedative Safety Assessment cluster_pre Pre-Sedation cluster_sedation Sedation cluster_post Post-Sedation Pre_Physical_Exam Physical Examination (Baseline Vitals) Drug_Admin Administer Sedative (this compound or Alternative) Pre_Physical_Exam->Drug_Admin Pre_Blood_Sample Baseline Blood Sample Pre_Blood_Sample->Drug_Admin Monitor_Vitals Continuous Vital Signs Monitoring (HR, RR, BP, SpO2, Temp) Drug_Admin->Monitor_Vitals Behavioral_Obs Behavioral Observation (Sedation Score, Ataxia) Drug_Admin->Behavioral_Obs Post_Blood_Sample Post-Sedation Blood Samples Monitor_Vitals->Post_Blood_Sample Recovery_Obs Recovery Monitoring (Time to Sternal Recumbency, Standing) Behavioral_Obs->Recovery_Obs Data_Analysis Data Analysis and Comparison Post_Blood_Sample->Data_Analysis Recovery_Obs->Data_Analysis

Experimental Workflow for Sedative Safety Assessment

Experimental Protocols

The following outlines a generalized experimental protocol for assessing the safety profile of a veterinary sedative, based on common methodologies reported in the literature.[1][2][3][4]

1. Animal Selection and Acclimatization:

  • Healthy, adult animals of the target species (e.g., dogs, cats, cattle, horses) are selected.

  • Animals are acclimatized to the housing and experimental conditions for a specified period (e.g., one week) before the study.

  • A pre-study physical examination is conducted to ensure all animals are in good health.

2. Experimental Design:

  • A randomized, crossover, or parallel-group design is typically employed.

  • Animals are randomly assigned to treatment groups, receiving either this compound (xylazine) or a comparator sedative at a clinically relevant dose.

  • A washout period of at least one week is allowed between treatments in crossover studies.

3. Data Collection:

  • Baseline Measurements: Before drug administration, baseline data for heart rate, respiratory rate, rectal temperature, and, if possible, arterial blood pressure are recorded.

  • Sedative Administration: The sedative is administered via a specified route (e.g., intravenous, intramuscular).

  • Post-Administration Monitoring:

    • Vital signs (heart rate, respiratory rate, blood pressure, oxygen saturation) are monitored continuously or at frequent intervals (e.g., every 5-10 minutes) for a defined period (e.g., 60-120 minutes).[1][2][7]

    • Sedation is scored at regular intervals using a validated sedation scoring system.

    • The presence and severity of any adverse effects (e.g., salivation, vomiting, ataxia, muscle tremors) are recorded.

    • Recovery quality and time to key recovery milestones (e.g., sternal recumbency, standing) are documented.

4. Statistical Analysis:

  • Data are analyzed using appropriate statistical methods to compare the effects of the different sedatives on the measured parameters.

  • Repeated measures analysis of variance (ANOVA) is often used to analyze changes in physiological variables over time.

  • P-values less than 0.05 are typically considered statistically significant.

Discussion and Conclusion

The available data indicates that this compound (xylazine) is an effective sedative in various animal species. However, its use is associated with significant cardiovascular and respiratory depression, characterized by bradycardia and a decreased respiratory rate.[1][2]

Comparative studies suggest that other alpha-2 agonists, such as detomidine and medetomidine, may offer a more profound level of sedation but can also induce similar or, in some cases, more pronounced adverse effects.[1][2] For instance, in cattle, detomidine was found to produce a more profound sedation than an equipotent dose of xylazine.[1][2] In contrast, phenothiazines like acepromazine, when used as a sole agent, tend to have a wider safety margin with fewer cardiorespiratory side effects, although they may provide a less profound level of sedation compared to alpha-2 agonists.[5]

The choice of sedative should be tailored to the individual patient, considering the species, breed, temperament, health status, and the nature of the procedure to be performed. Careful and continuous monitoring of vital signs is paramount when using any sedative, particularly potent alpha-2 agonists like this compound. Further research involving large-scale, randomized controlled trials is necessary to provide a more definitive and comprehensive comparison of the safety profiles of these agents in different clinical settings. The development of novel sedatives with improved safety profiles remains a key objective in veterinary medicine.

References

Jingsongling's Receptor Binding Affinity: A Comparative Analysis with Analogous Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the receptor binding affinity of Jingsongling (xylazole) and its analogous compounds. The information is presented to facilitate an objective understanding of their performance based on available experimental data.

This compound, also known as xylazole, is a sedative and analgesic agent that belongs to the class of α2-adrenergic receptor agonists. Its pharmacological effects are primarily mediated through its interaction with these receptors. Understanding the binding affinity of this compound and its analogs is crucial for predicting their potency, selectivity, and potential therapeutic applications. This guide summarizes the available quantitative data, details the experimental methodologies used for these assessments, and provides visualizations of the relevant biological pathways and experimental workflows.

Comparative Receptor Binding Affinity

The binding affinity of a compound to its receptor is a critical determinant of its biological activity. For α2-adrenergic agonists, a higher binding affinity generally correlates with greater potency. The following table summarizes the receptor binding affinities of this compound's parent compound, xylazine, and its key analogs, detomidine and medetomidine, for the α2-adrenergic receptor subtypes.

CompoundReceptor SubtypeBinding Affinity (Ki)Relative Affinity
Xylazineα2A, α2B, α2C, α2DNot explicitly quantified in direct comparisonBaseline
Detomidineα2A, α2B, α2C, α2D~100-fold higher than xylazineHigh
Medetomidineα2A, α2B, α2C, α2D~100-fold higher than xylazineHigh

Experimental Protocols

The determination of receptor binding affinity is typically conducted through in vitro radioligand binding assays. These experiments are fundamental to characterizing the interaction between a drug and its target receptor.

Protocol: Competitive Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol outlines the general steps involved in a competitive radioligand binding assay to determine the affinity of a test compound (like this compound or its analogs) for α2-adrenergic receptors.

1. Membrane Preparation:

  • Tissues or cells expressing the α2-adrenergic receptor subtypes of interest are homogenized in a cold buffer solution.
  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
  • The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.
  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Assay:

  • The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-MK-912) that is known to bind to the α2-adrenergic receptors.
  • Increasing concentrations of the unlabeled test compound (the "competitor") are added to the incubation mixture.
  • The mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification of Binding:

  • The radioactivity retained on the filters is measured using a scintillation counter.
  • The amount of radioligand bound to the receptors is calculated.

5. Data Analysis:

  • The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor compound.
  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
  • The Ki value (the inhibition constant), which represents the affinity of the competitor for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the signaling pathway associated with α2-adrenergic receptor activation.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay cluster_separation 3. Separation cluster_analysis 4. Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand Solution Radioligand->Incubation Competitor Competitor (e.g., this compound) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Quantification of Bound Radioligand Filtration->Quantification Data_Analysis Data Analysis (IC50, Ki) Quantification->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist α2-Agonist (e.g., this compound) Receptor α2-Adrenergic Receptor Agonist->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Sedation, Analgesia) PKA->Response Leads to

Caption: Simplified α2-adrenergic receptor signaling pathway.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Xylazine-Based Products

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the proper disposal of Xylazine-based products, a substance commonly used by researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.

I. Understanding the Hazards

Xylazine is classified as a hazardous substance. It is toxic if swallowed and causes skin and eye irritation.[1][2] It is imperative to handle this chemical with the appropriate personal protective equipment (PPE) and to be fully aware of the potential hazards before beginning any disposal process.

II. Personal Protective Equipment (PPE) and Handling

Before handling Xylazine-based products for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves are mandatory.[3]

  • Eye Protection: Safety glasses or goggles to prevent eye contact.[1][3]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[3]

  • Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator is required.

Handling Precautions:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Wash hands thoroughly after handling.[1][3]

  • Use only in a well-ventilated area or under a chemical fume hood.[1][3]

III. Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of Xylazine-based products is through an approved hazardous waste disposal plant.[1][3]

Step 1: Segregation and Containment

  • Isolate Waste: Keep Xylazine waste separate from other chemical waste streams to avoid potential reactions.

  • Use Designated Containers: Place all Xylazine waste, including empty containers and contaminated materials, into a clearly labeled, suitable, and closed container for disposal.

Step 2: Managing Spills

  • Evacuate and Ventilate: In case of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[1]

  • Containment: Prevent the spill from entering drains or waterways.[2]

  • Cleanup: For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable container for disposal.[1] For liquid spills, absorb with an inert material and place in a designated waste container.

  • Decontamination: Clean the spill area thoroughly.

Step 3: Arranging for Professional Disposal

  • Contact a Licensed Waste Disposal Service: Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts with licensed hazardous waste disposal companies.

  • Proper Labeling: Ensure the waste container is accurately and clearly labeled with the contents ("Hazardous Waste: Xylazine") and any other information required by your institution and the disposal company.

  • Store Securely: Store the sealed and labeled waste container in a designated, secure, and well-ventilated area while awaiting pickup.[1][3] The storage area should be locked up or accessible only to authorized personnel.[3]

IV. Quantitative Data Summary

The following table summarizes key quantitative data related to Xylazine.

PropertyValueSource
Molecular Weight 220.34 g/mol [4]
CAS Number 7361-61-7 (Xylazine)[2]
CAS Number 23076-35-9 (Xylazine Hydrochloride)[1][3]
Acute Toxicity (Oral) Category 3[2]

V. Experimental Protocols Cited

The disposal procedures outlined in this document are based on established safety protocols derived from Safety Data Sheets (SDS) and are not experimental in nature. No key experiments are cited for the disposal process itself. The focus is on adherence to regulatory guidelines for hazardous waste management.

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Xylazine-based products.

G start Xylazine-Based Product for Disposal is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Clean Up & Decontaminate is_spill->spill_protocol Yes package_waste Segregate and Contain Waste in a Labeled, Closed Container is_spill->package_waste No spill_protocol->package_waste secure_storage Store Securely in a Designated, Ventilated, and Locked Area package_waste->secure_storage contact_ehs Contact Environmental Health & Safety (EHS) for Pickup disposal Professional Disposal via Approved Hazardous Waste Plant contact_ehs->disposal secure_storage->contact_ehs

Caption: Logical workflow for the safe disposal of Xylazine-based products.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Jingsongling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Jingsongling, a xylazine analog. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.

This compound, a structural analog of the potent α2-adrenergic agonist xylazine, is a non-opioid sedative, analgesic, and muscle relaxant utilized in veterinary medicine.[1] While effective for its intended applications, it presents significant health risks to humans if not handled correctly. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate these risks.

Hazard and Exposure Data

Understanding the potential hazards and established exposure limits is the foundation of safe laboratory practices. This compound, as a xylazine analog, should be handled with the same precautions as xylazine hydrochloride.

Hazard ClassificationDescriptionCitation
Acute Oral Toxicity Toxic if swallowed.[2][3][4]
Skin Corrosion/Irritation Causes skin irritation.[2][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4]
Target Organ Toxicity May cause respiratory irritation.[2][4]
Exposure LimitValueSource
Occupational Exposure Band (OEB) ≤ 0.01 mg/m³[5]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound in both powdered and liquid forms.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile recommended).Prevents dermal absorption, which can lead to systemic effects.[3]
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[2]
Body Protection Laboratory coat or a disposable gown.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powdered form or when adequate ventilation is not available.Mitigates the risk of inhaling airborne particles, which can cause respiratory irritation.[5]

Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is crucial to minimize exposure and environmental contamination.

Experimental Protocols: Preparation and Administration of a this compound/Ketamine Cocktail for Rodents

This compound is frequently used in research in combination with ketamine as an anesthetic for laboratory animals. The following is a detailed methodology for the preparation and administration of this cocktail for mice and rats.

Materials:

  • This compound (or Xylazine hydrochloride, 100 mg/mL)

  • Ketamine (100 mg/mL)

  • Sterile 0.9% saline or sterile water for injection

  • Sterile injection vials

  • Syringes and needles of appropriate sizes

Procedure for Mice:

  • Cocktail Preparation: In a sterile injection vial, combine 1.75 mL of ketamine (100 mg/mL), 0.25 mL of xylazine (100 mg/mL), and 8.0 mL of sterile saline. This results in a solution with a concentration of 17.5 mg/mL ketamine and 2.5 mg/mL xylazine.

  • Labeling: Clearly label the vial with the contents ("Ketamine/Xylazine Cocktail for Mice"), the concentration of each component, the date of preparation, and the expiration date (typically the earliest expiration date of the components or as determined by institutional policy).

  • Dosage and Administration: The recommended dosage is 0.1 mL per 20g of body weight, administered via intraperitoneal (IP) injection. This delivers a dose of 87.5 mg/kg of ketamine and 12.5 mg/kg of xylazine.

Procedure for Rats:

  • Cocktail Preparation: In a sterile injection vial, combine 10 mL of ketamine (100 mg/mL) and 1 mL of xylazine (100 mg/mL). This results in a solution with a concentration of approximately 91 mg/mL ketamine and 9.1 mg/mL xylazine.

  • Labeling: As with the mouse cocktail, label the vial with all pertinent information.

  • Dosage and Administration: The recommended dosage is 0.1 mL per 100g of body weight, administered via intraperitoneal (IP) injection. This delivers a dose of 91 mg/kg of ketamine and 9.1 mg/kg of xylazine.

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.

For Powder Spills:

  • Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Before attempting to clean the spill, don the full recommended PPE.

  • Containment: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne.

  • Cleanup: Carefully collect the powder and contaminated absorbent materials using a scoop and place them into a designated hazardous waste container. Avoid dry sweeping, which can generate dust.

For Liquid Spills:

  • Evacuate and Secure: Follow the same initial steps as for a powder spill.

  • Don PPE: Ensure full PPE is worn.

  • Absorption: Cover the spill with absorbent material (e.g., chemical spill pads or vermiculite).

  • Collection: Once the liquid is absorbed, collect the materials and place them in a hazardous waste container.

Decontamination:

While a specific chemical neutralizer for xylazine is not well-documented in publicly available safety literature, a common practice for decontaminating surfaces after a hazardous drug spill involves a two-step process:

  • Initial Decontamination: After the visible spill has been removed, decontaminate the area with a 10% bleach solution.

  • Neutralization: Following the bleach application, neutralize the area with a 5% sodium thiosulfate solution to prevent corrosion of surfaces.

Note: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on spill cleanup and decontamination procedures.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste StreamDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
Contaminated Labware (e.g., vials, pipette tips) Place in a designated hazardous waste container for solids.
Contaminated PPE Bag and dispose of as hazardous waste.
Animal Bedding and Feces Bedding and feces from animals treated with this compound should be collected and disposed of as hazardous waste, especially during the initial 24-48 hours post-administration when excretion of the drug and its metabolites is highest.
Animal Carcasses Animal carcasses containing this compound must be disposed of as hazardous waste. Contact your institution's EHS or animal care program for specific procedures, which may include incineration.

Visualizing the Workflow

To ensure a clear understanding of the safety and logistical procedures, the following diagrams illustrate the key workflows for handling this compound.

HandlingWorkflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Don Full PPE Don Full PPE Prepare this compound Solution Prepare this compound Solution Don Full PPE->Prepare this compound Solution Administer to Animal Administer to Animal Prepare this compound Solution->Administer to Animal Monitor Animal Monitor Animal Administer to Animal->Monitor Animal Dispose of Contaminated Waste Dispose of Contaminated Waste Monitor Animal->Dispose of Contaminated Waste Doff PPE Doff PPE Dispose of Contaminated Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Spill Event Spill Event Execute Spill Management Protocol Execute Spill Management Protocol Spill Event->Execute Spill Management Protocol Execute Spill Management Protocol->Dispose of Contaminated Waste DisposalPathway This compound Waste Disposal Pathways cluster_waste_types Waste Categories This compound Waste This compound Waste Unused Chemical Unused Chemical This compound Waste->Unused Chemical Contaminated Labware Contaminated Labware This compound Waste->Contaminated Labware Contaminated PPE Contaminated PPE This compound Waste->Contaminated PPE Animal Bedding/Feces Animal Bedding/Feces This compound Waste->Animal Bedding/Feces Animal Carcasses Animal Carcasses This compound Waste->Animal Carcasses Hazardous Waste Collection Hazardous Waste Collection Unused Chemical->Hazardous Waste Collection Contaminated Labware->Hazardous Waste Collection Contaminated PPE->Hazardous Waste Collection Animal Bedding/Feces->Hazardous Waste Collection Animal Carcasses->Hazardous Waste Collection Institutional EHS Pickup Institutional EHS Pickup Hazardous Waste Collection->Institutional EHS Pickup Licensed Disposal Facility Licensed Disposal Facility Institutional EHS Pickup->Licensed Disposal Facility

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.